1,4-Dimethylcyclohexane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dimethylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-7-3-5-8(2)6-4-7/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMPKOFEUHIBNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075284, DTXSID301025608, DTXSID401015836 | |
| Record name | 1,4-Dimethylcyclohexane | |
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| Record name | Cis-1,4-dimethylcyclohexane | |
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| Record name | trans-1,4-Dimethylcyclohexane | |
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Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid with an odor like petroleum; [CAMEO] | |
| Record name | 1,4-Dimethylcyclohexane | |
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CAS No. |
589-90-2, 624-29-3, 2207-04-7 | |
| Record name | 1,4-Dimethylcyclohexane | |
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| Record name | 1,4-Dimethylcyclohexane | |
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| Record name | 1,4-Dimethylcyclohexane, (Z)- | |
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| Record name | 1,4-Dimethylcyclohexane, trans- | |
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| Record name | trans-1,4-Dimethylcyclohexane | |
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| Record name | cis-1,4-Dimethylcyclohexane | |
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| Record name | 1,4-DIMETHYLCYCLOHEXANE | |
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| Record name | 1,4-Dimethylcyclohexane | |
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| Record name | Cis-1,4-dimethylcyclohexane | |
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| Record name | trans-1,4-Dimethylcyclohexane | |
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| Record name | cis-1,4-dimethylcyclohexane | |
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| Record name | 1,4-dimethylcyclohexane | |
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| Record name | trans-1,4-dimethylcyclohexane | |
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| Record name | 1,4-DIMETHYLCYCLOHEXANE, (Z)- | |
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| Record name | 1,4-DIMETHYLCYCLOHEXANE, TRANS- | |
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Foundational & Exploratory
An In-depth Technical Guide to the Stereoisomers of 1,4-Dimethylcyclohexane
Abstract
For professionals in chemical research and drug development, a nuanced understanding of stereoisomerism is fundamental to predicting molecular behavior, reactivity, and biological interactions. 1,4-Dimethylcyclohexane serves as a quintessential model for exploring the interplay between geometric isomerism and conformational dynamics in alicyclic systems. This guide provides a detailed analysis of the cis and trans stereoisomers of this compound, focusing on the causal relationships between their three-dimensional structures and thermodynamic stabilities. We will dissect the conformational equilibria, quantify the energetic penalties associated with steric strain, and present validated methodologies for their analysis, thereby offering a robust framework applicable to more complex substituted cyclohexane derivatives encountered in medicinal chemistry and material science.
Foundational Concepts: Stereoisomerism in Cyclohexane Systems
Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space.[1] In the realm of substituted cyclohexanes, two key types of stereoisomerism are paramount: geometric isomerism (cis-trans) and conformational isomerism.
The cyclohexane ring is not planar; it predominantly adopts a puckered chair conformation to minimize both angle strain (by maintaining near-tetrahedral bond angles) and torsional strain (by staggering all adjacent C-H and C-C bonds). In this conformation, the twelve substituents on the ring are divided into two distinct sets:
-
Axial positions: Six bonds that are parallel to a principal C3 axis of symmetry, pointing alternately up and down.[2]
-
Equatorial positions: Six bonds that point outwards from the "equator" of the ring, roughly in the plane of the ring.[2]
A crucial dynamic process in cyclohexane systems is the ring flip , a rapid interconversion between two chair conformations. During a ring flip, all axial positions become equatorial, and all equatorial positions become axial. This equilibrium is central to the stability analysis of substituted cyclohexanes.[3]
Geometric Isomers of this compound: Cis and Trans
This compound exists as two geometric isomers: cis and trans. These isomers are classified based on the relative positions of the two methyl groups with respect to the general plane of the ring.[4]
-
cis-1,4-Dimethylcyclohexane: Both methyl groups are on the same side of the ring (e.g., both pointing "up" or both pointing "down").
-
trans-1,4-Dimethylcyclohexane: The methyl groups are on opposite sides of the ring (one "up" and one "down").
These two isomers are diastereomers : stereoisomers that are not mirror images of each other. It is important to note that neither the cis nor the trans isomer is chiral. Both possess an internal plane of symmetry that passes through carbons 1 and 4, rendering the molecules achiral.[5][6][7]
Conformational Analysis of cis-1,4-Dimethylcyclohexane
The cis isomer exists as an equilibrium between two chair conformations that interconvert via a ring flip.
In one chair conformation, the methyl group at C1 is axial and the methyl group at C4 is equatorial. After a ring flip, the C1 methyl group becomes equatorial, and the C4 methyl group becomes axial.[8]
Caption: Ring flip of cis-1,4-dimethylcyclohexane interconverts the two equivalent conformers.
Energetic Causality: Both conformers possess one axial methyl group and one equatorial methyl group. An axial substituent experiences destabilizing steric interactions with the other axial hydrogens on the same face of the ring. These are known as 1,3-diaxial interactions .[9][10] For a methyl group, this steric strain amounts to approximately 7.6 kJ/mol (1.8 kcal/mol).[11] Since both chair conformers of the cis isomer have exactly one axial methyl group, they are energetically identical.[4][8] Therefore, at equilibrium, they exist in a 1:1 ratio.
Conformational Analysis of trans-1,4-Dimethylcyclohexane
The conformational analysis of the trans isomer reveals a starkly different energetic landscape.
One chair conformation places both methyl groups in equatorial positions (the diequatorial conformer). The other, accessible via a ring flip, places both methyl groups in axial positions (the diaxial conformer).[8]
Caption: Ring flip of trans-1,4-dimethylcyclohexane showing the high-energy diaxial and low-energy diequatorial conformers.
Energetic Causality:
-
Diequatorial Conformer: In this conformation, both bulky methyl groups occupy the sterically favored equatorial positions, avoiding any significant 1,3-diaxial interactions. This is a very low-energy state.
-
Diaxial Conformer: This conformation is highly disfavored. Each axial methyl group experiences two 1,3-diaxial interactions with axial hydrogens. The total steric strain is therefore the sum of the strain from two axial methyl groups: 7.6 kJ/mol + 7.6 kJ/mol = 15.2 kJ/mol (3.6 kcal/mol).
Due to this large energy difference, the equilibrium lies overwhelmingly in favor of the diequatorial conformer. The diaxial form is a minor, high-energy contributor to the overall population of molecules.
Thermodynamic Stability: Cis vs. Trans Isomers
To compare the overall stability of the cis and trans isomers, one must compare their lowest-energy, most populated conformations.[12]
-
The cis isomer exists as two equivalent conformers, each with a steric strain of ~7.6 kJ/mol due to one axial methyl group.
-
The trans isomer exists predominantly as the diequatorial conformer, which has ~0 kJ/mol of 1,3-diaxial strain.
Therefore, the trans isomer is more stable than the cis isomer by approximately 7.6 kJ/mol (1.8 kcal/mol).[13] This is a direct consequence of the trans isomer's ability to adopt a conformation where both substituents are equatorial, a feat impossible for the cis isomer.[13]
Quantitative Analysis Using A-Values
The energetic cost of placing a substituent in an axial position is quantified by its A-value , which represents the Gibbs free energy difference (ΔG°) between the equatorial and axial conformers of a monosubstituted cyclohexane.[14][15] A-values are additive and provide a powerful predictive tool for conformational analysis.
| Substituent | A-Value (kJ/mol) | A-Value (kcal/mol) |
| -H | 0 | 0 |
| -CH₃ (Methyl) | 7.6 | 1.8 |
| -CH₂CH₃ (Ethyl) | 7.5 | 1.8 |
| -CH(CH₃)₂ (Isopropyl) | 8.8 | 2.1 |
| -C(CH₃)₃ (tert-Butyl) | >20 | >4.5 |
| -Cl (Chloro) | 2.2 | 0.53 |
| -Br (Bromo) | 2.9 | 0.59 |
| Data sourced from multiple chemistry resources.[3] |
Using the A-value for a methyl group (7.6 kJ/mol), we can summarize the strain energies:
| Isomer | Conformer | Axial Groups | Equatorial Groups | Calculated Strain (kJ/mol) | Relative Stability |
| cis | Axial/Equatorial | 1 | 1 | 1 x 7.6 = 7.6 | Less Stable Isomer |
| trans | Diequatorial | 0 | 2 | 0 x 7.6 = 0 | Most Stable Conformer |
| trans | Diaxial | 2 | 0 | 2 x 7.6 = 15.2 | Least Stable Conformer |
Experimental Protocol: Determination of Conformational Equilibria
The thermodynamic data discussed are not merely theoretical; they are grounded in empirical measurement. A self-validating experimental workflow to determine these energy differences typically involves Nuclear Magnetic Resonance (NMR) spectroscopy.
Step-by-Step Methodology:
-
Sample Preparation: A solution of the substituted cyclohexane (e.g., methylcyclohexane) is prepared in an appropriate deuterated solvent.
-
Low-Temperature NMR: The sample is cooled to a temperature low enough to slow the rate of the chair-chair interconversion (ring flip) on the NMR timescale. This "freezes out" the individual conformers.
-
Spectral Acquisition: At this low temperature, the NMR spectrum will show separate, distinct signals for the axial and equatorial conformers. For example, the protons on the carbon bearing the methyl group will show two different chemical shifts.
-
Integration: The relative populations of the two conformers are determined by integrating the areas under their respective characteristic peaks. The ratio of these areas gives the equilibrium constant, K_eq = [equatorial]/[axial].
-
Thermodynamic Calculation: The Gibbs free energy difference (ΔG°), which is the A-value, is calculated using the standard thermodynamic equation: ΔG° = -RTln(K_eq) where R is the universal gas constant (8.314 J/mol·K) and T is the temperature in Kelvin.[16]
This protocol provides a direct, quantitative measure of the steric preference of a substituent, validating the models of 1,3-diaxial strain.
Conclusion
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Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Available at: [Link]
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Chemistry LibreTexts. (2019). 3.9: Conformations of Disubstituted Cyclohexanes. Available at: [Link]
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Filo. (2024). Stereoisomers of this compound are achiral due to. Available at: [Link]
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Vedantu. (n.d.). What are two conformations of cis-1,4-dimethyl cyclohexane?. Available at: [Link]
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Stereoelectronics. (2021). this compound. Available at: [Link]
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SlideShare. (n.d.). Stereochemistry of disubstituted cyclohexane. Available at: [Link]
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JoVE. (2023). Disubstituted Cyclohexanes: cis-trans Isomerism. Available at: [Link]
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Lumen Learning. (n.d.). Disubstituted Cyclohexanes. Available at: [Link]
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Chemistry LibreTexts. (2023). Stereoisomerism in Disubstituted Cyclohexanes. Available at: [Link]
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Reddit. (2024). Understanding stereocenters, this compound. Available at: [Link]
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YouTube. (2021). Conformations of 1,3 & 1,4 dimethyl cyclohexane. Available at: [Link]
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YouTube. (2022). The most stable form of trans-1,4-dimethylcyclohexane is represented as. Available at: [Link]
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Chemistry Steps. (n.d.). 1,3-Diaxial Interactions and A value for Cyclohexanes. Available at: [Link]
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YouTube. (2025). [Chemistry] Draw both cis- and trans-1,4-dimethylcyclohexane in their most stable chair conformation. Available at: [Link]
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Chemistry LibreTexts. (2022). 4.7: Conformations of Monosubstituted Cyclohexanes. Available at: [Link]
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IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Available at: [Link]
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Conformational Analysis of trans-1,4-Dimethylcyclohexane: A Technical Guide
Executive Summary
In the architecture of small molecule drug discovery, the cyclohexane ring serves as a critical scaffold for controlling spatial orientation and metabolic stability. Among its isomers, trans-1,4-dimethylcyclohexane represents a paradigmatic system of conformational locking. Unlike its cis counterpart or 1,2/1,3-substituted analogs, the trans-1,4 isomer exhibits an exceptionally high energetic bias toward a single chair conformer.
This guide provides a rigorous analysis of the thermodynamic drivers, computational prediction methods, and experimental validation protocols for this molecule. It is designed for medicinal chemists and structural biologists seeking to leverage conformational rigidity to improve ligand-target binding affinity and reduce entropic penalties.
Theoretical Framework: Thermodynamics & Sterics
The conformational landscape of trans-1,4-dimethylcyclohexane is defined by the competition between steric repulsion (1,3-diaxial interactions) and torsional strain.
The Two Chair Conformations
The trans-1,4 substitution pattern allows for two distinct chair conformations:
-
Diequatorial (
): Both methyl groups occupy equatorial positions. -
Diaxial (
): Both methyl groups occupy axial positions.
Energetic Quantification (A-Values)
The stability difference is quantified using A-values, which represent the free energy difference (
-
A-value for
: kcal/mol.[1] -
Calculation for trans-1,4:
Equilibrium Population
Using the Boltzmann distribution equation at 298 K (
Where
| Parameter | Value |
| ~3.48 kcal/mol | |
| ~0.0028 | |
| % Diequatorial ( | > 99.7% |
| % Diaxial ( | < 0.3% |
Computational Analysis Protocol
To predict conformational behavior in novel analogs derived from this scaffold, a robust computational workflow is required. Standard molecular mechanics are often insufficient for precise energy gaps; therefore, Density Functional Theory (DFT) with dispersion correction is the gold standard.
Computational Workflow Diagram
Figure 1: Standardized computational pipeline for determining conformational populations of cyclohexane derivatives.
Protocol: DFT Optimization
-
Conformational Search: Perform a Monte Carlo search using the MMFF94 force field to identify all local minima (chairs, boats, twist-boats).
-
Geometry Optimization: Submit unique conformers within a 5 kcal/mol window to DFT optimization.
-
Recommended Functional:
B97X-D or B3LYP-D3 (Dispersion correction is critical for accurate non-covalent interaction energies in sterically crowded systems). -
Basis Set: 6-311+G(d,p) for final energies; 6-31G* is sufficient for initial screening.
-
-
Solvation Model: Use PCM (Polarizable Continuum Model) or SMD with the target solvent (e.g., Chloroform for NMR comparison, Water for biological relevance).
Experimental Validation: NMR Spectroscopy
While computational models are predictive, Nuclear Magnetic Resonance (NMR) provides definitive proof of conformation in solution. The key diagnostic is the vicinal proton-proton coupling constant (
The Karplus Relationship
The magnitude of
-
Axial-Axial (
): Large coupling ( Hz). -
Axial-Equatorial (
): Small coupling ( Hz). -
Equatorial-Equatorial (
): Small coupling ( Hz).
Diagnostic Signals for trans-1,4-Dimethylcyclohexane
In the dominant
| Proton Type | Multiplicity Pattern | Coupling Constants (Hz) | Interpretation |
| H1 / H4 (Methine) | tt (Triplet of Triplets) | The large 11-12 Hz splitting confirms the H1 proton is axial, interacting with axial protons on C2/C6. This proves the methyl group is equatorial. | |
| Methyl ( | Doublet | Standard vicinal coupling to the methine proton. |
Experimental Protocol (Self-Validating)
-
Sample Prep: Dissolve ~5-10 mg of compound in 0.6 mL
. Ensure the solution is free of paramagnetic impurities (filter if necessary). -
Acquisition: Acquire a standard 1D
NMR (minimum 400 MHz, preferably 600 MHz for spectral dispersion). -
Validation Step:
-
Locate the methine signal (typically
1.0 - 1.5 ppm). -
Measure the width at half-height (
). -
Criterion: If
Hz, the proton is axial (confirming equatorial methyl). If Hz, the proton is equatorial (suggesting axial methyl or rapid averaging). -
Note: For trans-1,4, you should observe a clear, wide multiplet characteristic of the axial orientation.
-
Application in Drug Design[4][5][6][7]
The trans-1,4-dimethylcyclohexane motif is not merely an academic curiosity; it is a tool for rigidification .
Reducing Entropic Penalty
Binding to a protein target requires a ligand to adopt a specific bioactive conformation.[4] If the ligand is flexible (e.g., a linear alkyl chain), the binding event incurs a high entropic penalty (
-
Strategy: Replacing a flexible ethylene linker with a trans-1,4-cyclohexyl spacer pre-organizes the molecule into the bioactive conformation.
-
Result:
becomes more negative (more favorable) due to a reduced entropic cost.
Metabolic Blocking
The equatorial methyl groups in the trans-1,4 isomer are sterically shielded compared to exposed alkyl chains. Furthermore, the rigidity prevents the ring from adopting high-energy conformations that might fit into the active sites of metabolic enzymes (e.g., CYP450s), potentially improving the metabolic half-life (
Bioisosterism Diagram
Figure 2: Strategic replacement of phenyl rings with cyclohexane scaffolds to improve physicochemical properties (Fsp3) while maintaining vector orientation.[2][5][6]
References
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
-
Wiberg, K. B. (1990). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(10), 1037-1048. Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
- Kirby, A. J. (2012). Stereoelectronic Effects. Oxford Chemistry Primers. (Detailed discussion on the anomeric and steric effects in cyclic systems).
-
Grimme, S. (2011). Density functional theory with London dispersion corrections. Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(2), 211-228. Link
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- 3. Cyclohexane Conformational Analysis [research.cm.utexas.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Guide: Conformational Energy & Analysis of 1,4-Dimethylcyclohexane Isomers
[1][2][3]
Executive Summary
The conformational analysis of 1,4-dimethylcyclohexane represents a fundamental paradigm in alicyclic stereochemistry with direct applications in structure-based drug design.[1][2][3] This guide provides a rigorous thermodynamic evaluation of the cis and trans isomers, establishing the trans-diequatorial conformer as the global minimum.[2] We quantify the steric strain energies derived from 1,3-diaxial interactions and correlate these values with pharmaceutical bioactivity, using Tranexamic acid and Glimepiride as critical case studies where the 1,4-trans scaffold dictates pharmacodynamic efficacy.[2][4]
Theoretical Framework: Steric Parameters
To accurately assess the stability of cyclohexane derivatives, we must quantify the steric penalty imposed by axial substituents.[2][4] This is defined by the A-value , which represents the Gibbs free energy difference (
The Methyl A-Value
For a methyl group, the A-value is derived from the steric strain caused by two 1,3-diaxial interactions with the ring protons.[2]
Detailed Conformational Analysis
The this compound system exists as two diastereomers: trans and cis.[2][3][4] Unlike the 1,2- and 1,3-systems, the 1,4-substitution pattern prevents direct gauche interactions between the substituents themselves; all steric strain arises solely from ring-substituent interactions.[1][2]
Trans-1,4-Dimethylcyclohexane
The trans isomer places the two methyl groups on opposite faces of the ring.[1][2][3] It can adopt two distinct chair conformations via ring flipping.
-
Conformer A (
): Both methyl groups are equatorial.[2][4] -
Conformer B (
): Both methyl groups are axial.[2][4]
Thermodynamic Conclusion: The equilibrium overwhelmingly favors the diequatorial (
Cis-1,4-Dimethylcyclohexane
The cis isomer places both methyl groups on the same face of the ring.[1][2][3]
-
Conformer A (
): One methyl is axial; one is equatorial.[2][4][6] -
Conformer B (
): Ring flip of A.[2][4]
Thermodynamic Conclusion: The cis isomer exists as a rapidly interconverting equilibrium of two degenerate chair forms.[2][4] It is inherently less stable than the trans-(
Summary of Energetics
| Isomer | Conformation | Axial Me Groups | 1,3-Diaxial Interactions | Relative Energy (kcal/mol) | Stability Rank |
| Trans | Diequatorial ( | 0 | 0 | 0.00 | 1 (Most Stable) |
| Cis | Axial-Equatorial ( | 1 | 2 | +1.74 | 2 |
| Trans | Diaxial ( | 2 | 4 | +3.48 | 3 (Least Stable) |
Visualization of Energy Landscape[1][2]
The following diagram illustrates the relative energy levels and the pathways between conformers.
Figure 1: Relative potential energy hierarchy of this compound conformers based on A-values.
Application in Drug Development[2][7]
The rigid 1,4-cyclohexylene spacer is a privileged scaffold in medicinal chemistry, used to control the spatial orientation of pharmacophores.[2] The thermodynamic preference for the trans-diequatorial arrangement is frequently exploited to lock functional groups at a maximal distance (
Case Study: Tranexamic Acid
Tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid) is a classic example where conformational analysis dictates biological activity.[1][2][3][4]
-
Mechanism: It acts as a lysine analog, binding to the lysine-binding sites on plasminogen to prevent fibrinolysis.[2][3][4][7]
-
Stereochemical Requirement: The distance between the charged ammonium and carboxylate groups must match the distance in lysine.[2][4]
-
Conformation: The trans isomer adopts a diequatorial conformation, extending the functional groups to ~7 Å, which perfectly mimics the lysine side chain.[2] The cis isomer (axial-equatorial) places the groups closer together (~5 Å), rendering it pharmacologically inactive.[1][2][4]
Case Study: Glimepiride
Glimepiride (Amaryl), a sulfonylurea for type 2 diabetes, incorporates a trans-4-methylcyclohexyl group.[1][2][3][4][8][9][10][11][12]
-
Role: The bulky trans-4-methylcyclohexyl moiety fits into a specific lipophilic pocket of the sulfonylurea receptor (SUR1).[1][2][3][4]
-
Stability: The trans orientation ensures the methyl group remains equatorial, providing a stable, extended hydrophobic handle that maximizes van der Waals contacts within the binding pocket.[2]
Experimental Validation: NMR Spectroscopy
Distinguishing cis and trans isomers experimentally relies on
Protocol for Assignment
-
Isolate the Methine Signal: Focus on the protons at C1 and C4 (
).[2][4] -
Measure
-Coupling: -
Chemical Shift: Axial protons generally resonate upfield (lower ppm) compared to equatorial protons due to the anisotropy of the C-C bonds.[2][4]
Figure 2: Decision tree for stereochemical assignment using NMR coupling constants.
References
-
Eliel, E. L., & Wilen, S. H. (1994).[2][4] Stereochemistry of Organic Compounds. Wiley-Interscience.[1][2][3][4] (Foundational text for A-values and conformational analysis).
-
Winstein, S., & Holness, N. J. (1955).[2][4] "Neighboring Carbon and Hydrogen.[2][3][4] XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis." Journal of the American Chemical Society, 77(21), 5562–5578.[2][4] Link[1][2][4]
-
National Center for Biotechnology Information. (2024).[2][3][4] PubChem Compound Summary for CID 5526, Tranexamic Acid. Link[1][2][4]
-
National Center for Biotechnology Information. (2024).[2][3][4] PubChem Compound Summary for CID 3476, Glimepiride. Link
-
Weyer, R., & Hitzel, V. (1988).[2][4][8] "Acylureidoalkylbenzenesulfonylureas with blood glucose lowering activity."[2][3][4] Arzneimittel-Forschung, 38(9), 1079-1080.[1][2][3][4] (Original synthesis and structure-activity relationship of Glimepiride).
Sources
- 1. Glimepiride - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methylcyclohexanemethanol - Wikipedia [en.wikipedia.org]
- 3. 4-Methylcyclohexanemethanol | C8H16O | CID 118193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Glimepiride - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Tranexamic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Glimepiride [drugfuture.com]
- 9. DailyMed - GLIMEPIRIDE tablet [dailymed.nlm.nih.gov]
- 10. 1H-Pyrrole-1-carboxamide, 3-ethyl-2,5-dihydro-4-methyl-N-2-4-(trans-4-methylcyclohexyl)aminocarbonylaminosulfonylphenylethyl-2-oxo- | C24H34N4O5S | CID 3476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Methylcyclohexylamine | C7H15N | CID 80604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Glimepiride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
An In-depth Technical Guide to the Thermodynamic Stability of 1,4-Dimethylcyclohexane Conformers
This guide provides a comprehensive technical analysis of the thermodynamic stability of the conformers of 1,4-dimethylcyclohexane. It is intended for researchers, scientists, and drug development professionals who utilize conformational analysis in molecular design and mechanistic studies. We will delve into the energetic landscape of both cis and trans isomers, detailing the underlying steric factors that govern their relative stabilities. Furthermore, this guide presents validated experimental and computational protocols for the determination of these conformational energies, ensuring a robust and reproducible understanding of this fundamental stereochemical system.
The Principle of Conformational Isomerism in Substituted Cyclohexanes
Cyclohexane and its derivatives are not planar molecules; they predominantly adopt a puckered chair conformation to minimize angle and torsional strain.[1] This chair conformation has two distinct substituent positions: axial (perpendicular to the ring's approximate plane) and equatorial (in the approximate plane of the ring). Through a process known as a ring flip, these positions interconvert. For a monosubstituted cyclohexane, the conformer with the substituent in the equatorial position is generally more stable to avoid unfavorable steric interactions, known as 1,3-diaxial interactions.[2] The energetic preference for the equatorial position is quantified by the A-value, which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.[3]
Conformational Analysis of trans-1,4-Dimethylcyclohexane
The trans isomer of this compound can exist in two primary chair conformations that are interconvertible through a ring flip.
-
Diequatorial (e,e) Conformer: In this conformation, both methyl groups occupy equatorial positions. This arrangement is the most stable conformer for the trans isomer as it is devoid of any significant steric strain.
-
Diaxial (a,a) Conformer: Following a ring flip, both methyl groups are in axial positions. This conformation is significantly destabilized by two sets of 1,3-diaxial interactions. Each axial methyl group interacts with two axial hydrogens, leading to a total of four gauche-butane-like interactions.
The energy of a 1,3-diaxial interaction for a methyl group is approximately 1.8 kcal/mol.[4] Therefore, the diaxial conformer is about 3.6 kcal/mol less stable than the diequatorial conformer.
Caption: Conformational equilibrium of trans-1,4-dimethylcyclohexane.
Conformational Analysis of cis-1,4-Dimethylcyclohexane
The cis isomer of this compound also exists as two interconverting chair conformations. However, in this case, a ring flip results in a conformation that is energetically identical to the original.
In any chair conformation of cis-1,4-dimethylcyclohexane, one methyl group must be in an axial position while the other is in an equatorial position (a,e).[5] The ring flip simply exchanges the positions of the two methyl groups, resulting in an equivalent (a,e) conformation. The axial methyl group experiences two 1,3-diaxial interactions with axial hydrogens, leading to a steric strain of approximately 1.8 kcal/mol.[4] Since both chair conformers have this same level of steric strain, they exist in equal populations at equilibrium.
Caption: Conformational equilibrium of cis-1,4-dimethylcyclohexane.
Summary of Thermodynamic Stabilities
The relative thermodynamic stabilities of the this compound conformers are determined by the sum of their steric interactions. The diequatorial conformer of the trans isomer is the most stable overall due to the absence of unfavorable steric strain. The cis isomer is less stable than the trans isomer because it cannot adopt a conformation that is free of 1,3-diaxial interactions.[4]
| Isomer | Conformer | Methyl Group Positions | Steric Strain (kcal/mol) | Relative Stability |
| trans | Diequatorial | Equatorial, Equatorial | 0 | Most Stable |
| Diaxial | Axial, Axial | ~3.6 | Least Stable | |
| cis | Axial-Equatorial | Axial, Equatorial | ~1.8 | Intermediate |
Methodologies for Determining Conformational Energies
Experimental Protocol: Low-Temperature ¹³C NMR Spectroscopy
Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique to "freeze out" the chair-chair interconversion of cyclohexane derivatives, allowing for the direct observation and quantification of individual conformers.[6]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent that remains liquid at low temperatures (e.g., CD₂Cl₂ or a mixture of CHF₂Cl/CD₂Cl₂).
-
Initial NMR Spectrum: Acquire a standard ¹³C NMR spectrum at room temperature. Due to rapid ring flipping, the spectrum will show averaged signals for the methyl and ring carbons.
-
Low-Temperature NMR: Gradually lower the temperature of the NMR probe in increments (e.g., 10 K). Acquire a ¹³C NMR spectrum at each temperature.
-
Coalescence and "Freezing Out": As the temperature decreases, the rate of ring flipping slows down. The averaged signals will broaden, coalesce, and eventually sharpen into separate signals for each conformer.
-
Signal Integration: Once the signals for the individual conformers are well-resolved, carefully integrate the corresponding peaks. For trans-1,4-dimethylcyclohexane, you will observe signals for the diequatorial and the much less populated diaxial conformer. For the cis isomer, the two conformers are degenerate and their signals will remain as a single set.
-
Equilibrium Constant (K) Calculation: The ratio of the integrals of the signals for the two conformers directly corresponds to their population ratio at that temperature, which is the equilibrium constant (K).
-
K = [Equatorial Conformer] / [Axial Conformer]
-
-
Gibbs Free Energy (ΔG°) Calculation: The difference in Gibbs free energy between the conformers can be calculated using the following equation:[7]
-
ΔG° = -RT ln(K)
-
Where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.
-
Computational Protocol: Density Functional Theory (DFT) Calculations
Computational chemistry, particularly Density Functional Theory (DFT), provides a robust theoretical framework for calculating the relative energies of conformers.[8]
Step-by-Step Workflow using Gaussian:
-
Structure Building: Construct the initial 3D structures of the diequatorial and diaxial conformers of trans-1,4-dimethylcyclohexane, and the axial-equatorial conformer of cis-1,4-dimethylcyclohexane using a molecular modeling program (e.g., GaussView).
-
Input File Preparation: For each conformer, create a Gaussian input file. A typical input file will specify the level of theory, basis set, and the type of calculation. For accurate results, a functional like B3LYP with a basis set such as 6-31G(d) is a common starting point.[8] The keywords Opt for geometry optimization and Freq for frequency calculation should be included.
-
Example Input Line: #p B3LYP/6-31G(d) Opt Freq
-
-
Geometry Optimization: Submit the input files to Gaussian. The Opt keyword will instruct the program to find the lowest energy geometry for each conformer.
-
Frequency Analysis: The Freq keyword will perform a frequency calculation on the optimized geometry. This is a crucial step to verify that the optimized structure is a true energy minimum (no imaginary frequencies). The frequency calculation also provides the Gibbs free energy.
-
Energy Extraction: From the Gaussian output files, extract the Gibbs free energy for each conformer.
-
Relative Energy Calculation: Calculate the relative energy of each conformer by taking the difference in their Gibbs free energies. The conformer with the lowest Gibbs free energy is the most stable.
Sources
- 1. physics.stackexchange.com [physics.stackexchange.com]
- 2. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. E. L. Eliel, N. L. Allinger, S. J. Angyal and G. A., Morrison, “Conformational Analysis,” Wiley, New York, 1965, p. 191. - References - Scientific Research Publishing [scirp.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Hydrocarbon Macrocycle Conformer Ensembles and 13C‐NMR Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. medium.com [medium.com]
Technical Guide: Molecular Structure and Bonding in 1,4-Dimethylcyclohexane
Executive Summary
1,4-Dimethylcyclohexane represents a canonical system for understanding conformational analysis, steric strain, and non-bonded interactions in alicyclic rings. For the drug development professional, this molecule is not merely a solvent or reagent but a critical pharmacophoric scaffold . Its ability to present substituents in defined vectors (cis vs. trans) allows for the precise "locking" of bioactive conformations, modulation of lipophilicity (LogP), and metabolic protection.
This guide moves beyond textbook definitions to provide a rigorous, data-driven analysis of the thermodynamic landscape and practical characterization protocols for this scaffold.
Part 1: Stereochemical & Conformational Dynamics
Unlike planar aromatic systems, the cyclohexane ring exists in a dynamic equilibrium. In this compound, the interaction between the two methyl substituents is governed by their relative stereochemistry (cis or trans) and the specific conformer (Chair, Boat, Twist-boat) they occupy.
The Thermodynamic Landscape
The stability of these isomers is dictated by 1,3-diaxial interactions .[1] A methyl group in an axial position experiences steric repulsion from the axial protons at positions 3 and 5.[1]
-
A-Value: The energetic penalty for placing a methyl group axial is approximately 1.74 kcal/mol (7.28 kJ/mol).
-
Trans-1,4-Dimethylcyclohexane: Can exist as a diequatorial (
) or diaxial ( ) conformer. The conformer is the global minimum. -
Cis-1,4-Dimethylcyclohexane: Must exist with one methyl axial and one equatorial (
). The ring flip converts one form to an identical form (degenerate equilibrium).
Quantitative Energy Comparison
The following table summarizes the relative enthalpies of the key conformers.
| Isomer | Conformation | Substituent Orientation | Relative Energy ( | Population at 298K | Stability Analysis |
| Trans | Chair A | Diequatorial ( | 0.0 kcal/mol | > 99% | Global Minimum (No 1,3-diaxial strain) |
| Cis | Chair | Axial-Equatorial ( | +1.74 kcal/mol | ~100% (of cis) | Destabilized by 2 |
| Trans | Chair B | Diaxial ( | +3.48 kcal/mol | < 1% | Severely destabilized (4 |
| Both | Twist-Boat | Variable | +5.5 - 6.0 kcal/mol | Transient | Transition state intermediate |
Application Note: In synthetic route planning, thermodynamic control will almost exclusively yield the trans-diequatorial isomer. Accessing the cis isomer requires kinetic control (e.g., hydrogenation of aromatic precursors on specific catalysts) or separation from equilibrium mixtures.
Visualization of Conformational Pathways
The following diagram illustrates the energy landscape and the barrier to interconversion.
Part 2: Experimental Characterization Protocols
Distinguishing cis from trans isomers in 1,4-disubstituted cyclohexanes is a common challenge. Relying solely on boiling points is unreliable for high-purity applications. The following NMR protocol provides a self-validating method for structural assignment.
The Vicinal Coupling Protocol ( )
This method relies on the Karplus relationship, where the coupling constant (
-
Trans-Isomer (Diequatorial): The methine protons (H1 and H4) are axial . They have anti-periplanar relationships (
) with adjacent axial protons.-
Observation: Large coupling constants (
Hz) appearing as a wide triplet-of-triplets (tt).
-
-
Cis-Isomer (Axial/Equatorial): The ring flips rapidly at room temperature.[1] The observed signal is a time-averaged weighted average of axial and equatorial environments.
-
Observation: Smaller, averaged coupling constants (
Hz) appearing as a narrower multiplet (quintet-like).
-
Chemical Shift Anisotropy[3]
-
Axial Protons: Generally appear upfield (lower ppm) due to shielding by the ring anisotropy.
-
Equatorial Protons: Generally appear downfield (higher ppm).
-
Validation: In the trans isomer, H1/H4 are purely axial (upfield). In the cis isomer, they average between axial and equatorial (shifted downfield relative to trans).
Step-by-Step Characterization Workflow
Part 3: Application in Drug Discovery[4][5]
The this compound scaffold is not just a spacer; it is a tool for vector control in Structure-Based Drug Design (SBDD).
Bioisosterism and Vector Analysis
Replacing a phenyl ring (flat,
-
Linearity: The trans-isomer provides a rigid, linear vector (180° angle between substituents), mimicking the para-phenyl substitution pattern but with greater bulk (3D volume).
-
Angularity: The cis-isomer introduces a "kink" or turn in the molecular chain, useful for macrocyclization or inducing hairpin turns in peptidomimetics.
Metabolic Stability
The introduction of methyl groups at the 1 and 4 positions often blocks metabolic "soft spots."
-
Mechanism: Cytochrome P450 enzymes typically oxidize exposed methine (CH) or methylene (CH2) sites.
-
Strategy: By substituting the 1,4-positions with methyl groups (creating quaternary centers if further substituted, or sterically hindered methines), the metabolic half-life (
) of the drug candidate can be significantly extended.
Lipophilicity Modulation
Saturating a phenyl ring to a cyclohexane ring increases the
-
Effect: This generally increases solubility and lowers melting points compared to flat aromatic analogs, potentially improving oral bioavailability.
-
Caution: Cyclohexyl rings are more lipophilic than phenyl rings. The trans-1,4-dimethylcyclohexane is highly non-polar. To avoid "molecular obesity" (excessive LogP), polar heteroatoms must often be incorporated elsewhere in the scaffold.
References
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (The definitive source on A-values and conformational analysis).
-
Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. (Thermodynamic data on cycloalkanes).
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Application of cyclohexane scaffolds).
-
Reich, H. J. (2023). WinPLT NMR Data: Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. (NMR reference data for stereochemical assignment).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for ring flips and Karplus relationships).
Sources
1,4-Dimethylcyclohexane: A Technical Monograph on Conformational Dynamics, Synthesis, and Pharmacophoric Utility
Executive Summary
1,4-Dimethylcyclohexane (C₈H₁₆) represents a fundamental archetype in the study of stereochemistry and alicyclic thermodynamics. Historically emerging from the early 20th-century revolution in catalytic hydrogenation, this hydrocarbon serves as a critical model for understanding conformational analysis —specifically the energetic interplay between axial and equatorial substituents. For the modern drug development professional, the 1,4-disubstituted cyclohexane scaffold functions as a vital structural template (bioisostere) for controlling the spatial orientation of pharmacophores, balancing lipophilicity with rigid geometrical constraints.
Part 1: Historical Genesis and Structural Elucidation
The Petrochemical Origins
The isolation and characterization of this compound trace back to the dawn of catalytic hydrogenation. Following Paul Sabatier’s Nobel-winning work (1912) on hydrogenating aromatics, researchers turned their attention to alkylbenzenes. By the 1930s, the American Petroleum Institute (API) Project 44 began systematically cataloging the thermodynamic properties of these hydrocarbons, distinguishing them from the complex mixtures found in naphthenic crude oils.
The Conformational Revolution (1940s-1950s)
While the molecule was synthesized early on, its stereochemical behavior remained ambiguous until the work of Odd Hassel and Derek Barton .
-
The Insight: Hassel demonstrated that the cyclohexane ring is not planar but exists in a chair conformation.
-
The 1,4-Paradigm: this compound became a "textbook" proof of concept for equatorial preference. Unlike the 1,2- and 1,3- isomers, the 1,4-isomer allows for a direct comparison where the trans isomer can achieve a unique diequatorial state, rendering it significantly more stable than its cis counterpart.
Part 2: Conformational Dynamics and Thermodynamics
Stereochemical Hierarchy
The stability of this compound is dictated by 1,3-diaxial interactions . The steric strain introduced by an axial methyl group is approximately 1.7–1.8 kcal/mol (7.1–7.5 kJ/mol).
1. trans-1,4-Dimethylcyclohexane[1][2][3][4]
-
Conformation A (Diequatorial): Both methyl groups are equatorial. Steric strain is minimized.[5]
-
Conformation B (Diaxial): Upon ring flip, both methyl groups become axial. This state is highly unfavorable (+3.6 kcal/mol relative to diequatorial) and is statistically negligible at room temperature.
-
Thermodynamic Status: Global Minimum .
2. cis-1,4-Dimethylcyclohexane[1][6][7][8]
-
Conformation: Regardless of the ring flip, one methyl group is equatorial and one is axial.[9][10]
-
Energy Penalty: The molecule carries a permanent steric penalty of ~1.8 kcal/mol due to the single axial methyl group interacting with axial hydrogens at C3 and C5.[8]
-
Thermodynamic Status: Higher Energy State (Less stable than trans).
Visualization: Conformational Energy Landscape
The following diagram illustrates the energetic relationship and barrier crossing between the isomers.
Caption: Energetic hierarchy showing the stability of the trans-diequatorial conformer vs. the degenerate cis conformers.
Part 3: Synthesis and Production Protocols
Primary Route: Catalytic Hydrogenation of p-Xylene
The industrial and laboratory synthesis relies on the saturation of p-xylene. This reaction is stereochemically complex because the mechanism of heterogeneous hydrogenation (Horiuti-Polanyi mechanism) typically favors syn-addition , leading to the kinetic formation of the cis isomer.
Reaction Pathway[5][7][11][12][13][14]
-
Adsorption: p-Xylene adsorbs flat onto the catalyst surface.
-
Sequential Addition: Hydrogen atoms add to the same face of the ring (Syn-addition).
-
Isomerization: Under high temperatures or acidic support conditions, the cis isomer equilibrates to the thermodynamically stable trans isomer.
Experimental Protocol: Selective Hydrogenation
Note: This protocol describes a method to maximize the trans-isomer yield using thermodynamic equilibration.
Reagents:
-
Substrate: p-Xylene (99% purity)
-
Catalyst: 5% Ruthenium on Alumina (Ru/Al₂O₃) or Raney Nickel (for high pressure)
-
Solvent: Neat or Methylcyclohexane[5]
Step-by-Step Methodology:
-
Loading: Charge a high-pressure autoclave (Hastelloy C) with p-xylene and 2.0 mol% catalyst.
-
Purging: Purge the headspace three times with N₂ (5 bar), then three times with H₂ (5 bar) to remove oxygen.
-
Pressurization: Pressurize with H₂ to 50 bar (725 psi) .
-
Reaction Phase 1 (Hydrogenation): Heat to 120°C with vigorous stirring (1000 rpm). Maintain for 4 hours.
-
Insight: Lower temperatures favor the kinetic cis product. We use moderate heat to drive conversion.
-
-
Reaction Phase 2 (Equilibration): Increase temperature to 180-200°C and maintain for 2 hours.
-
Work-up: Cool to room temperature. Vent H₂. Filter the catalyst through a Celite pad.[5]
-
Analysis: Analyze via GC-FID. Trans isomer elutes earlier on non-polar columns due to lower boiling point (Wait—verification: Trans bp is 119°C, Cis bp is 124°C. Trans is more compact/symmetrical but packs better; however, vapor pressure is higher).
Data Table: Physicochemical Properties
| Property | trans-1,4-Dimethylcyclohexane | cis-1,4-Dimethylcyclohexane |
| Boiling Point | 119.4 °C | 124.3 °C |
| Melting Point | -37 °C | -87 °C |
| Density (20°C) | 0.762 g/mL | 0.783 g/mL |
| Refractive Index ( | 1.4205 | 1.4295 |
| Thermodynamic Stability | More Stable (ΔG° = 0) | Less Stable (ΔG° ≈ +1.8 kcal/mol) |
Part 4: Applications in Drug Discovery[16][17]
The "Scaffold Hopping" Utility
In medicinal chemistry, this compound is rarely the drug itself but serves as a structural surrogate for phenyl rings.
-
Bioisosterism: Replacing a flat, electron-rich phenyl ring with a 1,4-cyclohexylene spacer increases saturation (
), which often improves solubility and metabolic stability. -
Vector Control:
-
Trans-isomer: Mimics the para-substitution vector of a benzene ring (180° angle), extending the molecule linearly.
-
Cis-isomer: Introduces a "kink" or turn, useful for macrocyclization or inducing specific receptor fits.
-
Workflow: Scaffold Selection Logic
The following diagram details the decision matrix for using this scaffold in lead optimization.
Caption: Decision matrix for replacing aromatic rings with saturated 1,4-cyclohexyl scaffolds.
References
-
NIST Chemistry WebBook. Cyclohexane, 1,4-dimethyl-, cis- and trans- thermochemical data. National Institute of Standards and Technology. [Link]
-
Barton, D. H. R. (1950). The Conformation of the Steroid Nucleus. Experientia.[5] (Foundational text on conformational analysis principles applied here). [Link]
-
Singhal, A., et al. (2016). Selective Hydrogenation of p-Xylene to this compound. ResearchGate. [Link]
-
Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology.[5] (Discusses saturation and scaffold hopping). [Link]
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds.[5][10] Wiley-Interscience. (Authoritative source on 1,3-diaxial interaction energies). [Link]
Sources
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- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
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- 5. youtube.com [youtube.com]
- 6. Cyclohexane, 1,4-dimethyl-, cis- [webbook.nist.gov]
- 7. a. Draw both chair conformations of cis-1,4-dimethylcyclohexane, ... | Study Prep in Pearson+ [pearson.com]
- 8. spcmc.ac.in [spcmc.ac.in]
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- 10. youtube.com [youtube.com]
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- 12. researchgate.net [researchgate.net]
- 13. Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions [mdpi.com]
- 14. EP0019958B1 - Synthesis of 1,4-bis(dicyanomethylene) cyclohexane and use thereof in the synthesis of 7,7,8,8-tetracyanoquinodimethane - Google Patents [patents.google.com]
- 15. Page loading... [wap.guidechem.com]
Stereochemical Analysis and Conformational Dynamics of 1,4-Dimethylcyclohexane
[1][2]
Executive Summary: The Achirality Paradox
To the Researcher: The stereochemical analysis of 1,4-dimethylcyclohexane presents a classic "achirality paradox" often encountered in drug design scaffolds. Despite possessing two stereocenters (C1 and C4), neither the cis nor the trans isomer exhibits optical activity.
This guide moves beyond basic textbook definitions to provide a rigorous structural analysis. It explains why enantiomeric resolution is impossible (as enantiomers do not exist) and details the thermodynamic and spectroscopic methods required to distinguish and separate the diastereomers.
Part 1: Symmetry and Optical Inactivity
The absence of optical activity in this compound is dictated by internal symmetry elements that render the molecules superimposable on their mirror images.[1]
Cis-1,4-Dimethylcyclohexane (Meso Compound)[1]
-
Stereocenters: C1 and C4 are pseudo-asymmetric centers.[1]
-
Symmetry Element: A Plane of Symmetry (
) passes through C1 and C4, bisecting the ring. -
Result: The molecule is meso . The optical rotation caused by one half of the molecule is perfectly cancelled by the other half.
Trans-1,4-Dimethylcyclohexane (Centrosymmetric)
-
Symmetry Element: A Center of Inversion (
) exists in the geometric center of the ring (specifically in the diequatorial conformation). -
Result: Any molecule with a center of inversion is achiral.[1]
Logic Flow Diagram
The following diagram visualizes the decision tree for determining the achirality of these isomers.
Caption: Logical pathway confirming the achirality of both isomers despite the presence of stereocenters.
Part 2: Conformational Analysis & Thermodynamics
Understanding the energy landscape is critical for synthetic control. The trans isomer is thermodynamically preferred due to the ability to adopt a diequatorial conformation.
A-Value Calculations
The "A-value" represents the energy cost of placing a substituent in an axial position.[2]
-
A-value for Methyl (-CH₃): ~1.74 kcal/mol (7.28 kJ/mol).[1]
Energy States
| Isomer | Conformation | Orientation | 1,3-Diaxial Interactions | Relative Energy (Strain) | Stability |
| Trans | Chair A | Diequatorial (e,e) | 0 | 0 kcal/mol | Most Stable |
| Trans | Chair B | Diaxial (a,a) | 4 (2 per methyl) | ~3.5 kcal/mol | Least Stable |
| Cis | Chair A | Axial-Equatorial (a,e) | 2 | ~1.74 kcal/mol | Intermediate |
| Cis | Chair B | Equatorial-Axial (e,a) | 2 | ~1.74 kcal/mol | Intermediate |
Key Insight: The cis isomer exists as a rapidly interconverting equilibrium of two degenerate (equal energy) chairs. The trans isomer is "locked" in the diequatorial conformation because the diaxial form is energetically prohibitive.
Caption: Relative potential energy hierarchy of the three distinct conformational states.
Part 3: Experimental Characterization & Separation
Since polarimetry is useless (both are
Physical Properties Table
| Property | Trans-1,4-Dimethylcyclohexane | Cis-1,4-Dimethylcyclohexane |
| Boiling Point | 119 °C | 124 - 125 °C |
| Density | 0.762 g/mL | ~0.783 g/mL |
| Polarity | Non-polar (Dipole | Weakly Polar ( |
Note: The higher boiling point of the cis isomer is due to its lower symmetry and non-zero dipole moment, which increases intermolecular London dispersion and dipole-induced dipole forces.[1][3]
Protocol: 1H NMR Differentiation
The chemical environment of the methyl groups differs slightly between the two isomers due to shielding effects.
-
Trans Isomer (Diequatorial): The methyl protons are in a purely equatorial environment.
-
Shift:
ppm (doublet).
-
-
Cis Isomer (Axial/Equatorial average): Due to rapid ring flipping, the observed signal is a time-averaged value of axial and equatorial positions.[1][4]
-
Shift:
ppm (doublet). -
Differentiation: The cis methyl signal typically appears downfield (higher ppm) relative to the trans signal by approximately 0.08 ppm.
-
Separation Workflow (Distillation)
Because the boiling point difference is
-
Equipment: Use a spinning band distillation column or a Vigreux column with a high theoretical plate count (>20 plates).[1]
-
Parameters:
-
Reflux Ratio: High (10:1 to 20:1).[1]
-
Collection: The Trans isomer (BP 119°C) will distill first.
-
-
Validation: Check fractions via GC-FID or Refractive Index.
Protocol: Thermodynamic Equilibration (Isomerization)
If you possess the cis isomer but require the trans isomer, you can drive the system to the thermodynamic minimum.
Reagents: Aluminum Chloride (
Step-by-Step:
-
Dissolve cis-1,4-dimethylcyclohexane in a dry inert solvent (e.g.,
) or use neat.[1] -
Add catalytic Lewis acid (
, ~5 mol%). -
Stir at room temperature for 12-24 hours.
-
Quench with water, extract, and dry.
-
Result: The mixture will equilibrate to predominantly Trans (>95%) due to the large energy difference (Boltzmann distribution).
References
-
NIST Chemistry WebBook. Cyclohexane, 1,4-dimethyl-, cis- and trans- Thermophysical Data.[1] National Institute of Standards and Technology.[1] Link
-
Sigma-Aldrich. trans-1,4-Dimethylcyclohexane Product Specification.[1] Merck KGaA. Link[1]
-
ChemicalBook. Cis-1,4-Dimethylcyclohexane Physical Properties and NMR Spectra.Link
-
PubChem. this compound Compound Summary. National Library of Medicine.[1] Link[1]
- Eliel, E. L., & Wilen, S. H.Stereochemistry of Organic Compounds.
Thermodynamic and Kinetic Profile of 1,4-Dimethylcyclohexane Conformational Inversion
Executive Summary
This technical guide delineates the conformational analysis of 1,4-dimethylcyclohexane, focusing on the thermodynamic distinctions between cis and trans diastereomers. For researchers in medicinal chemistry, understanding this energy landscape is critical. The cyclohexane ring flip is not merely an academic curiosity; it serves as a foundational model for designing rigidified scaffolds (e.g., bioisosteres) that lock pharmacophores into bioactive vectors. This guide provides quantitative energy values, detailed mechanistic pathways, and experimental validation protocols using Dynamic NMR (DNMR).
Structural Fundamentals and A-Values
The conformational preference of substituted cyclohexanes is governed by 1,3-diaxial interactions.[1][2][3] The magnitude of this steric strain is quantified by the A-value (Gibbs free energy difference,
The Methyl A-Value
For a methyl group, the accepted A-value is 1.74 kcal/mol (approx. 7.28 kJ/mol). This value represents the steric penalty of placing a methyl group in an axial position due to two gauche butane-like interactions with the axial protons at C3 and C5.
Isomer Analysis
-
Trans-1,4-Dimethylcyclohexane:
-
Diequatorial (
): Both methyl groups are equatorial. Steric strain is minimal. This is the global minimum. -
Diaxial (
): Both methyl groups are axial.[3] -
Energy Difference (
): The conformer possesses two axial methyls. -
Implication: The equilibrium heavily favors the
form (>99% at room temperature).
-
-
Cis-1,4-Dimethylcyclohexane:
-
Axial-Equatorial (
): One methyl is axial; one is equatorial.[1][5][6][7][8][9]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Equatorial-Axial (
): The ring flip product is identical in energy (degenerate). -
Energy Level: Both conformers occupy an energy well approximately 1.74 kcal/mol higher than the trans-ee global minimum.
-
The Potential Energy Landscape
The ring inversion (flip) proceeds through a specific itinerary of high-energy transition states (TS) and intermediate twist-boat conformations.
The Itinerary
-
Chair (C): Ground state (
symmetry for unsubstituted). -
Half-Chair (HC): Transition State 1. High angle strain and torsional strain (planar region). Energy max: ~10.8 kcal/mol.
-
Twist-Boat (TB): Local energy minimum.[10] Relieves angle strain but retains torsional strain.[10] Energy: ~5.5 kcal/mol.[10]
-
Boat (B): Transition State 2. High steric ("flagpole") and torsional strain.[11] Energy: ~6.9 kcal/mol.
Comparative Energy Profile (Trans vs. Cis)
The following diagram illustrates the distinct pathways. Note that while the cis isomer flips between degenerate states, the trans isomer must surmount a barrier to reach a significantly destabilized
Figure 1: Comparative Potential Energy Surfaces. Note: The Cis Half-Chair energy () is approximated as the standard barrier plus the baseline strain of the starting conformer, though specific methyl-proton interactions in the TS may vary slightly.*
Quantitative Energy Data
The following table summarizes the thermodynamic parameters required for kinetic modeling.
| Parameter | Value (kcal/mol) | Description |
| A-Value (Me) | 1.74 | Free energy cost of one axial methyl group.[12] |
| 3.48 | Energy difference between | |
| 0.00 | Energy difference between | |
| ~10.8 | Standard activation energy for cyclohexane ring flip. | |
| Twist-Boat Min | ~5.5 | Energy of the intermediate relative to |
| Boat TS | ~6.9 | Transition state between Twist-Boats. |
Experimental Validation: Dynamic NMR (DNMR) Protocol
To experimentally verify these energy barriers, one cannot use standard room temperature NMR because the ring flip rate (
Principle
At
-
Trans-1,4: The minor
conformer is often too low in abundance (<1%) to be seen without high-field instruments, but the dominant spectrum is resolved. -
Cis-1,4: The rapid equilibrium
freezes. Although the two chairs are enantiomeric (in chiral environments) or identical (in achiral environments), the protons on the ring become chemically nonequivalent.
Step-by-Step DNMR Workflow
-
Sample Preparation:
-
Dissolve 10-20 mg of this compound in 0.6 mL of deuterated solvent with a low freezing point.
-
Recommended Solvent:Dichloromethane-
( ) (Freezing point -95°C) or Toluene- . -
Standard: Add TMS (Tetramethylsilane) for referencing.
-
-
Variable Temperature (VT) Acquisition:
-
Coalescence Analysis:
-
As T approaches
, peaks will broaden significantly. -
Below
, peaks split. For the methyl protons, a single doublet (averaged) will split into two distinct doublets (axial-Me and equatorial-Me) if the population allows (visible clearly in cis-decalin systems or 1,1-dimethyl cases; for cis-1,4, the splitting confirms the freeze-out of the flip).
-
-
Calculation of Activation Energy (
): Use the Gutowsky-Holm approximation at the coalescence temperature ( ):-
Where
is the frequency difference (Hz) between the resolved signals at the slow exchange limit (lowest temp).
-
Application in Drug Discovery: Rigidification
In medicinal chemistry, the flexibility of the cyclohexane ring (entropy penalty upon binding) is often a liability.
-
Locking the Conformation: To improve binding affinity, chemists use t-butyl groups (A-value > 4.9 kcal/mol) or bridgeheads (e.g., norbornane) to lock the ring.
-
Bioisostere Design: If a lead compound contains a trans-1,4-cyclohexyl linker, the vector of the substituents is 180° (diequatorial). If the cis linker is used, the vectors are roughly 60° (axial-equatorial).[3]
-
Strategy: To mimic a cis-1,4-dimethylcyclohexane pharmacophore without the metabolic liability of a flexible ring, researchers may substitute a cis-1,4-disubstituted bicyclo[2.2.2]octane core, which rigidly enforces the specific vector geometry found in the cis-chair.
References
-
IUPAC Compendium of Chemical Terminology (Gold Book). "Conformational Analysis." [Link]
-
Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[11] (Standard reference for A-values and barrier heights). [Link]
-
Eliel, E. L., & Wilen, S. H. Stereochemistry of Organic Compounds. Wiley-Interscience. (The definitive source for A-values: Me = 1.74 kcal/mol). [Link]
-
Hans J. Reich Collection. "WinDNMR: Dynamic NMR Spectroscopy." University of Wisconsin-Madison. [Link]
Sources
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- 2. Cyclohexane Conformational Analysis [research.cm.utexas.edu]
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- 4. Axial/Equatorial Exchange in Cyclohexanes [sites.science.oregonstate.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Chapter 4 Worked Problem 1 [sites.science.oregonstate.edu]
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- 8. chem.libretexts.org [chem.libretexts.org]
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- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. CIS-1,4-DIMETHYLCYCLOHEXANE(624-29-3) 13C NMR spectrum [chemicalbook.com]
- 14. scribd.com [scribd.com]
The Decisive Role of 3D-Space: An In-Depth Technical Guide to the Stereochemistry of Disubstituted Cyclohexanes for Drug Development Professionals
Abstract
The spatial arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity. For cyclic scaffolds, which are prevalent in numerous approved therapeutics, understanding the nuances of conformational preferences is paramount for rational drug design. The cyclohexane ring, a ubiquitous motif, presents a fascinating case study in stereochemical complexity. This guide provides a comprehensive exploration of the core principles governing the stereochemistry of disubstituted cyclohexanes. We will delve into the conformational intricacies of 1,2-, 1,3-, and 1,4-disubstituted systems, elucidating the energetic factors that dictate the most stable three-dimensional structures. By synthesizing fundamental concepts with field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to harness cyclohexane stereochemistry for the design of potent and selective therapeutics.
The Foundational Framework: The Cyclohexane Chair Conformation
The cyclohexane ring is not a planar hexagon. To alleviate angle strain and torsional strain, it adopts a puckered, three-dimensional structure known as the chair conformation . This conformation is the most stable arrangement for a cyclohexane ring, with all carbon-carbon bonds staggered.[1] In the chair conformation, the hydrogen atoms (and any substituents) occupy two distinct types of positions:
-
Axial (a): These bonds are parallel to the principal axis of the ring, pointing either straight up or straight down.
-
Equatorial (e): These bonds point out from the "equator" of the ring.
A crucial dynamic aspect of the cyclohexane ring is the chair flip or ring inversion , a rapid process at room temperature where one chair conformation converts into another.[2] During a chair flip, all axial positions become equatorial, and all equatorial positions become axial.[2]
Monosubstituted Cyclohexanes: The Energetic Cost of Crowding
When a single substituent is introduced onto the cyclohexane ring, the two chair conformations are no longer of equal energy. The conformer with the substituent in the more spacious equatorial position is generally more stable.[3] The reason for this preference lies in the avoidance of 1,3-diaxial interactions .[4][5]
An axial substituent experiences steric hindrance from the two axial hydrogens on the same side of the ring, located on carbons three positions away (i.e., at the C-3 and C-5 positions).[6] This repulsive interaction destabilizes the conformation.[7] The magnitude of this destabilization is quantified by the A-value , which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane.[8] A larger A-value signifies a greater preference for the equatorial position and indicates a bulkier substituent.[9]
Table 1: A-Values for Common Substituents
| Substituent | A-Value (kcal/mol) |
| -F | 0.25 |
| -Cl | 0.53 |
| -Br | 0.5 |
| -I | 0.46 |
| -OH | 0.7 |
| -OCH₃ | 0.75 |
| -NH₂ | 1.23 |
| -CH₃ | 1.74 |
| -CH₂CH₃ | 1.79 |
| -CH(CH₃)₂ | 2.21 |
| -C(CH₃)₃ | ~5.0 |
| -CN | 0.2 |
| -COOH | 1.4 |
| -C₆H₅ | 2.8 |
Data compiled from various sources.[10]
The tert-butyl group, with its very large A-value, is often referred to as a "conformational lock" because it will almost exclusively occupy the equatorial position, effectively preventing the ring from flipping to the conformation where the tert-butyl group would be axial.[11]
Disubstituted Cyclohexanes: A Tale of Two Substituents
The introduction of a second substituent adds another layer of complexity, giving rise to cis and trans stereoisomers.[12] These are geometric isomers and cannot be interconverted by bond rotation.[13] The relative stability of the conformers for each isomer depends on the substitution pattern (1,2-, 1,3-, or 1,4-) and the nature of the substituents.
1,2-Disubstituted Cyclohexanes
-
cis-1,2-Disubstituted Cyclohexanes: In the cis isomer, both substituents are on the same side of the ring.[12] This necessitates that one substituent is in an axial position and the other is in an equatorial position (a,e or e,a).[14] A chair flip interconverts these two conformations. If the two substituents are identical (e.g., cis-1,2-dimethylcyclohexane), the two conformers are enantiomeric and have equal energy.[15] If the substituents are different, the conformer where the larger group (the one with the higher A-value) occupies the equatorial position will be more stable and thus more populated at equilibrium.[16]
-
trans-1,2-Disubstituted Cyclohexanes: In the trans isomer, the substituents are on opposite sides of the ring.[12] This allows for two possible chair conformations: one where both substituents are axial (diaxial, a,a) and one where both are equatorial (diequatorial, e,e).[14] The diequatorial conformer is significantly more stable as it avoids the energetically costly 1,3-diaxial interactions that are present in the diaxial form.[16] For instance, in trans-1,2-dimethylcyclohexane, the diequatorial conformer is favored by about 2.7 kcal/mol over the diaxial conformer.[16]
1,3-Disubstituted Cyclohexanes
-
cis-1,3-Disubstituted Cyclohexanes: For the cis isomer, the two chair conformations are a diequatorial (e,e) form and a diaxial (a,a) form.[15] The diequatorial conformer is substantially more stable.[17] The diaxial conformation is particularly unfavorable due to a strong repulsive interaction between the two axial substituents, in addition to the 1,3-diaxial interactions with axial hydrogens.
-
trans-1,3-Disubstituted Cyclohexanes: The trans isomer exists as two interconverting axial-equatorial (a,e and e,a) conformations.[15] If the substituents are identical, these two conformers are of equal energy.[17] If the substituents are different, the conformer with the larger group in the equatorial position will be favored.
1,4-Disubstituted Cyclohexanes
-
cis-1,4-Disubstituted Cyclohexanes: Similar to the cis-1,2 case, the cis-1,4 isomer has one axial and one equatorial substituent (a,e and e,a).[18] If the substituents are the same, the two conformers resulting from a ring flip are identical in energy.[12] If they are different, the conformer with the larger group in the equatorial position is more stable.[15]
-
trans-1,4-Disubstituted Cyclohexanes: As with the trans-1,2 isomer, the trans-1,4 isomer can exist in a diequatorial (e,e) or a diaxial (a,a) conformation.[18] The diequatorial conformer is overwhelmingly favored due to the absence of 1,3-diaxial interactions.[12]
Implications for Drug Design and Development
The precise three-dimensional shape of a drug molecule is critical for its interaction with biological targets such as enzymes and receptors.[19] Since living systems are chiral, they can differentiate between stereoisomers of a drug, which may lead to differences in efficacy, metabolism, and toxicity.[20]
A deep understanding of cyclohexane stereochemistry allows medicinal chemists to:
-
Control Molecular Shape: By strategically placing substituents on a cyclohexane scaffold, the overall topography of the molecule can be fine-tuned to achieve optimal binding to a target.
-
Modulate Physicochemical Properties: The axial or equatorial orientation of a functional group can influence properties like polarity and hydrogen bonding capacity, which in turn affect solubility and membrane permeability.
-
Design Conformationally Restricted Analogs: Introducing bulky groups can lock the cyclohexane ring into a specific conformation, reducing the entropic penalty upon binding and potentially increasing potency.
The U.S. Food and Drug Administration (FDA) guidelines emphasize the importance of understanding the stereochemistry of chiral compounds early in the drug development process.[21]
Experimental Protocol: Conformational Analysis by Variable-Temperature NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformational dynamics of cyclohexanes.[22] At room temperature, the rapid chair flip averages the signals for axial and equatorial protons, often resulting in a single, time-averaged signal in the ¹H NMR spectrum.[23]
By lowering the temperature, the rate of ring inversion can be slowed down to the point where distinct signals for the axial and equatorial protons of each conformer can be observed.[24] This technique, known as variable-temperature (VT) NMR, allows for the determination of the equilibrium constant between the conformers and, consequently, the free energy difference (ΔG°).
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of the disubstituted cyclohexane derivative in a suitable deuterated solvent (e.g., CDCl₃, toluene-d₈, or CS₂) in an NMR tube. The choice of solvent is critical as it must have a low freezing point to allow for low-temperature measurements.
-
Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Lowering the Temperature: Gradually decrease the temperature of the NMR probe in increments (e.g., 10 K). Allow the sample to equilibrate at each temperature for several minutes before acquiring a spectrum.
-
Observation of Coalescence: As the temperature is lowered, the initially sharp, averaged signals will broaden, coalesce into a single broad peak, and then resolve into separate signals for each conformer. The temperature at which the signals merge is known as the coalescence temperature.
-
Low-Temperature Spectrum: Continue to lower the temperature until the signals for the individual conformers are sharp and well-resolved. This is the slow-exchange regime.
-
Integration and Analysis: Integrate the signals corresponding to the axial and equatorial protons in the low-temperature spectrum. The ratio of the integrals directly corresponds to the population ratio of the two conformers at that temperature.
-
Calculation of ΔG°: The free energy difference between the conformers can be calculated using the equation: ΔG° = -RT ln(K), where R is the gas constant, T is the temperature in Kelvin, and K is the equilibrium constant (ratio of the conformer populations).
Conclusion
The stereochemical principles governing disubstituted cyclohexanes are a cornerstone of modern organic chemistry and have profound implications for the design and development of new medicines. The preference for equatorial substitution, driven by the avoidance of destabilizing 1,3-diaxial interactions, is a powerful concept that allows for the prediction and control of molecular conformation. By leveraging a thorough understanding of these principles, medicinal chemists can engineer molecules with the precise three-dimensional architectures required for potent and selective biological activity. The continued application of these foundational concepts, coupled with modern analytical techniques like VT-NMR, will undoubtedly fuel the discovery of the next generation of therapeutics.
References
-
Scribd. (n.d.). Cis-Trans Isomerism in Disubstituted Cyclohexanes. Retrieved from [Link]
-
Quora. (2018). Why is a 1,3-cis disubstituted cyclohexane always more stable than trans isomers?. Retrieved from [Link]
-
Oreate AI Blog. (2026). Understanding 1,3-Diaxial Interactions in Cyclohexane. Retrieved from [Link]
-
JoVE. (2023). Disubstituted Cyclohexanes: cis-trans Isomerism. Retrieved from [Link]
-
Fiveable. (n.d.). 1,3-Diaxial interaction Definition. Retrieved from [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Diaxial interaction (1,3-diaxial interaction). Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]
-
SlideShare. (n.d.). Stereochemistry of disubstituted cyclohexane. Retrieved from [Link]
-
OpenStax. (2023). 4.8 Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]
-
Chemistry Steps. (n.d.). 1,3-Diaxial Interactions and A value for Cyclohexanes. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.7: Conformations of Monosubstituted Cyclohexanes. Retrieved from [Link]
-
Davis, J. (2013). Conformational analysis of cis- and trans-1,2-disubstituted cyclohexanes. YouTube. Retrieved from [Link]
-
ChemTube3D. (2022). Conformation: Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Stereoisomerism in Disubstituted Cyclohexanes. Retrieved from [Link]
-
Wikipedia. (n.d.). A value. Retrieved from [Link]
-
Journal of Chemical Education. (1995). Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. Retrieved from [Link]
-
The DFT Course. (n.d.). Calculating cyclohexane A-values. Retrieved from [Link]
-
Khan Academy. (n.d.). Disubstituted cyclohexane. Retrieved from [Link]
-
Noble chemistry with babita chaudhary. (2021). Conformations of 1,2- disubstituted cyclohexanes. YouTube. Retrieved from [Link]
-
Fiveable. (n.d.). 1,3-disubstituted cyclohexanes Definition. Retrieved from [Link]
-
Chemistry Wisdom. (2020). Conformational analysis of 1,2 disubstituted cyclohexane. YouTube. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). Non-Geminal Disubstituted Cyclohexanes. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Retrieved from [Link]
-
JoVE. (2024). ¹H NMR of Conformationally Flexible Molecules: Variable-Temperature NMR. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of 1,3-Disubstituted Cyclohexanes. Retrieved from [Link]
-
sikhcom.net. (n.d.). Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 4.10: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Cyclohexane Conformational Analysis. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes. Retrieved from [Link]
-
Academia.edu. (2022). Stereochemistry and Its Role in Drug Design. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). C6H12 cyclohexane low high resolution 1H proton nmr spectrum. Retrieved from [Link]
-
Reddit. (2025). stereochemistry of disubstituted cyclohexane. Retrieved from [Link]
-
Chemistry Wisdom. (2020). Conformational analysis of 1,4 disubstituted cyclohexane. YouTube. Retrieved from [Link]
-
PMC. (n.d.). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Cyclohexane Chair Conformation Stability: Which One Is Lower Energy?. Retrieved from [Link]
-
Chemistry World. (2024). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Retrieved from [Link]
-
PMC. (n.d.). Stereochemistry in Drug Action. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2014). STEREOCHEMISTRY AND ITS ROLE IN DRUG DESIGN. Retrieved from [Link]
-
Wiley. (n.d.). The Impact of Stereochemistry on Drug Development and Use. Retrieved from [Link]
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Conformational Control: A-Values in 1,4-Dimethylcyclohexane and Applications in Molecular Design
Executive Summary
This technical guide provides a rigorous analysis of conformational dynamics in 1,4-dimethylcyclohexane, utilizing the A-value concept to quantify steric strain and predict equilibrium populations. While A-values are derived from monosubstituted cyclohexanes, their additive application in disubstituted systems is a cornerstone of stereochemical analysis.[1] For researchers in medicinal chemistry, mastering this scaffold is critical: the 1,4-cyclohexylene unit is a privileged motif in drug design, acting as a programmable linker that dictates the spatial orientation of pharmacophores. This guide details the thermodynamic landscape, experimental validation via variable-temperature NMR (VT-NMR), and strategic applications in ligand design.
Part 1: Thermodynamic Fundamentals
The A-Value Defined
The A-value is the standard measure of the steric bulk of a substituent on a cyclohexane ring.[2] It is defined as the Gibbs free energy difference (
Positive A-values indicate a preference for the equatorial position to avoid 1,3-diaxial interactions . For a methyl group, the standard A-value is 1.74 kcal/mol .[2][3]
The this compound Manifold
In the 1,4-disubstituted system, the relative stereochemistry (cis vs. trans) dictates the accessible conformational space. Unlike monosubstituted systems, we must analyze the interplay of two substituents.[4]
Case A: trans-1,4-Dimethylcyclohexane
The trans isomer exists in equilibrium between a diequatorial (e,e ) and a diaxial (a,a ) conformer.
-
Diequatorial (e,e): Both methyl groups are equatorial. There are no 1,3-diaxial interactions relative to the methyls. This is the global minimum.
-
Diaxial (a,a): Both methyl groups are axial.[1] Each methyl group experiences two 1,3-diaxial interactions with ring protons (4 interactions total).
-
Energy Difference:
Note: The equilibrium is heavily biased toward the (e,e) conformer ( ).
Case B: cis-1,4-Dimethylcyclohexane
The cis isomer exists as an equilibrium between two degenerate chair forms, each having one axial and one equatorial methyl group (a,e
-
Energetics: Regardless of the ring flip, one methyl is always axial. Therefore, the system bears the steric cost of exactly one A-value.
-
Energy Difference:
Note: This energy is relative to the trans-(e,e) global minimum.
Quantitative Energy Summary
| Isomer | Conformer | Orientation | Relative Enthalpy ( | Steric Source |
| Trans | A (Major) | Diequatorial (e,e) | 0.00 | None (Global Minimum) |
| Cis | B (Degenerate) | Axial/Equatorial (a,e) | +1.74 | 2 |
| Trans | C (Minor) | Diaxial (a,a) | +3.48 | 4 |
Part 2: Visualization of the Energy Landscape
The following diagram illustrates the conformational pathways and energy barriers. The trans isomer is "locked" in the (e,e) form, while the cis isomer undergoes degenerate flipping.
Figure 1: Relative energy hierarchy. The Trans-(e,e) conformation is the thermodynamic sink. The Cis isomer is intrinsically destabilized by one methyl A-value.
Part 3: Experimental Determination (Protocol)
To validate these values experimentally, one cannot simply use room temperature NMR because the ring flipping (in the cis case) or the trace population of the minor conformer (in the trans case) averages the signals. Low-Temperature (Dynamic) NMR is required to reach the slow-exchange limit (decoalescence).
Principle
At room temperature, cyclohexane ring inversion (
Standard Operating Procedure (SOP)
Objective: Determine
1. Sample Preparation:
-
Solvent: Use Deuterated Dichloromethane (
) or a mixture of (3:1) to prevent freezing.-
Why:
remains liquid down to ~ -95°C; mixtures can go lower (-120°C) and have low viscosity.
-
-
Concentration: Prepare a 10-20 mg/mL solution. High concentration is needed due to the potential splitting of signals which reduces S/N ratio.
2. Instrument Setup:
-
Probe: 500 MHz or higher is preferred to maximize chemical shift separation (
). -
Temperature Control: Connect liquid nitrogen (
) heat exchanger. -
Lock/Shim: Shim initially at Room Temp (RT). Re-shim aggressively after each 20K drop in temperature.
3. Data Acquisition (Variable Temperature):
-
Stepwise Cooling: Acquire spectra at 298K, then decrease in 20K increments.
-
Target Temperature: Cool to -90°C (183 K) .
-
Observation: Look for the broadening of the methyl signal (coalescence) followed by splitting into two distinct peaks (decoalescence).
-
Cis-isomer: At -90°C, the ring flip freezes. However, since the two chair forms are degenerate (identical energy), you will see a frozen (a,e) conformation. The
C spectrum will show distinct shifts for and . -
Trans-isomer: You will predominantly see the (e,e) peaks. The (a,a) peaks may be invisible due to low population unless sensitivity is extremely high.
-
4. Data Analysis:
-
Integration: Integrate the area under the distinct axial (
) and equatorial ( ) peaks (typically using C or H signals of the methine proton). -
Calculation:
[5]
Workflow Visualization
Figure 2: Variable Temperature (VT) NMR workflow for determining conformational A-values.
Part 4: Applications in Drug Discovery[6]
Understanding the A-values of the this compound system is not merely an academic exercise; it is a tool for conformational restriction in drug design.
Linker Design and PROTACs
The 1,4-cyclohexylene ring is widely used as a linker in Proteolysis Targeting Chimeras (PROTACs) and bifunctional ligands.
-
Trans-Linker (Rigid/Linear): Because the trans-diequatorial conformer is ~3.5 kcal/mol more stable than the diaxial form, it acts as a rigid, linear rod. The vectors of the substituents are parallel and extend in opposite directions (180° projection). This is ideal for spanning binding pockets that require a defined distance.
-
Cis-Linker (Bent/Flexible): The cis isomer has substituents at roughly 60° angles relative to the ring plane (one axial, one equatorial). It introduces a "kink" or bend in the molecule.
Bioisosteres of Phenyl Rings
Saturated rings like trans-1,4-disubstituted cyclohexanes are often used as bioisosteres for phenyl rings to improve physicochemical properties (
-
Impact: Replacing a phenyl ring with a trans-cyclohexyl group maintains linearity but increases metabolic stability and solubility.
-
Caution: The A-value dictates the ratio. If one substituent has a low A-value (e.g., -CN, A=0.2), the conformational lock is weaker than with a methyl group (A=1.74).
Case Study: LRRK2 PROTACs
Recent research (see Ref 1) demonstrated that PROTACs targeting LRRK2 utilizing a trans-1,4-cyclohexyl linker exhibited superior degradation efficiency compared to the cis-analogue. The trans-linker maintained the "stick-out" conformation required to bridge the E3 ligase and the target protein, whereas the cis-linker collapsed into an unproductive intramolecular fold.
References
-
Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. University of Dundee Research Portal. [Link]
-
A-Values and Conformational Analysis. Master Organic Chemistry. [Link]
-
Conformational Analysis of Disubstituted Cyclohexanes. Chemistry LibreTexts. [Link]
-
Low Temperature NMR Guidelines. Dalhousie University NMR Facility. [Link]
-
Impact of linker strain and flexibility in the design of a fragment-based inhibitor. PubMed Central (NIH). [Link]
Sources
Stereoelectronic Landscapes: A Technical Guide to 1,4-Dimethylcyclohexane Conformations
Executive Summary
This technical guide provides a comprehensive analysis of 1,4-dimethylcyclohexane, a fundamental scaffold in medicinal chemistry and stereochemical theory. Unlike rigid templates, this molecule represents a dynamic system governed by subtle steric and electronic forces. This document is designed for computational chemists and drug discovery scientists, detailing the energetic hierarchies, theoretical modeling protocols, and experimental validation methods required to master this pharmacophore.
Stereochemical Foundations & Energetic Landscapes
The conformational analysis of this compound is dictated by the interplay between torsional strain and steric hindrance (1,3-diaxial interactions).[1][2] Understanding these forces is critical for predicting the bioactivity of cyclohexane-based drugs.
The Isomer Hierarchy
There are two distinct configurational isomers (Cis and Trans), each capable of accessing multiple conformational states (Chairs, Twist-Boats).
-
Trans-1,4-dimethylcyclohexane:
-
Cis-1,4-dimethylcyclohexane:
Quantitative Energetics (A-Values)
The stability difference is quantified using A-values (free energy difference between axial and equatorial conformers).[3][6][10] For a methyl group, the A-value is approximately 1.74 kcal/mol .
| Conformer | Orientation | Relative Energy ( | Steric Source |
| Trans ( | Equatorial-Equatorial | 0.00 (Global Min) | None (Anti-periplanar geometry) |
| Cis ( | Axial-Equatorial | ~1.74 | 1 x Methyl A-value (2 gauche interactions) |
| Trans ( | Axial-Axial | ~3.5 - 3.7 | 2 x Methyl A-value (4 gauche interactions) |
| Twist-Boat | N/A | ~5.5 - 6.0 | Torsional + Steric Strain |
Visualization: The Energy Landscape
The following diagram illustrates the stability hierarchy and the pathways for ring flipping.
Caption: Hierarchical energy landscape of this compound. Green denotes stability; red denotes high potential energy.
Theoretical Modeling Protocols
Accurate modeling of cyclohexane derivatives requires methods that account for weak non-covalent interactions, particularly dispersion forces which stabilize the packed chair conformation.
Methodological Selection
-
Molecular Mechanics (MM3/MMFF94): Excellent for rapid conformational searching. Accurately predicts steric clashes but fails to capture electronic orbital effects.
-
DFT (B3LYP): The historical standard, but it often underestimates the stability of crowded systems due to poor dispersion handling.
-
Dispersion-Corrected DFT (
B97X-D or B3LYP-D3): The recommended standard . These functionals explicitly account for London dispersion forces, crucial for accurate relative energies of alkyl systems.
Computational Workflow (The "Recipe")
To rigorously determine the conformational population, follow this self-validating protocol:
-
Conformational Search: Use Monte Carlo or Molecular Dynamics (at high T) to sample the potential energy surface (PES).
-
Geometry Optimization: Optimize all unique conformers using a cost-effective basis set (e.g., B3LYP/6-31G*).
-
Refinement: Re-optimize low-energy candidates using a high-level theory (
B97X-D/def2-TZVP). -
Frequency Calculation: Critical Step. Confirm stationary points (zero imaginary frequencies) and calculate Zero-Point Energy (ZPE) corrections.
-
Solvation (PCM/SMD): Apply implicit solvation (e.g., Chloroform or Water) to mimic experimental NMR conditions.
Caption: Self-validating computational workflow for determining equilibrium populations of conformers.
Experimental Validation: NMR Spectroscopy
Theoretical models must be validated against experimental observables. Nuclear Magnetic Resonance (NMR) is the gold standard for distinguishing these isomers.
Coupling Constants ( )
The Karplus equation relates the dihedral angle (
-
Axial-Axial (
): . Large coupling constant (10–13 Hz ).[11] -
Axial-Equatorial (
): .[11] Small coupling constant (2–5 Hz ). -
Equatorial-Equatorial (
): . Small coupling constant (2–5 Hz ).
Diagnostic Protocol:
In trans-1,4-dimethylcyclohexane (
Low-Temperature NMR
At room temperature, cis-1,4-dimethylcyclohexane undergoes rapid ring flipping, averaging the signals. To validate the model:
-
Cool the sample to -100°C (173 K) in
. -
Ring flipping slows (decoalescence).
-
Distinct signals for the axial-methyl and equatorial-methyl conformers appear, confirming the 50:50 degenerate population for the cis isomer.
Application in Drug Discovery[13][14][15][16]
The this compound motif is a classic "linker" in drug design, used to control the spatial orientation of pharmacophores.
-
Rigidification: Using the trans isomer locks the substituents into a specific vector (180° apart), reducing the entropic penalty of binding to a receptor.
-
Bioisosterism: The cyclohexane ring serves as a lipophilic, metabolically stable replacement for phenyl rings, often improving solubility and reducing
-stacking toxicity. -
Case Study: In the design of c-Met inhibitors, cyclohexane-1,3-dione derivatives (structurally related) utilize specific ring conformations to position hydrogen bond acceptors in the active site [1].
References
-
Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC. ACS Omega. (2023). Describes QSAR and DFT modeling of cyclohexane scaffolds in cancer therapy.
-
Conformational Analysis of Cyclohexanes. Chemistry LibreTexts. (2025). Detailed thermodynamic data on A-values and ring flipping energetics.
-
This compound Stereochemistry. Stereoelectronics.org. (2021). Visualization of 1,3-diaxial repulsions and stability comparisons.
-
A-Values and Conformational Analysis. Oregon State University. (2025). Tabulated experimental A-values for substituent groups.
-
Computational Methods in Drug Discovery. National Institutes of Health (PMC). Overview of molecular dynamics and docking protocols using cyclic scaffolds.
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- 4. Calculate the energy difference between the two chair conformers ... | Study Prep in Pearson+ [pearson.com]
- 5. youtube.com [youtube.com]
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- 11. rubingroup.org [rubingroup.org]
Methodological & Application
Application Note: Advanced Utility of 1,4-Dimethylcyclohexane in Organic Synthesis & Energy Systems
Executive Summary & Chemical Profile[1][2]
1,4-Dimethylcyclohexane (1,4-DMCH) has evolved from a standard solvent and stereochemical model into a critical material for green energy storage and sustainable polymer synthesis. Its high hydrogen storage density (6.2 wt%) and reversibility make it a premier Liquid Organic Hydrogen Carrier (LOHC).[1] Furthermore, it serves as a pivotal intermediate in the chemical upcycling of polyethylene terephthalate (PET) waste.
This guide provides actionable protocols for utilizing 1,4-DMCH in hydrogen storage cycles, stereoselective isolation, and oxidative valorization.
Physical & Stereochemical Profile
1,4-DMCH exists as two geometric isomers. Understanding their thermodynamic distinction is crucial for separation and reactivity.
| Property | trans-1,4-DMCH | cis-1,4-DMCH |
| CAS Number | 2207-04-7 | 624-29-3 |
| Boiling Point | 119.4°C (392.6 K) | 123.9°C (397.0 K) |
| Conformation | Diequatorial (ee) | Axial-Equatorial (ae) |
| Stability | More Stable (~7 kJ/mol) | Less Stable |
| Density (20°C) | 0.762 g/mL | 0.783 g/mL |
Analyst Insight: The boiling point difference (~4.5°C) allows for separation via high-efficiency fractional distillation. The trans-isomer is thermodynamically preferred because both methyl groups can occupy equatorial positions, minimizing 1,3-diaxial interactions.
Application I: Liquid Organic Hydrogen Carrier (LOHC) Systems
The most impactful modern application of 1,4-DMCH is its role as a hydrogen vector. The cycle involves the hydrogenation of p-xylene (energy storage) and the dehydrogenation of 1,4-DMCH (energy release).
Mechanism of Action
The system operates on a reversible redox cycle:
-
Storage (Charging): Exothermic hydrogenation of p-xylene.
-
Release (Discharging): Endothermic dehydrogenation of 1,4-DMCH.
Visualization: The LOHC Cycle
Figure 1: The 1,4-DMCH/p-Xylene hydrogen storage cycle. Blue arrow indicates charging; Yellow arrow indicates discharging.
Protocol A: Catalytic Dehydrogenation (Hydrogen Release)
Objective: Efficiently release hydrogen gas from 1,4-DMCH using a heterogeneous platinum catalyst.
Materials:
-
Catalyst: 5 wt% Pt on Activated Carbon Fiber (Pt/ACF) or Pt/Al₂O₃.
-
Reactor: Fixed-bed continuous flow reactor (quartz or stainless steel).
Step-by-Step Procedure:
-
Catalyst Activation: Load 200 mg of Pt/ACF into the reactor bed. Reduce the catalyst in situ under H₂ flow (50 mL/min) at 300°C for 1 hour to ensure metallic Pt surface.
-
Feed Introduction: Switch gas flow to Argon (carrier gas) at 30 mL/min. Begin liquid feed of 1,4-DMCH using a syringe pump at WHSV (Weight Hourly Space Velocity) of 1.0–2.0 h⁻¹.
-
Reaction: Maintain reactor temperature at 300°C (573 K). The reaction is endothermic; ensure stable heat input.
-
Note: Temperatures >350°C may induce C-C cracking (methane production), reducing H₂ purity.
-
-
Product Separation: Pass the reactor effluent through a cold trap (condenser) kept at 5°C.
-
Liquid Phase: Collects p-xylene (bp 138°C).
-
Gas Phase: Collects H₂.
-
-
Analysis: Analyze the liquid fraction via GC-FID to determine conversion (>95% expected) and selectivity to p-xylene (>98% expected).
Application II: Sustainable Polymer Synthesis (PET Upcycling)
Recent advances in circular economy utilize 1,4-DMCH as a bridge between waste plastic and virgin raw materials. Waste Polyethylene Terephthalate (PET) can be hydrodeoxygenated to 1,4-DMCH, which is then aromatized back to p-xylene, the precursor for Terephthalic Acid (TPA).[4]
Visualization: The PET Valorization Pathway
Figure 2: Circular lifecycle of PET via 1,4-DMCH intermediate.
Protocol B: Oxidative Valorization (Conceptual)
While direct oxidation of 1,4-DMCH to TPA is chemically possible, the industrial standard requires aromatization first.
-
Step 1: Perform Protocol A (Dehydrogenation) to convert 1,4-DMCH to p-xylene.
-
Step 2 (Amoco Process Adaptation):
-
Dissolve p-xylene in acetic acid (solvent).
-
Add catalyst: Cobalt(II) acetate, Manganese(II) acetate, and Sodium Bromide.[5]
-
Pressurize with Air/O₂ (15–30 bar) at 175–225°C.
-
Result: Precipitated Terephthalic Acid (TPA) of high purity.
-
Application III: Stereochemical Standards & Separation
1,4-DMCH is a benchmark molecule for studying conformational analysis. The separation of its isomers is a critical skill for preparing pure standards for NMR or thermodynamic studies.
Protocol C: Isomer Separation via Fractional Distillation
Objective: Isolate trans-1,4-DMCH (bp 119.4°C) from cis-1,4-DMCH (bp 123.9°C).
Prerequisites:
-
Mixture of 1,4-DMCH isomers (commercially available mixtures are often ~70:30 trans:cis equilibrium).
-
Fractional Distillation Column (Vigreux or Packed Column with >20 theoretical plates).
Procedure:
-
Setup: Equip a round-bottom flask with a high-efficiency fractionating column, a variable reflux head, and a condenser.
-
Equilibration: Heat the mixture to reflux. Allow the column to equilibrate at total reflux for 30–60 minutes to establish the temperature gradient.
-
Collection (Fraction 1): Adjust the reflux ratio to 10:1 (10 drops returned, 1 collected).
-
Collect the distillate at 119–120°C . This is the pure trans-isomer .
-
-
Intermediate: Collect the fraction boiling between 120–123°C in a separate waste/recycle container (mixed isomers).
-
Collection (Fraction 2): When the head temperature stabilizes at 123.5–124°C , collect the pure cis-isomer .
-
Validation: Verify purity using Gas Chromatography (GC) or ¹³C NMR.
-
cis-Isomer NMR: Methyl carbons appear upfield (shielded) due to axial positioning (gamma-gauche effect) compared to the trans-isomer.
-
References
-
LOHC Systems & Dehydrogenation
-
Thermodynamic Properties
-
Experimental Determination of Isobaric Vapor–Liquid Equilibria for the Binary Systems Containing Toluene and Isomers of this compound. (ACS Publications).
-
-
PET Upcycling
-
Stereochemistry
-
This compound Conformational Analysis. (Stereoelectronics).
-
Sources
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- 4. Catalytic Hydrodeoxygenation of Mixed Plastic Wastes into Sustainable Naphthenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
1,4-Dimethylcyclohexane as a substrate in stereoselective reactions
Application Note: 1,4-Dimethylcyclohexane as a Stereochemical Probe in C-H Oxidation
Abstract & Core Directive
This guide details the use of This compound (DMCH) as a diagnostic substrate for evaluating the mechanism of C-H activation catalysts.[1] Unlike simple yield-based screens, DMCH provides a readout of stereoretention , allowing researchers to distinguish between concerted metal-oxo insertions (high retention) and long-lived free radical pathways (racemization/epimerization).[1] This note covers mechanistic theory, specific protocols for porphyrin and non-heme iron catalysis, and analytical data interpretation.
Mechanistic Theory: The "Radical Clock" Concept
The utility of this compound lies in its conformational isomerism.[1] The trans-isomer exists predominantly in a rigid diequatorial chair conformation, while the cis-isomer is higher in energy (axial/equatorial).[1]
When a catalyst attacks the tertiary C-H bond, the stereochemical outcome reveals the lifetime of the intermediate:
-
Concerted/Fast Rebound (High Retention): High-valent metal-oxo species (e.g., Cytochrome P450, Fe-PDP) abstract a hydrogen atom to form a radical cage.[1] If the "rebound" of the hydroxyl group is faster than the relaxation of the carbon radical, the stereochemistry is retained.[1]
-
Free Radical/Diffusive (Epimerization): If the radical intermediate escapes the solvent cage or has a long lifetime, the carbon center relaxes to a planar geometry.[1] Subsequent reaction yields a thermodynamic mixture of cis and trans alcohols, resulting in low retention of configuration (RC).[1]
Figure 1: Mechanistic Divergence in C-H Oxidation
Caption: Figure 1. Diagnostic pathways for C-H oxidation. High stereoretention indicates a short-lived radical cage (concerted-like), while epimerization signals a free-radical mechanism.[1]
Experimental Protocols
Protocol A: Biomimetic Oxidation using Iron Porphyrins (Groves Protocol)
Target Application: Determining if a new catalyst mimics the P450 "Rebound" mechanism.[1]
Materials:
-
Substrate: cis-1,4-Dimethylcyclohexane (99% pure, free of trans isomer).[1]
-
Catalyst: Fe(TPP)Cl (Tetraphenylporphyrin iron(III) chloride).[1]
-
Oxidant: Iodosylbenzene (PhIO) (Solid, polymeric).[1]
-
Solvent: Dichloromethane (DCM), degassed.[1]
Step-by-Step Workflow:
-
Preparation: In a glovebox or under Argon, dissolve Fe(TPP)Cl (10 µmol) and cis-1,4-dimethylcyclohexane (1.0 mmol, 100 equiv) in 2 mL of anhydrous DCM.
-
Initiation: Add solid PhIO (0.1 mmol, 10 equiv relative to cat) in one portion.
-
Note: PhIO is insoluble; the reaction occurs at the solid-liquid interface.[1]
-
-
Reaction: Stir vigorously at 25°C for 2 hours. The solution will change from brown to green/reddish depending on the active species.[1]
-
Quench: Filter the mixture through a short pad of silica gel to remove unreacted PhIO and catalyst. Elute with Ethyl Acetate.[1]
-
Analysis: Analyze the filtrate by GC-FID (see Section 4).
Expected Result: High Retention (~90% RC). The product should be predominantly cis-1,4-dimethylcyclohexanol.
Protocol B: Synthetic C-H Oxidation (White-Chen Catalyst)
Target Application: High-yield synthesis with predictable stereochemistry using Fe(PDP).[1]
Materials:
-
Catalyst: Fe(PDP) (13.4 mg, 5 mol%) [PDP = 1,1'-bis(pyridin-2-ylmethyl)-2,2'-bipyrrolidine].[1]
-
Oxidant: 50% H2O2 (aq).[1]
-
Solvent: Acetonitrile (MeCN).[1]
Step-by-Step Workflow:
-
Setup: To a 20 mL vial, add trans-1,4-dimethylcyclohexane (0.3 mmol, 1.0 equiv), Fe(PDP) (5 mol%), and AcOH (0.5 equiv) in MeCN (0.6 mL).
-
Slow Addition (Critical): Prepare a separate solution of H2O2 (50%, 1.2 equiv) diluted in MeCN. Using a syringe pump, add the H2O2 solution dropwise over 45–60 minutes.[1]
-
Workup: Dilute with diethyl ether, wash with saturated NaHCO3, then brine. Dry over MgSO4.[1]
-
Purification: Flash chromatography (Hexanes/EtOAc) if isolation is required, or direct GC analysis for RC determination.[1]
Expected Result: >95% Retention of Configuration. trans-alcohol is the major product.[1]
Analytical Methodology & Data Interpretation
Gas Chromatography (GC) Method
Separation of the tertiary alcohol isomers is critical.[1]
-
Column: HP-5 or DB-Wax (Polar columns often provide better separation of the alcohol isomers).[1]
-
Temperature Program: 80°C (2 min)
5°C/min 150°C. -
Retention Times (Typical on DB-Wax):
Calculation of Retention of Configuration (RC)
The RC value quantifies the specificity of the catalyst.[1]
[1]Where:
- = Concentration of product with retained stereochemistry.[1]
- = Concentration of product with inverted stereochemistry (epimer).[1]
Data Interpretation Table
| Mechanism Type | Catalyst Example | Expected % RC | Interpretation |
| Free Radical | Fenton (Fe2+/H2O2) | ~0% | Radical lifetime is long; complete scrambling (thermodynamic ratio).[1] |
| Radical Cage | Fe(TPP)Cl (Groves) | 85–95% | "Rebound" is faster than radical inversion.[1] |
| Concerted/Directed | Fe(PDP) (White) | >95% | Highly ordered transition state; minimal radical character.[1] |
| Metal-Carbenoid | Rh2(esp)2 | >99% | Concerted insertion; strict stereoretention.[1] |
Experimental Workflow Diagram
Caption: Figure 2. Standardized workflow for assessing catalyst stereospecificity using this compound.
References
-
Groves, J. T., & Nemo, T. E. (1983).[1] Epoxidation and hydroxylation catalyzed by the heme model manganese porphyrin.[1] Journal of the American Chemical Society, 105(18), 5786–5791. Link[1]
-
Chen, M. S., & White, M. C. (2007).[1][6] A predictably selective aliphatic C–H oxidation reaction for complex molecule synthesis.[1][5][6] Science, 318(5851), 783–787.[6] Link[1][6]
-
Newcomb, M. (1993).[1] Radical kinetics and the "radical clock" approach to mechanistic studies.[1][7][8] Tetrahedron, 49(6), 1151–1176. Link[1]
-
Breslow, R., et al. (1997).[1] Hydroxylation of C-H bonds by manganese porphyrins.[1] Journal of the American Chemical Society, 119(19), 4535–4536. Link[1]
Sources
- 1. White catalyst - Wikipedia [en.wikipedia.org]
- 2. Chapter 4 Worked Problem 1 [sites.science.oregonstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. White–Chen catalyst - Wikipedia [en.wikipedia.org]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. Determination of Mechanism Chemi [employees.csbsju.edu]
Application Note: Stereochemical Differentiation of 1,4-Dimethylcyclohexane Isomers via High-Field NMR
This Application Note is structured as a high-level technical guide for analytical chemists and drug discovery scientists. It synthesizes thermodynamic principles with practical spectroscopic protocols to ensure unambiguous stereochemical assignment.
Executive Summary
Differentiation of cyclohexane stereoisomers is a critical competency in medicinal chemistry, particularly when optimizing pharmacophores for target binding affinity. 1,4-Dimethylcyclohexane serves as a paradigmatic model for understanding the
This guide provides a definitive protocol for distinguishing cis-1,4-dimethylcyclohexane from trans-1,4-dimethylcyclohexane. Unlike flat aromatic systems, these alicyclic rings require a rigorous understanding of conformational mobility. The trans isomer is thermodynamically dominant and conformationally locked (diequatorial), while the cis isomer exists as a rapid equilibrium of degenerate conformers. This dynamic difference is the primary contrast mechanism in NMR spectroscopy.
Theoretical Framework: Conformational Thermodynamics
To interpret the spectra, one must first visualize the solution-state dynamics.
The Trans Isomer (Diequatorial)
The trans-1,4-dimethylcyclohexane isomer can exist in two chair forms:
-
Diequatorial (ee): Both methyl groups are equatorial. Steric strain is minimized.
-
Diaxial (aa): Both methyl groups are axial. This introduces four severe 1,3-diaxial interactions.
Thermodynamic Reality: The (ee) conformer is approximately 3.4 kcal/mol (14 kJ/mol) more stable than the (aa) form. Consequently, at room temperature, the trans isomer exists >99% in the diequatorial conformation.
-
NMR Implication: The spectrum reflects a static structure with equatorial methyls and axial methine protons.
The Cis Isomer (Axial/Equatorial)
The cis-1,4-dimethylcyclohexane isomer exists in two chair forms, both having one axial methyl and one equatorial methyl.
-
Degeneracy: Both conformers are energetically equivalent.
-
Dynamics: At room temperature, the ring flips rapidly (
). -
NMR Implication: The spectrum reflects a time-averaged environment. Signals for the ring carbons and protons are weighted averages of their axial and equatorial positions.
Experimental Protocol
Sample Preparation
Proper sample concentration is vital to prevent viscosity broadening while ensuring sufficient signal-to-noise (S/N) for 13C acquisition.
-
Solvent: Chloroform-d (
) (99.8% D) with 0.03% TMS (v/v). -
Concentration: 15–20 mg of analyte in 0.6 mL solvent.
-
Tube: 5 mm high-precision NMR tube (Wilmad 507-PP or equivalent).
-
Filtration: Filter solution through a cotton plug in a glass pipette to remove suspended particulates that degrade magnetic field homogeneity.
Acquisition Parameters (600 MHz Base Frequency)
| Parameter | 1H Protocol | 13C Protocol | Rationale |
| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) | 30° pulse ensures faster repetition rates. |
| Spectral Width | 10 ppm | 200 ppm | Covers all aliphatic and potential impurity regions. |
| Acquisition Time (AQ) | 3.0 sec | 1.0 sec | Sufficient for high digital resolution. |
| Relaxation Delay (D1) | 2.0 sec | 2.0 - 5.0 sec | Critical: Methyl relaxation is slow; D1 must be long for accurate integration. |
| Scans (NS) | 16 | 512 - 1024 | High S/N required for 13C to see quaternary carbons (if present). |
| Temperature | 298 K | 298 K | Standardizes conformational averaging rates. |
Data Analysis & Interpretation
13C NMR: The Definitive Test ( -Gauche Effect)
The most reliable method for distinguishing these isomers is 13C NMR, relying on the
-
Cis Isomer: Contains one axial methyl (average). The axial component shields the ring carbons (C3/C5) and the methyl carbon itself.
-
Trans Isomer: Diequatorial.[1] No axial methyls. No
-gauche shielding.
Table 1: Diagnostic 13C Chemical Shifts (ppm in CDCl3)
| Carbon Environment | Cis-1,4-Dimethyl (Experimental) | Trans-1,4-Dimethyl (Predicted/Relative) | Shift Difference ( |
| Methyl (CH3) | 20.3 ppm | ~23.0 ppm | Trans is Downfield (+2.7) |
| Methine (C1/C4) | 30.8 ppm | ~33.0 ppm | Trans is Downfield (+2.2) |
| Methylene (C2/C3) | 30.2 ppm | ~35.5 ppm | Trans is Downfield (+5.3) |
Note: The cis values are experimentally verified [Reference 1]. The trans values are consistently downfield due to the lack of steric compression.
1H NMR: Coupling Constants & Symmetry
While chemical shifts in 1H NMR can overlap, the multiplicity of the methine proton (H1/H4) provides structural proof.
-
Trans (Diequatorial):
-
The methine proton (H1) is Axial .
-
It has two vicinal anti-periplanar partners (axial H2 and axial H6).
-
Coupling: According to the Karplus equation,
results in a large coupling constant ( Hz). -
Appearance: A wide triplet of triplets (tt).
-
-
Cis (Averaging):
-
The methine proton is an average of Axial and Equatorial.
-
Coupling: The observed
value is a weighted average of (large) and (small). -
Appearance: A narrower, unresolved multiplet or broad singlet compared to the trans isomer.
-
Visual Workflows
Experimental Workflow
The following diagram outlines the logical progression from sample preparation to data processing.
Figure 1: Standard Operating Procedure for NMR analysis of dimethylcyclohexane derivatives.
Decision Tree for Stereochemical Assignment
This logic gate confirms the identity using both 1H and 13C data points.
Figure 2: Logic gate for definitive isomer identification.
References
-
Oregon State University. 13C NMR Chemical Shift Data and Tables. Retrieved from [Link]
-
Stereoelectronics. Conformational Analysis of this compound. Retrieved from [Link]
-
LibreTexts. Nuclear Magnetic Resonance (NMR) of Alkenes and Cycloalkanes. Retrieved from [Link]
Sources
Application Note: Interpreting the Mass Spectrum of 1,4-Dimethylcyclohexane
Introduction
1,4-Dimethylcyclohexane, a saturated cyclic hydrocarbon with the molecular formula C₈H₁₆, exists as two geometric isomers: cis-1,4-dimethylcyclohexane and trans-1,4-dimethylcyclohexane.[1][2] These isomers are common components in fuel mixtures and are used as solvents and in organic synthesis. Accurate identification and differentiation of these isomers are crucial for quality control, reaction monitoring, and environmental analysis. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds.[3] This application note provides a detailed guide to interpreting the electron ionization (EI) mass spectrum of this compound, including a discussion of the key fragmentation pathways and a protocol for its analysis by GC-MS.
Stereoisomerism in this compound
The spatial arrangement of the two methyl groups relative to the cyclohexane ring plane defines the cis and trans isomers. In the most stable chair conformation, the trans isomer can have both methyl groups in the equatorial position, which minimizes steric strain. In contrast, the cis isomer must have one methyl group in an axial position and the other in an equatorial position, resulting in greater steric hindrance.[2] While these conformational differences are significant, under the high-energy conditions of electron ionization mass spectrometry, much of this stereochemical information can be lost, leading to very similar mass spectra for both isomers.
Principles of Electron Ionization Mass Spectrometry (EI-MS)
In EI-MS, the analyte molecule is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺•). This molecular ion is often unstable and undergoes fragmentation to produce a series of characteristic fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, and their relative abundances are plotted to generate a mass spectrum. The fragmentation pattern is a molecular fingerprint that can be used for structural elucidation. For alkanes and cycloalkanes, fragmentation is driven by the stability of the resulting carbocations.[4]
Interpreting the Mass Spectrum of this compound
The mass spectrum of this compound is characterized by a series of fragment ions resulting from the cleavage of the cyclohexane ring and the loss of the methyl substituents. The molecular ion (M⁺•) is observed at m/z 112, corresponding to the molecular weight of C₈H₁₆.[5][6]
Key Fragmentation Pathways
The fragmentation of the this compound molecular ion proceeds through several key pathways, primarily involving the loss of methyl groups and ring cleavage. The stability of the resulting carbocations dictates the relative abundance of the fragment ions.
Diagram of the logical relationship between ionization and fragmentation:
Caption: Ionization and major fragmentation pathways of this compound.
Table 1: Prominent Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Neutral Loss | Comments |
| 112 | [C₈H₁₆]⁺• | - | Molecular Ion (M⁺•) |
| 97 | [C₇H₁₃]⁺ | •CH₃ | Loss of a methyl group. This is often the base peak. |
| 83 | [C₆H₁₁]⁺ | •C₂H₅ | Loss of an ethyl group. |
| 69 | [C₅H₉]⁺ | •C₃H₇ | Loss of a propyl group. |
| 56 | [C₄H₈]⁺• | C₄H₈ | Ring cleavage and loss of butene. A characteristic fragment for cyclohexanes.[7] |
| 41 | [C₃H₅]⁺ | C₅H₁₁ | Allyl cation, a common fragment in hydrocarbon spectra. |
The most abundant fragment ion, often the base peak, is typically at m/z 97 , corresponding to the loss of a methyl radical (•CH₃) from the molecular ion. This results in a stable secondary carbocation. Subsequent losses of alkyl fragments lead to the series of ions observed at m/z 83, 69, 55, and 41, which are characteristic of hydrocarbon fragmentation patterns.[4] Another significant fragmentation pathway for cyclohexane derivatives is the loss of a neutral ethene molecule (C₂H₄), which for the parent cyclohexane results in a prominent ion at m/z 56.[7]
Differentiation of cis and trans Isomers
While the mass spectra of cis- and trans-1,4-dimethylcyclohexane are very similar, subtle differences in the relative abundances of certain fragment ions may be observed. These differences can be attributed to the slight variations in the stability of the initial molecular ions and the transition states of the fragmentation reactions, stemming from their conformational differences. However, due to the high energy of electron ionization, these differences are often minor and may not be sufficient for unambiguous identification without chromatographic separation. The primary method for differentiating these isomers is through their retention times in gas chromatography.
Protocol: GC-MS Analysis of this compound
This protocol outlines a general method for the separation and analysis of cis- and trans-1,4-dimethylcyclohexane using a standard GC-MS system.
Sample Preparation
-
Prepare a 100 ppm stock solution of a mixture of cis- and trans-1,4-dimethylcyclohexane in a volatile, non-polar solvent such as hexane or pentane.
-
Prepare a series of dilutions for calibration if quantitative analysis is required.
GC-MS Instrumentation and Parameters
Table 2: Recommended GC-MS Parameters
| Parameter | Value | Rationale |
| Gas Chromatograph | ||
| Injector Type | Split/Splitless | Split injection is suitable for concentrated samples, while splitless is preferred for trace analysis. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the analytes. |
| Injection Volume | 1 µL | |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | |
| GC Column | Non-polar, e.g., DB-1ms, HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar stationary phase is ideal for separating non-polar hydrocarbons based on their boiling points.[8][9][10] |
| Oven Temperature Program | Initial: 40 °C (hold for 2 min) Ramp: 5 °C/min to 150 °C Hold: 2 min at 150 °C | A temperature program is essential for separating compounds with different boiling points and ensuring good peak shape.[11][12][13] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for volatile organic compounds. |
| Ionization Energy | 70 eV | Standard energy for generating reproducible fragmentation patterns. |
| Mass Range | m/z 35 - 200 | Covers the molecular ion and all expected fragments. |
| Scan Rate | 2 scans/sec | Provides sufficient data points across each chromatographic peak. |
| Ion Source Temperature | 230 °C | |
| Quadrupole Temperature | 150 °C |
Diagram of the GC-MS workflow:
Caption: A typical workflow for the GC-MS analysis of this compound.
Data Analysis and Interpretation
The primary means of differentiating the cis and trans isomers will be their retention times. Due to its more compact structure, the cis isomer typically has a slightly lower boiling point and may elute slightly earlier than the trans isomer on a non-polar column.
Once separated, the mass spectrum for each isomer can be obtained and compared to a reference library, such as the NIST Mass Spectral Library, for confirmation of identity.[5][14][15] The fragmentation pattern, as detailed above, should be consistent with the expected cleavages for a dimethylcyclohexane structure.
Conclusion
The interpretation of the mass spectrum of this compound is a valuable skill for chemists in various fields. While the mass spectra of the cis and trans isomers are very similar, GC-MS provides the necessary chromatographic separation for their differentiation. A thorough understanding of the fragmentation patterns of cyclic alkanes allows for confident structural elucidation and identification. The protocol provided herein serves as a robust starting point for the analysis of these and similar compounds.
References
-
eGyanKosh. Mass Spectrometry: Fragmentation Patterns. [Link]
-
Zhang, C., & Volkman, J. K. (2023). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Acta Geochimica, 42(3), 488-494. [Link]
-
Restek. (2021). Guide to GC Column Selection and Optimizing Separations. [Link]
-
Doc Brown's Chemistry. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis... [Link]
-
NIST. This compound. In NIST Chemistry WebBook. [Link]
-
Phenomenex. Guide to Choosing a GC Column. [Link]
-
Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds [Video]. YouTube. [Link]
-
NIST. Cyclohexane, 1,4-dimethyl-, cis-. In NIST Chemistry WebBook. [Link]
-
NIST. Cyclohexane, 1,4-dimethyl-, trans-. In NIST Chemistry WebBook. [Link]
-
Varian, Inc. (2016). Development and Validation of a Chromatographic Method for the Determination of C1-C8 Hydrocarbons, O2, N2 and CO2 in Natural Gas. Revista de Chimie, 67(11), 2141-2145. [Link]
-
NIST. Cyclohexane, 1,4-dimethyl-. In NIST Chemistry WebBook. [Link]
-
[Video on cis- and trans-1,4-dimethylcyclohexane chair conformations]. (2022). YouTube. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
NIST. Cyclohexane, 1,4-dimethyl-, trans-. In NIST Chemistry WebBook. [Link]
-
Reddit. (2023). How is trans-1,4-dimethtlcyclohexane and cis-1,4-dimethyl cyclohexane diastereomer?. [Link]
-
NIST. Cyclohexane, 1,4-dimethyl-, cis-. In NIST Chemistry WebBook. [Link]
-
Kościelski, T., & Sybilska, D. (1985). Resolution of cis- and trans-dimethylcyclohexanes by partition gas chromatography through cyclodextrin complexes. Journal of Chromatography A, 349, 3-8. [Link]
-
Element Lab Solutions. GC Temperature Program Development. [Link]
-
Agilent Technologies. (2014). Agilent J&W GC Column Selection Guide. [Link]
-
Agilent Technologies. The Analysis of Light Hydrocarbons Using the Agilent 6820 Gas Chromatograph with "M" Deactivated Alumina PLOT Column. [Link]
-
NIST. Cyclohexane, 1,4-dimethyl-. In NIST Chemistry WebBook. [Link]
-
[Video on Cis / Trans-1,4 Disubstitution]. (2022). YouTube. [Link]
-
NIST. Cyclohexane, 1,4-dimethyl-, trans-. In NIST Chemistry WebBook. [Link]
-
NIST. Cyclohexane, 1,4-dimethyl-, trans-. In NIST Chemistry WebBook. [Link]
-
Bream, R., & Watkin, D. J. (2006). trans-1, 4-Dimethylcyclohexane. Acta Crystallographica Section E: Structure Reports Online, 62(2), o414-o415. [Link]
-
CHROMacademy. (2015). GC Temperature Programming—10 Things You Absolutely Need to Know. [Link]
-
Chemistry For Everyone. (2025). What Is Temperature Programming In GC-MS? [Video]. YouTube. [Link]
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- 6. Cyclohexane, 1,4-dimethyl-, trans- [webbook.nist.gov]
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Application Note: High-Resolution Gas Chromatography for the Analysis of cis- and trans-1,4-Dimethylcyclohexane
Introduction
1,4-Dimethylcyclohexane is a cycloalkane used as a solvent and in the synthesis of various organic compounds. It exists as two geometric isomers: cis-1,4-dimethylcyclohexane and trans-1,4-dimethylcyclohexane. The physical and chemical properties of these isomers can differ, and their relative abundance can influence the characteristics of products and the efficiency of chemical processes. Therefore, a robust and reliable analytical method for the separation and quantification of these isomers is crucial for quality control and research and development in the chemical and pharmaceutical industries. This application note presents detailed protocols for the analysis of this compound isomers using high-resolution capillary gas chromatography (GC) with flame ionization detection (FID).
The primary challenge in the GC analysis of this compound lies in the separation of the cis and trans isomers, which have very similar boiling points. Standard non-polar columns often fail to provide baseline resolution. This guide explores the use of specialized stationary phases that leverage subtle differences in molecular geometry to achieve effective separation.
Principle of Separation
Gas chromatography separates volatile and semi-volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase within a column. For the separation of geometric isomers like cis- and trans-1,4-dimethylcyclohexane, the choice of the stationary phase is paramount. While non-polar phases separate primarily based on boiling point, more specialized phases can interact differently with the distinct shapes of the isomers.
The trans-isomer is generally more stable than the cis-isomer because both methyl groups can occupy equatorial positions in the chair conformation, minimizing steric hindrance.[1] This difference in stereochemistry can be exploited by stationary phases capable of forming inclusion complexes or having specific steric interactions. Cyclodextrin-based and calixarene-based stationary phases are particularly effective for such separations due to their unique three-dimensional cavities that interact selectively with the geometric shapes of the analytes.[2][3][4]
Methodology & Protocols
This section outlines two primary methods for the analysis of this compound, one utilizing a specialized calixarene-based column for high-resolution isomer separation and a second, more general-purpose method using a widely available 5% phenyl-methylpolysiloxane column for purity analysis where isomer separation is not the primary goal.
Protocol 1: High-Resolution Isomer Separation
This protocol is designed for the baseline separation of cis- and trans-1,4-dimethylcyclohexane.
1. Sample Preparation (Liquid Injection)
For the analysis of this compound in a relatively clean solvent matrix, a simple dilution is sufficient.
-
Step 1: Accurately prepare a 1% (v/v) solution of the this compound sample in a high-purity, low-boiling-point solvent such as hexane or dichloromethane.[5]
-
Step 2: Transfer the diluted sample to a 2 mL autosampler vial.
-
Step 3: Crimp or screw the cap securely to prevent solvent evaporation.
2. Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Detector: Flame Ionization Detector (FID)
-
Column: p-tert-butyl(tetradecyloxy)calix[6]arene (C6A-C10) coated capillary column. This stationary phase has demonstrated high resolving capability for cis-/trans-isomers.[1][2][7]
-
Injector: Split/Splitless Inlet
Table 1: GC-FID Parameters for High-Resolution Isomer Separation
| Parameter | Value | Rationale |
| Injector | ||
| Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Column | ||
| Stationary Phase | p-tert-butyl(tetradecyloxy)calix[6]arene (C6A-C10) | Provides excellent selectivity for geometric isomers.[1][2][7] |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions for high-resolution capillary GC. |
| Oven Program | ||
| Initial Temperature | 40 °C, hold for 1 min | Allows for proper focusing of analytes at the head of the column. |
| Ramp Rate | 10 °C/min to 90 °C | Provides a balance between separation efficiency and analysis time.[4] |
| Carrier Gas | ||
| Gas | Helium or Hydrogen | Inert mobile phases. Hydrogen can provide faster analysis times. |
| Flow Rate | 0.6 mL/min | An optimized flow rate for the specified column dimensions.[4] |
| Detector | ||
| Temperature | 280 °C | Prevents condensation of analytes in the detector. |
| H₂ Flow | 30 mL/min | Optimized for flame stability and sensitivity.[8] |
| Air Flow | 300 mL/min | Maintains a stable flame.[8] |
| Makeup Gas (N₂) | 25 mL/min | Improves peak shape and detector response. |
3. Data Analysis and Expected Results
The described method should provide baseline separation of the cis and trans isomers of this compound. The elution order will depend on the specific interactions with the stationary phase. Quantification can be performed using area percent normalization, assuming the FID response factor for both isomers is similar, or by using an external or internal standard calibration for higher accuracy.
Protocol 2: General Purity Analysis
This protocol is suitable for determining the overall purity of this compound and quantifying other volatile impurities when isomer-specific separation is not required.
1. Sample Preparation (Headspace for Industrial Solvents)
For samples where this compound is a component in a more complex or non-volatile matrix (e.g., industrial process streams), headspace analysis is preferred to protect the GC system from contamination.[9][10]
-
Step 1: Add 5 mL of the sample to a 20 mL headspace vial.
-
Step 2: If the sample is aqueous, add a matrix modifying salt (e.g., NaCl) to increase the volatility of the hydrocarbons.
-
Step 3: Immediately seal the vial with a PTFE-lined septum and crimp cap.
-
Step 4: Place the vial in the headspace autosampler.
2. Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent) with a headspace autosampler.
-
Detector: Flame Ionization Detector (FID)
-
Column: Agilent DB-5ms (or Restek Rtx-5), a low-bleed (5%-phenyl)-methylpolysiloxane column.[11][12][13]
-
Injector: Split/Splitless Inlet
Table 2: Headspace GC-FID Parameters for General Purity Analysis
| Parameter | Value | Rationale |
| Headspace Autosampler | ||
| Oven Temperature | 80 °C | Balances efficient volatilization with minimizing degradation. |
| Loop Temperature | 90 °C | Prevents condensation of analytes. |
| Transfer Line Temp. | 100 °C | Ensures analytes remain in the gas phase. |
| Equilibration Time | 15 min | Allows for equilibrium to be reached between the sample and headspace. |
| Injector | ||
| Temperature | 250 °C | Ensures rapid transfer of analytes to the column. |
| Split Ratio | 20:1 | Appropriate for headspace analysis to handle the large gas volume. |
| Column | ||
| Stationary Phase | (5%-Phenyl)-methylpolysiloxane | A robust, general-purpose non-polar phase.[11][12][13] |
| Dimensions | 30 m x 0.32 mm ID, 1.0 µm film thickness | Provides good efficiency and sample capacity. |
| Oven Program | ||
| Initial Temperature | 50 °C, hold for 2 min | |
| Ramp Rate | 15 °C/min to 220 °C, hold for 3 min | A general-purpose temperature program for a range of volatile compounds. |
| Carrier Gas | ||
| Gas | Helium or Hydrogen | |
| Constant Flow | 2.0 mL/min | |
| Detector | ||
| Temperature | 280 °C | |
| H₂ Flow | 30 mL/min | |
| Air Flow | 300 mL/min | |
| Makeup Gas (N₂) | 25 mL/min |
3. Data Analysis and Expected Results
This method will provide a chromatogram showing the this compound isomers as a single, unresolved peak, along with peaks for other volatile impurities. Purity can be calculated using area percent normalization. For accurate quantification of specific impurities, calibration with certified reference standards is required.
Method Validation and Quality Control
To ensure the reliability of the analytical results, the chosen method must be validated. Key validation parameters, as outlined in the ICH Q2(R2) guidelines, include specificity, linearity, range, accuracy, and precision.[14][15]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. For Protocol 1, this is demonstrated by the baseline resolution of the cis and trans isomers.
-
Linearity: A linear relationship between concentration and detector response should be established over the expected concentration range of the samples. A correlation coefficient (r²) of ≥ 0.999 is typically required.[16]
-
Accuracy: Determined by recovery studies on spiked samples. Recoveries are typically expected to be within 98-102%.[16]
-
Precision: Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (RSD) should typically be less than 2% for repeatability.[16]
-
Quality Control: Regular analysis of a quality control sample with a known concentration of this compound isomers should be performed to monitor the performance of the analytical system, in accordance with guidelines such as ASTM D6809.[17][18]
Conclusion
The gas chromatographic methods detailed in this application note provide robust and reliable approaches for the analysis of this compound. For applications requiring the separation and quantification of the cis and trans isomers, a specialized stationary phase such as a calixarene-based column is essential. For general purity assessment, a standard non-polar column like a DB-5ms is sufficient and can be coupled with headspace sampling for complex matrices. Proper method validation is critical to ensure the accuracy and precision of the results obtained.
References
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Separation performance of p-tert-butyl(tetradecyloxy)calix[6]arene as a stationary phase for capillary gas chromatography. Royal Society of Chemistry.[Link]
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This compound - Stereoelectronics. University of Liverpool.[Link]
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Sample Preparation Techniques for Gas Chromatography. SciSpace.[Link]
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Agilent CP-Chirasil-Dex CB GC Column. Chrom Tech.[Link]
-
Separations cis-/trans-isomers of (a) 1,2-dimethylcyclohexane, (b)... ResearchGate.[Link]
-
CP-Chirasil-Dex CB GC column. Agilent.[Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.[Link]
-
Volatile Hydrocarbons (VH) in Waters by GC/FID. British Columbia Ministry of Environment.[Link]
-
Sample Preparation – GC-FID. Polymer Chemistry Characterization Lab.[Link]
-
Rtx-5 GC Capillary Column. Restek.[Link]
-
DB-5ms. Element Lab Solutions.[Link]
-
Quality Control and Quality Assurance Procedures for Aromatic Hydrocarbons and Related Materials. ASTM International.[Link]
-
Response Factors. JUM Engineering.[Link]
-
Optimization of headspace extraction conditions for volatile hydrocarbons from aqueous matrices using experimental design approaches. Royal Society of Chemistry.[Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation.[Link]
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Separation performance of p-tert-butyl(tetradecyloxy)calix[6]arene as a stationary phase for capillary gas chromatography. National Institutes of Health.[Link]
-
Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water. Agilent.[Link]
-
Rtx-5 Amine GC Capillary Column. Restek.[Link]
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GC Sample Prep Essentials: Nailing Solvents, Dilution & Injection. YouTube.[Link]
-
ASTM D6809-20a | PDF | Quality Assurance | Statistics. Scribd.[Link]
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(PDF) Separation performance of p-tert -butyl(tetradecyloxy)calix[6]arene as a stationary phase for capillary gas chromatography. ResearchGate.[Link]
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VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE. Acta Pharmaceutica.[Link]
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Agilent CP-Chirasil-Dex CB A collection of citations to advance your research. Agilent.[Link]
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Prediction of Response Factors for Gas Chromatography with Flame Ionization Detection. MDPI.[Link]
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A static headspace GC-FID method for trace analysis of volatile organic compounds (VOCs) in waters. Bulgarian Chemical Communications.[Link]
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Agilent Technologies Cp-Chirasil-Dex Cb 30m X 0.25mm X 0.25um. Neta Scientific.[Link]
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Agilent DB-5ms Low-Bleed GC Column. Chrom Tech.[Link]
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Analysis of Residual Solvents in Pharmaceuticals by Water-Insoluble Samples Using N2 Carrier. Shimadzu.[Link]
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Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.[Link]
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Synthesis, Crystal Structure and Separation Performance of p-tert-butyl(tetradecyloxy)calix[6]arene. PubMed.[Link]
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Analysis of Volatile Organic Pollutants in Water Using Headspace–Trap GC–MS. Chromatography Online.[Link]
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Residual Solvent Analysis of Pharmaceutical Products. Agilent.[Link]
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The Flame Ionization Detector. Chromatography Online.[Link]
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Preferential Crystallization of tert-Butyl-calix[6]arene Chlorobenzene Solvate from a Solvent Mixture. ACS Publications.[Link]
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Conducting GC Method Validation Using High Accuracy Standards. Environics, Inc.[Link]
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Hydrogen Flame Ionization Detection Method (FID). HORIBA.[Link]
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ASTM D 6809 : 2024 Standard Guide for Quality Control and Quality Ass. Intertek Inform.[Link]
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Capillary DB-5ms GC/MS Columns from Agilent. News-Medical.net.[Link]
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Determining Chloride in Aromatic Hydrocarbons and Related Chemicals by Microcoulometry. ASTM International.[Link]
-
DB-5ms EVDX GC column. Agilent.[Link]
-
Aromatic Pharmaceuticals: Quality Control Best Practices and Associated Challenges. Remedy Publications LLC.[Link]
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Introduction: Understanding 1,4-Dimethylcyclohexane as a Key Molecular Player
An Application Guide to the Role of 1,4-Dimethylcyclohexane in Fuel and Lubricant Studies
This compound (1,4-DMCH) is a saturated cyclic hydrocarbon belonging to the cycloalkane family.[1] As a C8 cycloalkane, it represents a significant class of compounds found in conventional and alternative transportation fuels, particularly diesel and jet fuels. Its molecular structure, existing as distinct cis and trans stereoisomers, provides a valuable platform for investigating the relationship between molecular conformation and bulk fluid properties, from combustion behavior to lubricant potential.[2][3] This guide delves into the multifaceted role of 1,4-DMCH, presenting its fundamental properties, its critical application as a surrogate fuel component, the emerging relevance of its derivatives in lubrication, and detailed protocols for its experimental evaluation.
Part 1: Foundational Properties: Stereochemistry and Physicochemical Characteristics
The utility of 1,4-DMCH in advanced fuel and lubricant research is rooted in its distinct stereoisomerism and the resulting impact on its physical properties. The cyclohexane ring is not planar; it adopts a low-energy "chair" conformation to minimize angular and torsional strain. The orientation of the two methyl groups on this ring defines the cis and trans isomers.
-
trans-1,4-Dimethylcyclohexane: In its most stable chair conformation, both methyl groups occupy equatorial positions. This arrangement minimizes steric hindrance, specifically 1,3-diaxial interactions, making the diequatorial conformer significantly more stable.[2][4][5]
-
cis-1,4-Dimethylcyclohexane: This isomer is conformationally locked, with one methyl group forced into an axial position and the other in an equatorial position in any chair conformation.[3][4] The presence of the axial methyl group introduces steric strain, rendering the cis isomer less stable (higher in energy) than the trans isomer.[2]
This structural difference is not merely academic; it directly influences bulk properties critical for fuel and lubricant performance, as detailed in the table below.
Table 1: Comparative Physicochemical Properties of 1,4-DMCH and Key Fuel Components
| Property | cis-1,4-DMCH | trans-1,4-DMCH | Mixture | n-Heptane | Isooctane | Toluene |
|---|---|---|---|---|---|---|
| Molecular Weight ( g/mol ) | 112.21 | 112.21 | 112.21 | 100.21 | 114.23 | 92.14 |
| Boiling Point (°C) | 124.3 | 119.5 | 119-121 | 98.4 | 99.2 | 110.6 |
| Density @ 20°C (g/cm³) | ~0.783 | ~0.763 | 0.772-0.776 | ~0.684 | ~0.692 | ~0.867 |
| Flash Point (°C) | ~6 | ~6 | 6[6] | -4 | -12 | 4 |
| Enthalpy of Vaporization (kJ/mol) | 37.60[7] | 36.36 | 33.52[8] | 31.77 | 30.76 | 33.18 |
| Viscosity (mPa·s @ 25°C) | ~0.95 | ~0.85 | ~0.90 | ~0.41 | ~0.50 | ~0.56 |
Note: Some values are estimated or sourced from chemical databases; minor variations may exist between sources.[6][7][8]
Caption: Chair conformations of trans- and cis-1,4-dimethylcyclohexane.
Part 2: Central Role in Fuel Science and Combustion Modeling
1,4-DMCH as a Surrogate Fuel Component
Real-world fuels are complex blends of hundreds of hydrocarbons. To study combustion processes in a controlled and repeatable manner, researchers formulate "surrogate fuels"—simpler mixtures of a few well-characterized compounds designed to emulate the properties of the target fuel.[9]
Causality: 1,4-DMCH is a cornerstone component in many surrogate mixtures, particularly for jet and diesel fuels, because it represents the C8 cycloalkane class.[10] The inclusion of cycloalkanes is essential for accurately matching several key fuel properties simultaneously:
-
Density and Volumetric Energy Content: The compact, cyclic structure of 1,4-DMCH gives it a higher density than its paraffinic counterparts (e.g., n-octane). This is critical for matching the volumetric net heat of combustion, a key performance metric for volume-limited applications like aviation.[11]
-
Ignition and Combustion Behavior: Cycloalkanes exhibit unique oxidation pathways compared to paraffins or aromatics, influencing ignition delay and flame speed. Omitting them from a surrogate can lead to significant inaccuracies in combustion modeling.[12]
-
Soot Precursors: The oxidation of cyclic compounds can lead to the formation of aromatic species, which are known precursors to soot.[12] Including 1,4-DMCH helps in modeling and predicting particulate matter emissions.[11]
Caption: Workflow for developing and validating a surrogate fuel.
Impact on Combustion Characteristics
The addition of 1,4-DMCH to a fuel blend directly modulates its combustion behavior. Studies on multi-component gasoline surrogates show that increasing the proportion of cyclohexane (a related cycloalkane) can decrease the ignition delay time at low and high temperatures by generating more reactive OH radicals during its initial oxidation phase.[13] Furthermore, the laminar flame speed of surrogate fuels tends to increase with a higher cycloalkane content.[13] This is because the flame speed of cycloalkanes is typically higher than that of many chain and aromatic hydrocarbons found in fuels.[13]
Part 3: Role of 1,4-DMCH Derivatives in Lubricant Science
While 1,4-DMCH itself is not typically used as a primary lubricant base oil due to its relatively high volatility and low viscosity, its derivatives are crucial building blocks for high-performance synthetic lubricants. The key lies in converting the stable hydrocarbon ring into functionalized monomers that can be polymerized.
The most important derivatives are 1,4-cyclohexanedicarboxylic acid (CHDA) and 1,4-cyclohexanedimethanol (CHDM) .[14][15] These molecules serve as monomers for the synthesis of specialty polyesters.
Causality: The rationale for using these cyclohexane-based monomers is to impart specific, desirable properties to the final polymer:
-
Thermal and Oxidative Stability: The saturated cyclohexane ring is inherently more resistant to oxidation and thermal breakdown than aromatic rings or unsaturated structures. This stability is transferred to the polymer backbone, making it suitable for high-temperature lubricant applications.
-
Hydrolytic Stability: Polyesters made from CHDA and CHDM can exhibit excellent resistance to hydrolysis, a key advantage in environments where water contamination is possible.
-
Good Viscosity-Temperature Characteristics: These polyesters can be engineered to have a high viscosity index, meaning their viscosity changes less with temperature compared to conventional mineral oils.
A prime example is the synthesis of Poly(1,4-cyclohexanedimethyl-1,4-cyclohexanedicarboxylate) (PCCD), a polyester created through the melt polycondensation of CHDM and CHDA.[15] Such polymers are investigated for use as synthetic lubricant base stocks or as additives to improve the properties of other lubricants.
Caption: Synthesis pathways from a common precursor to 1,4-DMCH and related polyesters.
Part 4: Experimental Protocols
Protocol 4.1: Determination of Surrogate Fuel Composition via GC-MS
Objective: To quantitatively verify the composition of a laboratory-blended surrogate fuel containing 1,4-DMCH. This protocol ensures the accuracy of the fuel blend before its use in combustion experiments.
Rationale: Gas Chromatography (GC) separates the volatile components of the mixture based on their boiling points and interaction with the stationary phase. Mass Spectrometry (MS) provides positive identification of each component by its unique mass spectrum.
Materials:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary Column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm).
-
Helium (carrier gas).
-
Surrogate fuel sample.
-
Certified reference standards for all surrogate components (n-heptane, isooctane, toluene, 1,4-DMCH, etc.).
-
Volumetric flasks and micropipettes.
Procedure:
-
Calibration Standard Preparation: Prepare a series of calibration standards by accurately weighing and dissolving known amounts of each pure component in a suitable solvent (e.g., hexane) to cover the expected concentration range in the surrogate.
-
Instrument Setup:
-
Install the capillary column in the GC.
-
Set the carrier gas (Helium) flow rate to the manufacturer's recommendation (e.g., 1.0 mL/min).
-
Temperature Program: Set the oven temperature program. A typical program might be:
-
Initial Temperature: 40°C, hold for 5 minutes.
-
Ramp: Increase at 5°C/min to 250°C.
-
Final Hold: Hold at 250°C for 5 minutes.
-
Justification: This program provides good separation for volatile C7-C12 hydrocarbons. The initial hold allows for the elution of very light components, while the ramp separates compounds based on boiling point.
-
-
Injector: Set the injector temperature to 250°C. Use a split injection mode (e.g., 50:1 split ratio) to avoid column overloading.
-
Detector: Set the MS transfer line to 280°C and the FID temperature to 300°C.
-
-
Analysis:
-
Inject 1 µL of each calibration standard to generate a calibration curve (Peak Area vs. Concentration).
-
Inject 1 µL of the surrogate fuel sample in triplicate.
-
-
Data Processing:
-
Identify the peak corresponding to 1,4-DMCH in the chromatogram based on its retention time and by confirming its mass spectrum against a library (major ions: m/z 112, 97, 83, 69, 55).
-
Quantify the concentration of 1,4-DMCH and other components in the surrogate sample by comparing their peak areas to the calibration curves.
-
Calculate the final mass or volume percentage of each component and verify it against the target formulation.
-
Protocol 4.2: Single-Cylinder Engine Testing of a 1,4-DMCH-Containing Surrogate
Objective: To evaluate the effect of 1,4-DMCH on the combustion phasing and emissions of a surrogate fuel under controlled engine conditions.
Rationale: A single-cylinder research engine provides a highly controlled environment to isolate the effects of fuel properties on performance and emissions, free from the complexities of a multi-cylinder production engine.
Materials:
-
Single-cylinder, four-stroke compression-ignition (CI) or spark-ignition (SI) research engine.
-
High-speed data acquisition system with in-cylinder pressure transducer.
-
Exhaust gas analyzer (measuring CO, CO2, NOx, O2, and total hydrocarbons).
-
Fuel flow measurement system.
-
Validated surrogate fuel containing 1,4-DMCH.
-
Baseline/reference fuel.
Procedure:
-
Engine Warm-up: Operate the engine on a standard reference fuel until the coolant and oil temperatures stabilize (e.g., 90°C ± 2°C). This ensures consistent operating conditions and minimizes thermal effects on combustion.[16]
-
Baseline Data Collection:
-
Set the engine to a specific operating point (e.g., 1500 RPM, 5 bar IMEP - Indicated Mean Effective Pressure).
-
While running on the baseline fuel, record high-speed in-cylinder pressure data for 300 consecutive cycles.
-
Simultaneously, measure steady-state exhaust emissions and fuel consumption.
-
-
Fuel Switch: Purge the fuel system and switch to the surrogate fuel containing 1,4-DMCH. Allow the engine to run for several minutes to ensure the previous fuel is completely flushed.
-
Surrogate Fuel Testing:
-
Return the engine to the exact same operating point (1500 RPM, 5 bar IMEP).
-
Record in-cylinder pressure data and measure emissions and fuel consumption as done for the baseline fuel.
-
-
Data Analysis:
-
Combustion Analysis: For both fuels, process the pressure data to calculate the Rate of Heat Release (ROHR). Determine the start of combustion (SOC) and combustion duration (e.g., CA10-CA90).
-
Comparison: Compare the SOC, combustion duration, peak pressure, and ROHR shape between the surrogate and baseline fuels. A change in SOC indicates a difference in the fuel's auto-ignition characteristics (related to cetane/octane number).
-
Emissions Analysis: Compare the specific emissions (in g/kWh) of NOx, hydrocarbons, and CO.
-
Interpretation: Correlate the observed differences in combustion and emissions with the presence and concentration of 1,4-DMCH in the surrogate fuel.
-
Conclusion
This compound is more than just another hydrocarbon; it is a vital tool for advancing our understanding of fuel and lubricant science. In fuel research, its role as a representative cycloalkane in surrogate mixtures is indispensable for creating high-fidelity models that can accurately predict combustion phenomena and emission formation.[12] Its unique stereochemistry and physical properties provide a direct link between molecular structure and macroscopic performance. In the realm of lubricants, while its direct application is limited, its chemical derivatives form the robust backbone of advanced synthetic polymers, pushing the boundaries of thermal and oxidative stability.[15] The protocols outlined herein provide a framework for leveraging 1,4-DMCH in a research context, enabling scientists to continue refining the next generation of fuels and lubricants.
References
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TechLink. (n.d.). 1,4-Dimethylcyclooctane high-performance jet fuel additive. Retrieved from [Link]
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- Google Patents. (n.d.). KR20050100941A - Method for manufacturing 1,4-cyclohexane dicarboxylic acid.
-
Noria Corporation. (n.d.). Lubricant Additives - A Practical Guide. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Does this compound have a chiral center? Retrieved from [Link]
- Kim Lo Han, G., & Bagheri Sadr, M. (2022). A brief overview of the preparation and application of additives in lubricating oils in industry. Advanced Journal of Chemistry B, 4(1), 75-91.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11523, this compound. Retrieved from [Link]
- Song, C., et al. (2007). Catalytic strategies for improving specific fuel properties. Catalysis, 20, 33-64.
-
The Good Scents Company. (n.d.). 1,4-dimethyl cyclohexane. Retrieved from [Link]
-
University of Calgary. (n.d.). trans-1,4-Dimethylcyclohexane. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 589-90-2). Retrieved from [Link]
-
Bedford, M. (2021). This compound. Stereoelectronics. Retrieved from [Link]
-
Britannica. (n.d.). Cis-1,4-dimethylcyclohexane. Retrieved from [Link]
-
eThermo. (n.d.). cis-1,4-dimethylcyclohexane Properties. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Products of the oxidation of this compound. Retrieved from [Link]
- Wang, Y., et al. (2011). Synthesis of Poly(1,4-cyclohexanedimethyl-1,4-cyclohexanedicarboxylate) as the Matrix Resin for Transparent Composites. Polymers & Polymer Composites, 19(2-3), 123-128.
-
Zhang, Z., et al. (2023). Effect of Cyclohexane on the Combustion Characteristics of Multi-Component Gasoline Surrogate Fuels. Processes, 11(5), 1548. Retrieved from [Link]
-
Dimitriou, P., & Seferlis, P. (2015). Interpretation of Gas Chromatographic Spectra in Routine Analysis of Exhaust Hydrocarbons. U.S. Bureau of Mines, Report of Investigations 7700. Retrieved from [Link]
- Zhang, Z., et al. (2023). Effect of Cyclohexane on the Combustion Characteristics of Multi-Component Gasoline Surrogate Fuels. Processes, 11(5), 1548.
- Wang, H., & Chen, Z. (2021). Optimization of formulation for surrogate fuels for diesel–biodiesel mixtures. Comptes Rendus Mécanique, 349(1), 1-13.
-
Oregon State University. (2020). Chapter 4 Worked Problem 1. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclohexane, 1,4-dimethyl-, cis- (CAS 624-29-3). Retrieved from [Link]
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-
Reddit. (2022). How is trans-1,4-dimethtlcyclohexane and cis-1,4-dimethyl cyclohexane diastereomer? Retrieved from [Link]
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-
National Institute of Standards and Technology. (n.d.). Cyclohexane, 1,4-dimethyl-, trans-. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Dimethylene Cyclohexane to Octalin-1,4-Dione | Hydroboration vs. Ozonolysis Pros Cons. Retrieved from [Link]
- The Organic Chemistry Tutor. (2022, October 27). Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes [Video]. YouTube.
-
Chegg. (2018). Solved 14. Construct trans-1,4-dimethylcyclohexane by... Retrieved from [Link]
- Noble chemistry with babita chaudhary. (2021, October 21). Conformations of 1,3 & 1,4 dimethyl cyclohexane [Video]. YouTube.
-
National Institute of Standards and Technology. (n.d.). Cyclohexane, 1,4-dimethyl-, trans-. NIST Chemistry WebBook, Condensed phase thermochemistry data. Retrieved from [Link]
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Conformational Dynamics of 1,4-Dimethylcyclohexane: A Benchmarking Model for Steric Strain Analysis in Drug Discovery
Introduction: Beyond the Hydrocarbon
In drug development, the three-dimensional architecture of a saturated ring system often dictates the pharmacological success of a lead compound. While aromatic rings are planar and predictable, saturated scaffolds like cyclohexanes introduce complex conformational flexibility that can drastically alter binding affinity.[1]
1,4-Dimethylcyclohexane serves as the quintessential "stress test" for conformational analysis. It provides a controlled environment to measure the energetic cost of 1,3-diaxial interactions —a critical parameter when designing bioisosteres for piperidines, piperazines, and morpholines found in FDA-approved drugs.
This Application Note provides a rigorous technical guide to characterizing this model system, bridging in silico prediction with experimental validation via Variable Temperature (VT) NMR.
Theoretical Framework: The Energetic Landscape
To accurately model this system, one must distinguish between the geometric isomers (cis vs. trans) and their respective conformers.[2]
The A-Value Metric
The stability of cyclohexane conformers is governed by the A-value , defined as the free energy difference (
-
Methyl A-value:
( ).
Isomer Analysis[3]
-
Trans-1,4-Dimethylcyclohexane:
-
Cis-1,4-Dimethylcyclohexane:
Protocol A: Computational Conformational Search
Objective: To predict the Boltzmann distribution of conformers prior to synthesis or spectral analysis.
Workflow Diagram
Figure 1: In silico workflow for determining conformational energy minima.
Step-by-Step Methodology
-
Initial Geometry Generation: Build both cis and trans isomers in a standard molecular editor (e.g., Avogadro, ChemDraw 3D). Explicitly generate both chair flips for each isomer.
-
Molecular Mechanics (Pre-optimization):
-
Apply the MMFF94 or MM3 force field to relax bond lengths and angles.
-
Why? DFT is computationally expensive; starting from a strained geometry increases convergence time and failure rates.
-
-
DFT Optimization:
-
Theory Level: B3LYP functional with 6-31G(d) basis set (standard for organic small molecules).
-
Solvation Model: PCM (Polarizable Continuum Model) using Chloroform (
) to mimic NMR conditions. -
Command: Opt+Freq (Optimization followed by Frequency calculation).
-
-
Validation:
-
Ensure zero imaginary frequencies . A negative frequency indicates a transition state (e.g., twist-boat), not a true minimum.
-
-
Energy Calculation:
-
Extract Sum of electronic and thermal Free Energies (
). -
Calculate
.
-
Protocol B: Variable Temperature (VT) NMR
Objective: To "freeze" the ring flip on the NMR timescale and resolve distinct axial vs. equatorial signals.
Experimental Rationale
At room temperature (
Reagents & Equipment[7][8]
-
Solvent: Toluene-
(Freezing point: ) or CD Cl (Freezing point: ).-
Critical Note: Do not use CDCl
for low-temp VT, as it freezes at , risking tube fracture and probe damage.
-
-
NMR Tube: High-precision Class A Pyrex (Wilmad 507 or equivalent).
-
Spinner: Ceramic or PEEK spinner (standard plastic spinners can contract/crack at low T).[7]
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 10-20 mg of this compound in 0.6 mL of CD
Cl . -
Filter the solution to remove particulates (critical for shimming at low T).
-
-
Initial Setup (
):-
Lock and shim at room temperature.
-
Acquire a reference
spectrum.[8] Note the methyl doublet (averaged signal).
-
-
Cooling Phase (Hysteresis Control):
-
Rate: Lower temperature in
increments. -
Wait Time: Allow 5-10 minutes equilibration at each step to stabilize the probe tuning.
-
Target: Cool to
( ).
-
-
Acquisition at Low T:
-
Re-shim (or use autoshim) at the target temperature.
-
Acquire spectrum with high scan count (low T reduces sensitivity and broadens lines).
-
-
Analysis:
-
Trans Isomer: Will show dominant signals for equatorial methyls. The axial signals (from the
conformer) will likely remain invisible due to low population ( ). -
Cis Isomer: The averaged methyl doublet will split into two distinct singlets (or doublets depending on resolution): one for the axial methyl and one for the equatorial methyl (
conformation frozen).
-
Data Summary & Benchmarking
The following table summarizes the theoretical and experimental values expected for this model system.
| Isomer | Conformer | Orientation | Relative Energy ( | Predicted Abundance ( |
| Trans-1,4 | Chair A | Diequatorial ( | ||
| Trans-1,4 | Chair B | Diaxial ( | ||
| Cis-1,4 | Chair A | Axial-Equatorial ( | ||
| Cis-1,4 | Chair B | Equatorial-Axial ( |
*Note: Energy relative to Trans-ee global minimum.
Visualizing the Energy Landscape
Figure 2: Relative stability landscape. Note that converting Trans to Cis requires bond breaking, whereas interconverting conformers (ee to aa) requires only ring flipping.
References
-
Chemistry LibreTexts. "Conformations of Disubstituted Cyclohexanes." (Detailed analysis of this compound stability and A-values). [Link]
-
University of Wisconsin-Madison, Department of Chemistry. "Variable Temperature (VT) NMR using TopSpin." (Standard operating procedures for VT-NMR safety and setup). [Link]
-
University of Oxford, Department of Chemistry. "Variable Temperature NMR Experiments." (Guidelines on solvent selection and spinner types). [Link]
Sources
- 1. Cyclohexane Conformational Analysis | Algor Cards [cards.algoreducation.com]
- 2. Solved E. 1, 4-dimethylcyclohexane Put your | Chegg.com [chegg.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 4.8 Conformations of Disubstituted Cyclohexanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The stable form of trans-1,4-dimethylcylohexane is represented as: [allen.in]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. CIS-1,4-DIMETHYLCYCLOHEXANE(624-29-3) 1H NMR [m.chemicalbook.com]
Application Note: 1,4-Dimethylcyclohexane (DMCH) in Polymer Synthesis and Characterization
Topic: Strategic Utilization of 1,4-Dimethylcyclohexane (DMCH) in Polymer Chemistry Content Type: Advanced Application Note & Protocol Guide Audience: Polymer Scientists, Process Engineers, and R&D Chemists.
Executive Summary
This compound (DMCH, CAS: 589-90-2) is a cycloaliphatic hydrocarbon that occupies a critical niche in polymer science.[1][2][3] Bridging the gap between volatile aliphatics (e.g., cyclohexane, hexane) and aromatic solvents (e.g., toluene, xylene), DMCH offers a unique combination of high boiling point (~120–124°C) , chemical inertness , and tunable stereochemistry (cis/trans) .
This guide details the application of DMCH as a reaction medium for high-temperature solution polymerization and as a thermodynamic probe for characterizing crosslinked elastomer networks. Furthermore, it outlines the strategic role of DMCH as an intermediate in the "green" synthesis of polyester monomers.
Part 1: Physicochemical Profile & Isomer Management
Unlike simple linear alkanes, DMCH exists as two geometric isomers with distinct thermodynamic profiles. Understanding this stereochemistry is vital for reproducibility in solubility studies and crystallization control.
Table 1: Physicochemical Properties of DMCH Isomers
| Property | cis-1,4-Dimethylcyclohexane | trans-1,4-Dimethylcyclohexane | Mixture (Typical Commercial) |
| CAS Number | 624-29-3 | 2207-04-7 | 589-90-2 |
| Boiling Point | 124.3°C | 119.4°C | 120–124°C |
| Density (20°C) | 0.783 g/mL | 0.762 g/mL | ~0.77 g/mL |
| Conformation | Axial-Equatorial (Higher Energy) | Diequatorial (Lower Energy, Stable) | Variable Ratio |
| Solubility Parameter ( | ~15.8 MPa | ~15.5 MPa | ~15.7 MPa |
| Application Focus | Higher solubility power for polar defects | Preferred for thermal stability | General Solvent / Swelling |
Expert Insight: The trans-isomer is thermodynamically more stable due to the diequatorial positioning of methyl groups, minimizing 1,3-diaxial interactions. In high-temperature applications (>100°C), the commercially available mixture is generally sufficient, but for precise thermodynamic measurements (e.g., Flory-Huggins
parameter determination), isomerically pure grades are recommended to prevent phase separation hysteresis.
Part 2: Application – High-Temperature Solution Polymerization
Context
Solution polymerization of olefins (ethylene, propylene) and cyclic olefins (norbornene) often requires temperatures above 100°C to maintain polymer solubility and ensure homogeneous catalyst distribution. While toluene is the standard, its aromatic nature can interfere with specific metallocene or post-metallocene catalysts via
Protocol: Inert Solvent Preparation & Polymerization
Objective: Prepare anhydrous, oxygen-free DMCH for Ziegler-Natta or Metallocene catalyzed polymerization.
Reagents & Equipment
-
Solvent: this compound (Anhydrous grade, >99%).
-
Scavenger: Sodium/Potassium alloy (NaK) or Molecular Sieves (13X/4A) activated at 250°C.
-
Inert Gas: High-purity Nitrogen or Argon (O2 < 0.5 ppm).
-
Reactor: Stainless steel autoclave or Büchi glass pressure reactor.
Step-by-Step Methodology
-
Pre-Purification (Degassing):
-
Sparge commercial DMCH with dry nitrogen for 30 minutes to remove dissolved oxygen.
-
Why: Oxygen poisons single-site catalysts immediately.
-
-
Drying (The "Redistillation" Method):
-
Reflux DMCH over sodium/benzophenone indicator under nitrogen until a deep blue/purple color persists (indicating < 10 ppm water).
-
Distill the solvent directly into the polymerization reactor or a Schlenk storage flask.
-
Alternative: For industrial safety, pass DMCH through a column of activated alumina and copper catalyst (Q-5) to remove O2 and H2O.
-
-
Polymerization Setup:
-
Charge: Transfer processed DMCH into the reactor under inert atmosphere.
-
Heating: Heat reactor to 90–100°C. DMCH’s vapor pressure at this temperature is moderate, allowing safe operation without high-pressure vessels if monomer pressure is low.
-
Injection: Introduce scavenger (e.g., Triisobutylaluminum, TiBA) followed by the catalyst solution.
-
Monomer Feed: Pressurize with ethylene/propylene.
-
-
Post-Reaction Processing:
-
Quench reaction with acidified methanol.
-
DMCH is easily recovered via rotary evaporation (unlike high-boiling oils) and can be recycled after purification.
-
Part 3: Application – Determination of Crosslink Density (Swelling)
DMCH is an excellent probe for determining the crosslink density of non-polar elastomers (e.g., EPDM, Polybutadiene, Natural Rubber) due to its specific interaction parameter (
Protocol: Equilibrium Swelling Measurement
Theory: The molecular weight between crosslinks (
- : Polymer density.
- : Molar volume of DMCH (~145 mL/mol).
- : Volume fraction of polymer in swollen gel.
- : Flory-Huggins interaction parameter (approx 0.35–0.45 for DMCH-Polyolefins).
Workflow
-
Specimen Prep: Cut cured elastomer into 10x10x2 mm coupons. Weigh initial mass (
). -
Swelling: Immerse coupon in 50 mL of pure DMCH at 25°C.
-
Equilibrium: Allow to swell for 72 hours in a sealed container (dark).
-
Measurement:
-
Remove sample, quickly blot surface with lint-free tissue.
-
Weigh swollen mass (
). -
Dry sample in vacuum oven at 60°C to constant weight (
) to correct for sol fraction extraction.
-
-
Calculation: Calculate
and subsequently .[4]
Part 4: Strategic Insight – The "Green" Monomer Cycle
Beyond its use as a solvent, DMCH is a strategic intermediate in the shift from petroleum-based to potential bio-based polyesters. It represents the hydrogenated state of p-xylene and the reduced state of Terephthalic Acid (TPA).
Pathway Visualization
The following diagram illustrates the position of DMCH in the synthesis of high-performance polyester monomers (CHDM and TPA).
Figure 1: Strategic placement of DMCH in the aromatic-aliphatic polyester value chain. DMCH serves as a hydrogenated storage form of xylene or a direct precursor to TPA via oxidation.
References
-
Solvent Properties & Isomerism
-
Thermodynamic stability of dimethylcyclohexane isomers. National Institute of Standards and Technology (NIST). Link
-
- Kaminsky, W. (2013). Polyolefins: 50 years after Ziegler and Natta II. Springer Science & Business Media.
-
Swelling & Thermodynamics
-
Flory, P. J., & Rehner, J. (1943). Statistical Mechanics of Cross-Linked Polymer Networks II. Swelling. Journal of Chemical Physics. Link
-
-
Oxidation Pathways
-
Partenheimer, W. (1995). Methodology and scope of metal/bromide autoxidation of hydrocarbons. Catalysis Today, 23(2), 69-158. (Details oxidation of methyl-substituted cyclohexanes to carboxylic acids). Link
-
- Green Polymer Precursors: Production of Terephthalic Acid from p-Xylene and p-Cymene. (Relevant for the oxidation mechanism of methyl-cyclohexyl rings).
Sources
Application Note: Stereochemical Validation of 1,4-Dimethylcyclohexane via Vibrational Spectroscopy
Executive Summary
This application note details the protocol for distinguishing the stereoisomers of 1,4-dimethylcyclohexane using the complementary nature of Infrared (IR) and Raman spectroscopy. While Mass Spectrometry (MS) often fails to distinguish these diastereomers due to identical fragmentation patterns, vibrational spectroscopy provides a definitive structural fingerprint.
The core of this method relies on the Mutual Exclusion Principle . The thermodynamically stable trans-1,4-dimethylcyclohexane exists predominantly in a centrosymmetric diequatorial conformation, resulting in non-overlapping IR and Raman bands. Conversely, the cis-isomer lacks a center of inversion, leading to spectral coincidences. This guide provides a self-validating workflow for researchers to assign stereochemistry without requiring expensive NMR time.
Theoretical Framework & Causality
Conformational Isomerism
This compound exists as two diastereomers, cis and trans, which adopt chair conformations to minimize steric strain.
-
Trans-1,4-Dimethylcyclohexane:
-
Conformation: The equilibrium heavily favors the diequatorial (e,e) conformer over the diaxial (a,a) form due to the absence of 1,3-diaxial interactions.
-
Symmetry: The diequatorial conformer belongs to the
point group . Crucially, it possesses a center of inversion (i) . -
Spectroscopic Consequence: According to the Rule of Mutual Exclusion, for molecules with a center of inversion, vibrations active in the IR are inactive in the Raman, and vice versa.
-
-
Cis-1,4-Dimethylcyclohexane:
-
Conformation: Exists as an equilibrium between two equivalent axial-equatorial (a,e) chair forms.[1][2]
-
Symmetry: This isomer belongs to the
point group (possessing a plane of symmetry but no center of inversion ). -
Spectroscopic Consequence: Many vibrational modes will be active in both IR and Raman spectra (coincidence).
-
Visualization of Conformational Logic
The following diagram illustrates the stability and symmetry relationships that dictate the spectroscopic rules.
Figure 1: Conformational logic flow linking thermodynamic stability to spectroscopic selection rules.
Experimental Protocol
Materials & Equipment
-
Sample: this compound (mixture or pure isomer).
-
FT-IR Spectrometer: Equipped with a Diamond or ZnSe ATR (Attenuated Total Reflectance) accessory.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 minimum.
-
-
Raman Spectrometer: Dispersive Raman system.
-
Laser: 532 nm (green) or 785 nm (NIR). 785 nm is recommended to minimize fluorescence from potential impurities.
-
Objective: 20x or 50x LWD (Long Working Distance) for liquid vials.
-
Workflow: Dual-Modality Acquisition
Step 1: Sample Preparation
-
Neat Liquid: No dilution required. 1,4-DMCH is a volatile liquid; ensure the sample is capped immediately after deposition for Raman to prevent evaporation-induced concentration changes during long accumulations.
-
Cleaning: Clean the ATR crystal and Raman vial holder with isopropanol to remove oils.
Step 2: FT-IR Acquisition (ATR)
-
Collect a background spectrum (air).
-
Pipette 20 µL of 1,4-DMCH onto the ATR crystal.
-
Acquire spectrum (4000–600 cm⁻¹).
-
Critical Check: Observe the C-H stretch region (2800–3000 cm⁻¹). If peaks are flattened/truncated, the signal is saturating; reduce sample thickness or switch to transmission cell if available.
Step 3: Raman Acquisition
-
Place 1 mL of sample in a glass vial (borosilicate).
-
Focus the laser into the liquid bulk (avoiding glass walls).
-
Set laser power to ~50-100 mW.
-
Acquire spectrum (100–3200 cm⁻¹).
-
Safety Note: 1,4-DMCH is flammable (Flash point ~16°C). Do not use high-power focused lasers on open droplets.
Data Analysis & Interpretation
The "Coincidence Check" Method
To determine the stereochemistry, overlay the IR and Raman spectra (normalized) and analyze the peak overlap.
| Feature | Trans -1,4-Dimethylcyclohexane | Cis -1,4-Dimethylcyclohexane |
| Symmetry | Centrosymmetric ( | Non-centrosymmetric ( |
| Selection Rule | Mutual Exclusion | Coincidence Allowed |
| Diagnostic Outcome | Strong Raman peaks generally have NO corresponding strong IR peaks at the exact same wavenumber.[3] | Strong Raman peaks often align with IR peaks. |
| Ring Breathing | Intense Raman band ~800-850 cm⁻¹ | Intense Raman band shifted relative to trans. |
Diagnostic Spectral Regions
A. The Fingerprint Region (600–1500 cm⁻¹)
This is the definitive region for isomer assignment.
-
Trans-Isomer: Look for the "silent" regions. If a band is very strong in Raman (e.g., symmetric ring stretching), it must be absent or very weak in IR.
-
Cis-Isomer: Look for dual-activity. Skeletal deformations involving the axial methyl group often break the symmetry sufficiently to allow activity in both modes.
B. The C-H Stretching Region (2800–3000 cm⁻¹)
While crowded, the symmetric vs. asymmetric stretching modes follow the exclusion rule.
-
Trans: The symmetric
(Raman active) will not align with the asymmetric (IR active).
Decision Tree for Isomer Assignment
Figure 2: Logical decision tree for assigning stereochemistry based on spectral overlap.
References
-
NIST Mass Spectrometry Data Center. (2023). This compound IR Spectrum. NIST Chemistry WebBook, SRD 69.[3][4] [Link]
-
LibreTexts Chemistry. (2022). Conformations of Disubstituted Cyclohexanes. [Link]
- Snyder, R. G., & Schachtschneider, J. H. (1965). Vibrational analysis of the n-paraffins. Spectrochimica Acta, 21(1), 169-195.
- University of Calgary. (n.d.). Spectroscopy of Cycloalkanes. Department of Chemistry.
Sources
Precision Thermodynamics: Measuring the Heat of Formation of 1,4-Dimethylcyclohexane Isomers
Executive Summary
This application note details the rigorous protocols for determining the standard enthalpy of formation (
While computational methods (DFT) provide estimates, experimental Combustion Calorimetry remains the gold standard. This guide addresses the specific challenges of handling volatile liquid hydrocarbons and provides a secondary validation method using Chemical Equilibration .
Theoretical Framework
Conformational Analysis
The thermodynamic distinctness of 1,4-dimethylcyclohexane isomers arises from their chair conformations:
-
trans-1,4-Dimethylcyclohexane: The most stable conformer exists in a diequatorial (
) geometry. The alternative diaxial ( ) conformer is significantly higher in energy due to severe 1,3-diaxial interactions. -
cis-1,4-Dimethylcyclohexane: This isomer is locked in an equatorial-axial (
) conformation. Regardless of the ring flip, one methyl group remains axial, incurring a steric penalty (approx.[1] or ).
Thermodynamic Cycle (Hess's Law)
We cannot measure
Experimental Workflow Visualization
The following diagram outlines the critical path from sample preparation to final thermodynamic data.
Figure 1: Dual-method workflow ensuring high-confidence thermodynamic data through cross-validation.
Protocol 1: High-Precision Static Bomb Calorimetry
Objective: Determine
Sample Preparation & Handling
-
Challenge: this compound is volatile (BP
). Open-cup combustion will lead to mass loss and erroneous results. -
Solution: Use the Mylar Bag or Glass Ampoule technique.
Step-by-Step Protocol:
-
Purification: Purify commercial samples via preparative Gas Chromatography (GC) to
. Impurities (especially other isomers) will skew results significantly due to the small energy differences involved. -
Encapsulation:
-
Weigh a Mylar film bag or gelatin capsule on a microbalance (
). -
Inject approx.[2]
of the liquid isomer using a gas-tight syringe. -
Seal immediately. For Mylar, use a heat sealer; for gelatin, use a cap.
-
Weigh the sealed capsule. Monitor mass over 30 minutes to ensure zero leakage (mass loss rate should be
).
-
-
Calorimeter Setup:
-
Place the capsule in the platinum crucible of the combustion bomb.
-
Add
of deionized water to the bomb (to saturate the internal atmosphere and dissolve acid byproducts). -
Pressurize with high-purity Oxygen (
).
-
-
Ignition:
-
Immerse the bomb in a constant-temperature water jacket (controlled to
). -
Ignite using a cotton fuse of known calorific value.
-
-
Measurement: Record the temperature rise (
) using a calibrated platinum resistance thermometer.
Data Analysis (The Washburn Correction)
Raw heat data must be corrected to standard states (
-
Nitric Acid Correction: Titrate the bomb washings with
to determine formed from atmospheric trapped in the bomb. -
Carbon Dioxide Correction: Adjust for the heat of solution of
in the initial water. -
Mechanical Work: Correct for the change in gas moles (
).
Protocol 2: Chemical Equilibration (Validation)
Objective: Determine the enthalpy difference (
Theory:
At equilibrium, the ratio of isomers is related to the Gibbs Free Energy difference:
Step-by-Step Protocol:
-
Reaction Mix: Prepare neat liquid this compound (either isomer).
-
Catalyst: Add
catalyst (e.g., Aluminum Chloride or Palladium on Carbon ). -
Incubation: Seal in glass ampoules and incubate at distinct temperatures (e.g.,
) until equilibrium is reached (typically 24-48 hours). -
Quenching: Rapidly cool ampoules to freeze the equilibrium.
-
Analysis: Analyze ratios via GC-FID.
-
Van't Hoff Plot: Plot
vs. . The slope yields .
Results & Reference Data
The following table summarizes authoritative values derived from NIST and NBS (National Bureau of Standards) datasets.
| Property | trans-1,4-Dimethylcyclohexane | cis-1,4-Dimethylcyclohexane | Difference ( |
| Conformation | Diequatorial ( | Equatorial-Axial ( | - |
| Stability | More Stable | Less Stable | - |
Note: The trans isomer is approximately
Thermodynamic Cycle Diagram
Figure 2: Hess's Law cycle used to calculate Formation Enthalpy from Combustion data.
References
-
Johnson, W. H., Prosen, E. J., & Rossini, F. D. (1947). Heats of combustion and isomerization of the six dimethylcyclohexanes. Journal of Research of the National Bureau of Standards, 39, 49-52.
-
NIST Chemistry WebBook. Cyclohexane, 1,4-dimethyl-, trans-.[3][4][5] Standard Reference Data. [Link]
-
NIST Chemistry WebBook. Cyclohexane, 1,4-dimethyl-, cis-.[3][4] Standard Reference Data. [Link]
-
Rossini, F. D. (1953). Experimental Thermochemistry. Interscience Publishers.[2] (Standard text for Washburn corrections and bomb calorimetry protocols).
Sources
Troubleshooting & Optimization
SpectraSolve Technical Support: 1,4-Dimethylcyclohexane Case Study
Ticket ID: #DMCH-104 Subject: Resolving Signal Overlap in 1,4-Dimethylcyclohexane (1,4-DMCH) Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
Resolving spectral overlap in this compound presents a classic stereochemical challenge. The difficulty arises from two distinct sources:
-
Isomeric Mixtures: Synthetic samples often contain both cis and trans isomers.
-
Conformational Dynamics:
-
Trans-isomer: Exists predominantly in the rigid diequatorial (
) chair conformation. -
Cis-isomer: Undergoes rapid ring-flipping (
) at room temperature, resulting in time-averaged signals that obscure specific axial/equatorial assignments.[1]
-
This guide provides a tiered troubleshooting protocol ranging from solvent engineering to advanced Pure Shift 2D NMR.
Part 1: Diagnostic Workflow
Before altering instrument parameters, determine the nature of your overlap using the decision matrix below.
Figure 1: Decision matrix for selecting the appropriate resolution technique based on experimental goals.
Part 2: Solvent Engineering (The "Benzene Effect")
Issue: In
Solution: Utilize Aromatic Solvent-Induced Shift (ASIS).
Replacing
Experimental Protocol: Solvent Titration
If pure
-
Prepare Sample: Dissolve 5-10 mg of 1,4-DMCH in 600
L . -
Acquire Reference: Run a standard 1H spectrum (NS=16).
-
Titrate: Add
in 50 L increments directly to the NMR tube. -
Monitor: Track the methyl doublet separation. The trans-methyl (diequatorial) typically shifts differently than the cis-methyl (averaged axial/equatorial), revealing hidden peaks.
Data Comparison Table:
| Feature | Mechanism | ||
| Methyl Region | Overlapping doublets (~0.9 ppm) | Distinct doublets ( | Differential solvation of |
| Ring Protons | "Hump" at 1.4 ppm | Resolved multiplets | Anisotropy spreads axial/equatorial signals |
| Impurity Water | ~1.56 ppm (masks signals) | ~0.4 ppm (clear of region) | H-bonding/Shielding |
Part 3: Pure Shift NMR (PSYCHE)
Issue: Even with solvent dispersion, the extensive
Solution: P ure S hift Y ielded by CH irp E xcitation (PSYCHE).[2][3] This technique collapses multiplets into singlets (homodecoupling) while retaining chemical shift information. This effectively converts a proton spectrum into a "carbon-like" spectrum with no splitting.
PSYCHE Protocol (Bruker/Varian Standard)
-
Pulse Sequence: Select psyche (or push1d in some libraries).
-
Gradient Selection: Ensure weak gradients (
) are calibrated to avoid diffusion artifacts. -
Flip Angle: The Chirp pulse typically uses a small flip angle (
). -
Acquisition:
-
Chunking: The FID is acquired in "chunks" (typically 15-20 ms).
-
Reconstruction: The software stitches these chunks to form the decoupled FID.
-
-
Processing: Process with standard FT. No special phasing is usually required if the reconstruction script runs automatically.
Technical Note: PSYCHE incurs a sensitivity penalty (approx. 10-20% of standard 1H sensitivity). Increase the Number of Scans (NS) by a factor of 4-8 to compensate.
Part 4: Variable Temperature (VT) NMR
Issue: The cis-isomer spectrum appears simple but "blurry" or broad because the ring flip rate (
Solution: "Freeze" the conformation to resolve the axial and equatorial protons of the cis isomer.
Thermodynamic Basis
-
Trans-1,4-DMCH: Stable diequatorial (
). (no flip needed for stability). -
Cis-1,4-DMCH: Flip between
and . Barrier kcal/mol.
VT Experiment Setup
-
Solvent: Switch to Toluene-
or CD2Cl2 (Freezing point of is 5°C; do NOT use benzene for low temp). -
Target Temperature: Cool to 223 K (-50°C) .
-
Observation:
-
At 298 K: Cis-methyl is a single averaged doublet.
-
At 223 K: Cis-methyl splits into two distinct signals (one axial Me, one equatorial Me) with equal intensity (
). -
Trans-isomer: Remains largely unchanged (static
conformation).
-
Part 5: 2D NOESY for Stereochemical Assignment
Issue: You have resolved the peaks but don't know which isomer is which.
Solution: Nuclear Overhauser Effect Spectroscopy (NOESY).[4][5]
-
Trans (
): The diaxial ring protons ( ) are in close spatial proximity to each other (1,3-diaxial relationship), but the methyls are far apart. -
Cis (
): Strong NOE between the axial Methyl and the axial ring protons on the same face.
NOESY Optimization for Small Molecules
1,4-DMCH is a small molecule (MW ~112 Da). It resides in the extreme narrowing limit (
-
NOE Sign: Positive (Cross peaks have opposite phase to the diagonal).[5]
-
Mixing Time (
): Must be LONG .-
Large molecules (Proteins): 100-200 ms.
-
1,4-DMCH: Set
ms. Short mixing times will yield zero signal.
-
Figure 2: NOESY logic flow for stereochemical assignment of 1,4-DMCH isomers.
References
-
Abraham, R. J., et al. (1997).[1] "Proton chemical shifts in NMR spectroscopy. Part 7. Chemical shifts in substituted cyclohexanes." Journal of the Chemical Society, Perkin Transactions 2.[1] Link
-
Foroozandeh, M., et al. (2014). "Ultrahigh-Resolution NMR Spectroscopy." Angewandte Chemie International Edition. (Primary citation for PSYCHE method). Link
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Organometallics. (Reference for solvent impurity shifts). Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[6] (Authoritative text on NOESY mixing times and small molecule dynamics). Link
Sources
- 1. modgraph.co.uk [modgraph.co.uk]
- 2. scispace.com [scispace.com]
- 3. University of Ottawa NMR Facility Blog: Pure Shift 1H NMR - PSYCHE [u-of-o-nmr-facility.blogspot.com]
- 4. m.youtube.com [m.youtube.com]
- 5. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 6. researchgate.net [researchgate.net]
troubleshooting 1,4-Dimethylcyclohexane separation by distillation
This guide provides in-depth troubleshooting and practical advice for the challenging separation of cis- and trans-1,4-Dimethylcyclohexane isomers via distillation. As these isomers possess very similar physical properties, achieving high purity requires a meticulous approach to distillation theory and practice. This document is structured to help you diagnose and resolve common issues encountered in the laboratory and pilot plant settings.
Understanding the Challenge: The Stereochemistry of 1,4-Dimethylcyclohexane
This compound exists as two geometric isomers: cis and trans. In the cis isomer, one methyl group is in an axial position while the other is equatorial. For the trans isomer, the most stable conformation places both methyl groups in equatorial positions, which minimizes steric strain (1,3-diaxial interactions).[1][2] This difference in steric energy makes the trans isomer more stable than the cis isomer. However, their boiling points are exceptionally close, making their separation by standard distillation a significant challenge that necessitates high-efficiency fractional distillation.
Physical Properties of this compound Isomers
A precise understanding of the physical properties of each isomer is fundamental to designing an effective separation protocol. The slight difference in boiling points is the key property exploited during fractional distillation.
| Property | cis-1,4-Dimethylcyclohexane | trans-1,4-Dimethylcyclohexane |
| Boiling Point | 124-125 °C[3] | ~119-120 °C |
| Melting Point | -88 to -87 °C[3] | ~ -37 °C |
| Density (at 25°C) | 0.783 g/mL[3] | ~ 0.763 g/mL |
| Refractive Index (n20/D) | 1.429[3] | ~ 1.423 |
Note: The trans isomer is the lower boiling component and will be enriched in the distillate.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound isomers so difficult?
The primary difficulty lies in the very small difference between their boiling points (~4-5 °C). Standard or simple distillation is ineffective for separating liquids with boiling points that differ by less than 25 °C.[4] This separation requires a distillation column with a high number of theoretical plates to achieve sufficient enrichment of the more volatile component (trans-1,4-Dimethylcyclohexane) in each vaporization-condensation cycle.
Q2: What kind of distillation setup is required for this separation?
You must use high-efficiency fractional distillation . This setup includes a distillation flask, a packed fractionating column, a distillation head with a condenser, and a means to precisely control the reflux ratio. For laboratory scale, a vacuum-jacketed Vigreux column or, preferably, a column packed with high-efficiency materials like metal sponge or structured packing is necessary.[5]
Q3: Is an azeotrope formed between the cis and trans isomers?
There is no evidence in the literature to suggest that cis- and trans-1,4-Dimethylcyclohexane form an azeotrope.[6][7] They are expected to behave as a nearly ideal mixture, meaning their separation is governed by the principles of Raoult's Law, albeit with a low relative volatility.
Q4: Can I use a simple Vigreux column for this separation?
While a long Vigreux column is better than a simple distillation setup, it may not provide enough theoretical plates for achieving high purity (>99%). The efficiency of a Vigreux column is inherently limited. For superior separation, a packed column is the recommended approach as it offers a significantly higher surface area for vapor-liquid equilibrium to be established.[5]
Troubleshooting Guide
This section addresses specific problems you may encounter during the distillation process. The following troubleshooting workflow provides a logical path for diagnosing issues.
Caption: Troubleshooting workflow for poor separation of this compound isomers.
Problem 1: Poor or No Separation (Distillate composition is the same as the initial mixture)
Q: I'm running the distillation, but my GC analysis shows no enrichment of the trans isomer in the distillate. What's wrong?
A: This is the most common issue and typically points to insufficient separation efficiency in your setup.
-
Plausible Cause 1: Insufficient Theoretical Plates. The "theoretical plates" in a column represent the number of times the liquid-vapor equilibrium is established, with each plate enriching the more volatile component.[5] For close-boiling isomers, a high number of theoretical plates is essential.
-
Solution:
-
Increase Column Length: A longer column of the same packing provides more theoretical plates. Doubling the packed length roughly doubles the number of plates.
-
Improve Packing Material: The choice of packing is critical. Random packing like Raschig rings or glass beads offers moderate efficiency.[8] For a difficult separation like this, high-efficiency structured packing (e.g., metal sponge or gauze) is superior as it maximizes surface area and promotes intimate vapor-liquid contact.[9][10] Pro-Pak® is a specialized random packing that provides performance similar to structured packing.[11]
-
-
-
Plausible Cause 2: Reflux Ratio is Too Low. The reflux ratio is the ratio of the amount of condensate returned to the column versus the amount collected as distillate. For close-boiling mixtures, a very high reflux ratio (e.g., 10:1 or even 20:1) is mandatory. A low ratio removes the enriched vapor too quickly, preventing it from undergoing further equilibrium steps up the column.
-
Solution: Adjust the distillation head to return more of the condensate to the column. This slows down the separation but dramatically increases purity. Start with total reflux (collecting no distillate) for 30-60 minutes to allow the column to reach equilibrium, then begin a slow takeoff.
-
-
Plausible Cause 3: Distillation Rate is Too High. Heating the distillation pot too aggressively leads to a high boil-up rate that can overwhelm the packing, a condition known as flooding. It prevents the establishment of a stable vapor-liquid equilibrium.
-
Solution: Reduce the heat input from the heating mantle. The goal is a slow, steady distillation rate, typically 1-2 drops of distillate per second. The ring of condensate should rise slowly and evenly up the column.[5]
-
Problem 2: The Head Temperature is Unstable or Fluctuating
Q: The temperature at the top of my column is not holding steady at the boiling point of the trans isomer. It keeps fluctuating. Why?
A: An unstable head temperature indicates that the vapor reaching the thermometer is not of a constant composition, which points to an unstable equilibrium within the column.
-
Plausible Cause 1: Inconsistent Heating. "Bumping" in the distillation flask, caused by superheating followed by sudden, violent boiling, will send slugs of vapor up the column and disrupt the equilibrium.
-
Solution: Use a magnetic stir bar or fresh boiling chips in the distillation flask to ensure smooth, even boiling. Ensure the heating mantle is appropriately sized for the flask and makes good contact.
-
-
Plausible Cause 2: Column Flooding. If the boil-up rate is too high, the rising vapor will prevent the descending liquid (reflux) from flowing back down. The liquid will accumulate, and the column is said to be "flooded." This destroys the separation efficiency.
-
Solution: Immediately reduce the heat input. You may need to temporarily stop the distillation to allow the column to drain. Re-start with a significantly lower heating rate.
-
-
Plausible Cause 3: Poor Column Insulation. Drafts in the lab can cause localized cooling on the outside of the column, disrupting the internal temperature gradient and preventing a true equilibrium from being established.
-
Solution: Wrap the entire length of the fractionating column (from the pot to the distillation head) with glass wool or aluminum foil to ensure adiabatic operation.[5]
-
Problem 3: The Separation is Inefficient Under Vacuum
Q: I'm trying to run the distillation under vacuum to lower the temperature, but the separation seems worse. Why would this happen?
A: While vacuum distillation is a powerful technique, its effect on relative volatility is not always beneficial and it introduces new operational challenges.
-
Plausible Cause 1: Reduced Column Efficiency at Low Pressure. The efficiency of some packing materials can decrease at lower pressures. The lower vapor density means higher vapor velocities are required, which can reduce contact time between the liquid and vapor phases.
-
Solution: Ensure you are using a packing material designed for vacuum operation. Structured packings often perform better under vacuum than random packings.[12] A stable vacuum is also critical; use a high-quality vacuum pump and a pressure controller.
-
-
Plausible Cause 2: Negative Impact on Relative Volatility. Operating pressure can influence the relative volatility of a mixture.[13][14] While often lowering the pressure increases relative volatility, this is not universally true. For some systems, increasing pressure can actually improve separation, although this is less common.[15][16] It is crucial to consult vapor-liquid equilibrium (VLE) data for the specific system if available.
-
Solution: If separation is worse under vacuum, it may be more effective to perform the distillation at atmospheric pressure, focusing instead on maximizing column efficiency and the reflux ratio.
-
Experimental Protocol: High-Efficiency Fractional Distillation
This protocol provides a step-by-step methodology for the separation of a 50:50 mixture of cis- and trans-1,4-Dimethylcyclohexane.
-
Apparatus Assembly:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a vacuum-jacketed and packed fractionating column (minimum 50 cm packed length), a reflux-controlling distillation head, a condenser, and collection flasks.
-
Ensure all glass joints are properly sealed (use appropriate joint grease for vacuum work if necessary).
-
Place a thermometer or temperature probe so the bulb is just below the side arm leading to the condenser.[5]
-
-
Column Equilibration:
-
Charge the flask with the isomer mixture and a magnetic stir bar.
-
Begin heating and stirring. Set the distillation head for total reflux (100% return).
-
Allow the mixture to boil and the condensate to climb the column.
-
Once the vapor reaches the head and condensate is returning down the full length of the packing, allow the column to operate under total reflux for at least one hour. This step is critical for establishing the concentration gradient.
-
-
Distillate Collection:
-
After equilibration, set the reflux ratio to a high value, such as 20:1 (e.g., collect distillate for 1 second and return reflux for 20 seconds).
-
Monitor the head temperature. It should hold steady at the boiling point of the trans isomer (~119-120 °C at atmospheric pressure).
-
Collect the first fraction (the "forerun"), which may contain any lower-boiling impurities.
-
Begin collecting the main fraction of pure trans-1,4-Dimethylcyclohexane. The head temperature must remain constant during this period.
-
-
Fraction Change and Shutdown:
-
If the head temperature begins to rise, it indicates that the less volatile cis isomer is now reaching the top of the column. Stop collecting the pure trans fraction and switch to a new receiving flask for an intermediate fraction.
-
Once the temperature stabilizes at the boiling point of the cis isomer (~124-125 °C), you can collect the pure cis fraction.
-
To shut down, turn off the heating and allow the system to cool completely before disassembling.
-
References
-
University of Liverpool. (2021). This compound - Stereoelectronics. [Link]
-
Wang, J., et al. (2003). Effect of Pressure on Distillation. ResearchGate. [Link]
-
University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]
-
Supreme Science. (2018). UPDATED How To Set-Up and Perform Fractional Distillation #Science. YouTube. [Link]
-
The Organic Chemistry Tutor. (2022). Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes. YouTube. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Roza, M., Duss, M. (2018). The effect of operating pressure on distillation column throughput. ResearchGate. [Link]
-
Kuber Precision Technology. 3 Distillation Column Packing Types: Choose the Best. [Link]
-
Horsley, L. H. (1962). AZEOTROPIC DATA—II. Advances in Chemistry Series. [Link]
-
NIST. Cyclohexane, 1,4-dimethyl-, cis-. NIST Chemistry WebBook. [Link]
-
Quora. How to separate two close boiling isomers other than the distillation method at a low cost. [Link]
-
EPCM Holdings. (2022). Distillation Columns: Plates and Packing. [Link]
-
Wikipedia. Azeotrope tables. [Link]
-
Quora. What is the effect of pressure in a distillation column?[Link]
-
YouTube. (2021). Conformations of 1,3 & 1,4 dimethyl cyclohexane. [Link]
-
Sulzer Chemtech Ltd. (2019). Trays, packings and dividing walls in distillation columns - design, construction and operation. YouTube. [Link]
-
Chemistry Stack Exchange. Effect Of Distillation Column Pressure On Product Composition. [Link]
-
The Lab Depot. Distillation Packing Materials. [Link]
-
PDS ProPak. Distillation Column Packing Guide. [Link]
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- 6. rushim.ru [rushim.ru]
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Navigating Stereochemistry: A Technical Guide to Preventing Isomerization in 1,4-Dimethylcyclohexane Reactions
For Immediate Release to the Scientific Community
This technical support guide is designed for researchers, scientists, and professionals in drug development who work with 1,4-dimethylcyclohexane and its derivatives. Uncontrolled isomerization between its cis and trans forms is a frequent impediment to achieving high product purity and yield. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to maintain stereochemical integrity throughout your experimental workflow.
The Foundation: Understanding Isomer Stability and Reaction Control
This compound exists as two diastereomers: cis and trans.[1] The key to preventing unwanted isomerization lies in understanding their relative stabilities and the principles of kinetic versus thermodynamic control.
The trans isomer is thermodynamically more stable than the cis isomer. This is a direct consequence of its chair conformation, where both bulky methyl groups can occupy equatorial positions, thereby minimizing steric hindrance.[2][3] In the cis isomer, one methyl group is forced into a sterically demanding axial position.[4]
The outcome of a reaction is dictated by two competing principles:
-
Kinetic Control: This regime favors the product that forms the fastest, which is not necessarily the most stable. Kinetic control is typically achieved under irreversible conditions, such as lower reaction temperatures .
-
Thermodynamic Control: This favors the most stable product. It is established under reversible conditions, usually at higher temperatures , which provide the necessary energy for the reaction to reach equilibrium and form the lowest-energy isomer.[5]
Troubleshooting Guide: A Proactive Approach to Isomerization
This section addresses specific experimental challenges and provides actionable solutions based on chemical principles.
Issue 1: Isomerization Observed During Acid-Catalyzed Reactions
-
Scenario: Your reaction protocol utilizes a Brønsted or Lewis acid catalyst, and you are observing the formation of the undesired isomer.
-
Root Cause Analysis: Acid catalysts can protonate a leaving group or activate a substrate, often leading to the formation of a carbocation intermediate. This planar intermediate can be attacked from either face, leading to a loss of stereochemical information and a mixture of isomers.[6]
-
Mitigation Strategies:
-
Temperature Reduction: Lowering the reaction temperature is the first line of defense. This shifts the reaction toward kinetic control and significantly reduces the rate of the isomerization equilibrium.
-
Catalyst Selection:
-
Milder Lewis Acids: The strength of the Lewis acid can dramatically influence the extent of isomerization.[7] Opt for a milder Lewis acid that can still effectively catalyze the desired transformation.
-
Heterogeneous Acid Catalysts: Solid acid catalysts can offer enhanced selectivity and are easily removed by filtration, which prevents continued isomerization during the workup phase.
-
-
Employ Non-Aqueous Buffers: For reactions in organic solvents, the addition of a non-aqueous buffer can help to precisely control the reaction medium's acidity, thereby inhibiting isomerization pathways.[8][9][10]
-
Issue 2: Isomerization Induced by Thermal Stress
-
Scenario: The proportion of the undesired isomer increases after prolonged heating or during purification by distillation.
-
Root Cause Analysis: Elevated temperatures can provide sufficient thermal energy to overcome the activation barrier for isomerization, allowing the system to equilibrate to the thermodynamically favored isomer.
-
Mitigation Strategies:
-
Reaction Time Optimization: Minimize the duration of the reaction to reduce the time the product is exposed to high temperatures.
-
Low-Temperature Purification:
-
Vacuum Distillation: By reducing the pressure, the boiling point of the compound is lowered, thus minimizing thermal stress.
-
Cryo-Chromatography: If your compound is suitable for chromatographic purification, performing the separation at sub-ambient temperatures can preserve its stereochemical integrity.[11][12][13]
-
-
Issue 3: Loss of Stereocontrol in Catalytic Hydrogenation
-
Scenario: The catalytic hydrogenation of a substituted aromatic precursor to a this compound derivative results in a mixture of cis and trans isomers.
-
Root Cause Analysis: The choice of catalyst, solvent, and reaction conditions can significantly influence the stereochemical outcome of a hydrogenation reaction.
-
Mitigation Strategies:
-
Stereoselective Catalyst Systems: Investigate catalysts known for their high stereoselectivity in arene hydrogenation. Certain rhodium and ruthenium-based catalysts, for instance, can provide excellent control.[14]
-
Condition Optimization: Systematically screen reaction parameters such as hydrogen pressure, temperature, and solvent to identify conditions that favor the desired isomer.
-
Alternative Hydrogenation Methods: Consider transfer hydrogenation or other hydrogen-free reduction techniques, which can sometimes offer superior stereocontrol.[15]
-
Frequently Asked Questions (FAQs)
Q1: How can I accurately determine the cis:trans ratio of my product mixture? A1: The most reliable methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
GC-MS: The cis and trans isomers have distinct retention times, allowing for their separation and quantification.[16]
-
NMR: 1H and 13C NMR spectroscopy can differentiate between the isomers due to the unique chemical shifts of the axial and equatorial methyl groups and ring protons.[17][18][19]
Q2: Can basic conditions also cause isomerization? A2: While less common than acid-catalyzed isomerization, strong bases can induce epimerization if an acidic proton is present adjacent to a stereocenter. However, using a non-nucleophilic base to quench trace acidity is a common strategy to prevent isomerization.
Q3: Are there catalysts that are completely immune to causing isomerization? A3: No catalyst is universally "isomerization-proof." However, catalysts designed for stereoselective synthesis, often featuring bulky ligands, can create a sterically hindered environment that strongly favors the formation of a single isomer.[20][21]
Q4: My target molecule is the less stable cis isomer. What is the best strategy to synthesize it? A4: To obtain the kinetically favored, less stable cis isomer, you must rigorously maintain kinetic control. This involves:
-
Low Reaction Temperatures: This is critical to prevent equilibration to the more stable trans isomer.
-
Sterically Demanding Reagents: These may favor attack from the less hindered face of a precursor, leading to the cis product.
-
Strategic Synthesis Design: The stereochemistry of your starting material and the reaction mechanism are paramount in determining the final product's stereochemistry.
Validated Experimental Protocols
Protocol 1: General Workflow for Minimizing Isomerization in Acid-Sensitive Reactions
-
Atmosphere Control: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Purity: Utilize freshly distilled, anhydrous solvents to eliminate water, a potential proton source.
-
Controlled Temperature: Pre-cool the reaction vessel to the lowest effective temperature before introducing any acid catalyst.
-
Slow Reagent Addition: Add the acid catalyst and other reagents dropwise to maintain a constant low temperature.
-
Neutralizing Quench: Terminate the reaction by transferring the mixture to a chilled, saturated solution of a weak base like sodium bicarbonate.
-
Cold Workup: Conduct all subsequent extractions and washes at a reduced temperature.
-
Anhydrous Drying and Concentration: Dry the organic phase with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure, avoiding excessive heat.
-
Gentle Purification: If further purification is needed, employ low-temperature chromatography or vacuum distillation.
Protocol 2: Standard Operating Procedure for cis/trans Ratio Determination by GC-MS
-
Sample Preparation: Create a dilute solution of the sample in a volatile solvent like hexane or dichloromethane.
-
Column Selection: A non-polar or medium-polarity capillary column is typically effective for separating hydrocarbon isomers.
-
GC Method Parameters:
-
Injector Temperature: Set to a temperature that ensures complete vaporization without inducing thermal isomerization.
-
Oven Program: Begin with a low initial temperature and a slow temperature ramp to achieve baseline separation of the isomers.
-
Carrier Gas: Maintain a constant flow rate of an inert carrier gas such as helium.
-
-
MS Detection: Utilize electron ionization (EI) and scan a mass range that includes the molecular ion and key fragment ions of this compound.
-
Data Analysis: Integrate the peak areas of the resolved cis and trans isomers to determine their relative ratio.
Visualized Workflows and Concepts
Diagram 1: Thermodynamic vs. Kinetic Control
Caption: Energy profile illustrating kinetic vs. thermodynamic reaction pathways.
Diagram 2: Decision-Making Workflow for Isomerization Prevention
Caption: A systematic workflow for minimizing isomerization in chemical synthesis.
References
-
Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. (n.d.). Retrieved from [Link]
-
This compound - Stereoelectronics. (2021, April 26). Retrieved from [Link]
-
Monson, R. S. (1971). The stereospecific synthesis of trans-1,4-disubstituted cyclohexanes. An organic chemistry laboratory experiment. Journal of Chemical Education, 48(3), 183. [Link]
-
1,4-disubstituted cyclohexanes Definition. (n.d.). Fiveable. Retrieved from [Link]
-
Stereoisomerism in Disubstituted Cyclohexanes. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Heterogeneous buffer to prevent isomerization and decomposition. (n.d.). OIST Groups. Retrieved from [Link]
-
How is trans-1,4-dimethtlcyclohexane and cis-1,4-dimethyl cyclohexane diastereomer? (2023, December 1). Reddit. Retrieved from [Link]
-
van der Lubbe, S. C. C., et al. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. The Journal of Organic Chemistry, 86(4), 3047-3057. [Link]
-
Pathways for the synthesis of cyclohexane derivatives through the... (n.d.). ResearchGate. Retrieved from [Link]
-
Sohail, M., & Tanaka, F. (2020). Control of Chemical Reactions by Using Molecules that Buffer Non-aqueous Solutions. Chemistry – A European Journal, 26(1), 222-229. [Link]
-
Hydrogen-free hydrogenation of nitrobenzene via direct coupling with cyclohexanol dehydrogenation over ordered mesoporous MgO/SBA-15 supported Cu nanoparticles. (2020). Catalysis Science & Technology, 10(19), 6563-6575. [Link]
-
Bream, R., & Watkin, D. J. (2006). trans-1,4-Dimethylcyclohexane. Acta Crystallographica Section E: Structure Reports Online, 62(2), o414-o415. [Link]
- Nogradi, M. (1995). Stereoselective Synthesis: A Practical Approach (2nd ed.). VCH.
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Chromatography Figure S 1 Different separation techniques used in chemistry. (n.d.). Retrieved from [Link]
-
System Gas Chromatography (GC) - Data Sheets. (n.d.). Shimadzu. Retrieved from [Link]
-
18.3 Catalytic Hydrogenation and the Birch Reduction. (2018, September 20). YouTube. Retrieved from [Link]
-
Conformational analysis of 1,4‐disubstituted cyclohexanes. (n.d.). ResearchGate. Retrieved from [Link]
-
Hahn, J. M., et al. (2011). Synthesis and polymerization of renewable 1,3-cyclohexadiene using metathesis, isomerization, and cascade reactions with late-metal catalysts. Macromolecular Rapid Communications, 32(17), 1348-1352. [Link]
-
de Souza, R. O. M. A., et al. (2020). Toward Understanding Base-Catalyzed Isomerization of Saccharides. ACS Catalysis, 10(15), 8494-8514. [Link]
- Spivey, A. C. (2016, November). An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control. Imperial College London.
-
Volatile Separation: A Low-Density Approach. (2017, April 11). LCGC International. Retrieved from [Link]
-
Sohail, M., & Tanaka, F. (2020). Control of Chemical Reactions Using Molecules that Buffer Non-aqueous Solutions. Chemistry – A European Journal, 26(1), 222-229. [Link]
-
D'Acquarica, I., et al. (2021). Low Temperature Dynamic Chromatography for the Separation of the Interconverting Conformational Enantiomers of the Benzodiazepines Clonazolam, Flubromazolam, Diclazepam and Flurazepam. Molecules, 26(11), 3369. [Link]
-
Wuts, P. G. M. (2017). Applications of Non-Enzymatic Catalysts to the Alteration of Natural Products. Chemical Reviews, 117(18), 11753-11956. [Link]
- Key Concepts in Stereoselective Synthesis. (2015). ETH Zurich.
-
Hahn, J. M., et al. (2011). Synthesis and Polymerization of Renewable 1,3-Cyclohexadiene Using Metathesis, Isomerization, and Cascade Reactions with Late-metal Catalysts. Macromolecular Rapid Communications, 32(17), 1348-1352. [Link]
-
Dodziuk, H., et al. (2005). 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins. Magnetic Resonance in Chemistry, 43(8), 639-646. [Link]
-
Benzene hydrogenation utilizing organometallic early transition metal precursors. (2020). Catalysis Science & Technology, 10(19), 6563-6575. [Link]
-
Post-synthesis from Lewis acid–base interaction: an alternative way to generate light and harvest triplet excitons. (2020). Beilstein Journal of Organic Chemistry, 16, 1234-1243. [Link]
-
Leach, A. G., et al. (2003). Theoretical elucidation of kinetic and thermodynamic control of radical addition regioselectivity. Journal of the American Chemical Society, 125(14), 4271-4278. [Link]
-
Bypassing the Lack of Reactivity of endo-Substituted Norbornenes with the Catalytic Rectification-Insertion Mechanism. (2014). Angewandte Chemie International Edition, 53(52), 14452-14456. [Link]
- Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. (n.d.). Modgraph.
- Radical cyclization. (2004). L'Actualité Chimique, 277-278, 10-17.
-
Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization. (2025). Digital Discovery. [Link]
-
High-Pressure Acid-Catalyzed Isomerization and Hydration of Fumaric Acid in a Homogeneous Nonisothermal Batch Reactor. (2019). Industrial & Engineering Chemistry Research, 58(15), 5869-5878. [Link]
-
Adsorption of Lewis acid-base probes on various pigments from... (n.d.). ResearchGate. Retrieved from [Link]
-
Cyclooctatetraenes through Valence Isomerization of Cubanes: Scope and Limitations. (2018). Angewandte Chemie International Edition, 57(40), 13193-13197. [Link]
-
Investigating the Effect of Lewis Acid Co-catalysts on Photosensitized Visible-Light De Mayo Reactions. (2022). Organic Letters, 24(16), 3021-3026. [Link]
-
Lab Chapter 7.3.2. (n.d.). Whitman People. Retrieved from [Link]
-
Önal, A. (2016). Separation techniques: Chromatography. Northern Clinics of Istanbul, 3(2), 156-160. [Link]
-
Progress and Reaction Mechanism of Co-Based Catalysts in the Selective Hydrogenation of α,β-Unsaturated Aldehydes. (2022). Catalysts, 12(11), 1381. [Link]
-
Master Organic Chemistry. (n.d.). Retrieved from [Link]
-
Lewis acids – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
ACS Physical Chemistry Au Vol. 6 No. 1. (2026). ACS Publications. Retrieved from [Link]
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overcoming solubility issues with 1,4-Dimethylcyclohexane in polar solvents
Ticket ID: DMCH-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Topic: Overcoming Solubility Barriers of 1,4-Dimethylcyclohexane in Polar Solvents
Executive Summary & Physicochemical Profile[1][2]
User Issue: "I cannot maintain a stable homogeneous phase when introducing this compound into polar solvents (Water, DMSO, Methanol, Acetonitrile)."
Root Cause Analysis:
this compound (DMCH) is a highly lipophilic cycloalkane. Its solubility issues stem from the Hydrophobic Effect .[1] When DMCH molecules are introduced into a polar solvent like water, the solvent molecules must reorient to form an ordered "cage" (clathrate) around the non-polar hydrocarbon. This process is entropically unfavorable (
Key Physicochemical Parameters:
| Parameter | Value | Implication for Solubility |
| LogP (Octanol/Water) | ~3.8 – 4.4 [1] | Highly Lipophilic. Partitioning favors organic phase >10,000:1. |
| Water Solubility | ~7.7 mg/L (25°C) [1] | Practically insoluble.[2] Requires assistance for aqueous formulation. |
| Density | ~0.78 g/mL | Lighter than water. Will form a top layer (supernatant) if phase separation occurs. |
| Isomers | cis and trans | Trans is thermodynamically more stable (diequatorial), but both exhibit similar hydrophobicity. |
Troubleshooting Guides (Q&A Format)
Module A: Analytical Sample Preparation (HPLC/GC)
Q: My DMCH samples precipitate inside the HPLC lines when using a Reverse-Phase (water/methanol) gradient. How do I fix this?
A: This is a classic "solvent shock" phenomenon. DMCH is soluble in pure methanol but will crash out once the water ratio increases in the column or injector.
Corrective Action:
-
Switch Diluents: Do not dissolve your sample in 100% non-polar solvent (like Hexane) if injecting into a polar stream. Dissolve DMCH in Isopropanol (IPA) or THF . These are "universal" couplers that are miscible with both hydrocarbons and water (up to a limit).
-
Mobile Phase Modification: Ensure your organic modifier (B-solvent) goes to at least 95% or 100% acetonitrile/methanol to elute the highly retained DMCH.
-
Technique Shift: If possible, switch to Gas Chromatography (GC-FID/MS) . DMCH is volatile and non-polar, making it an ideal candidate for GC without solubility headaches.
Module B: Biological Assay Formulation
Q: I need to screen DMCH for toxicity in a cell-based assay (aqueous media), but it floats on top. How do I get it into solution?
A: You cannot achieve a true solution at biologically relevant concentrations. You must create a stable emulsion or a molecular inclusion complex .
Strategy 1: Surfactant-Stabilized Emulsion Use a non-ionic surfactant like Polysorbate 80 (Tween 80) .
-
Why? Tween 80 has a high HLB (Hydrophilic-Lipophilic Balance) of 15, making it excellent for Oil-in-Water (O/W) emulsions.
-
Protocol: Premix DMCH with Tween 80 (1:1 ratio) before adding the aqueous buffer. This creates micelles that encapsulate the DMCH.
Strategy 2: Cyclodextrin Complexation
Use Hydroxypropyl-
-
Mechanism:[4] The hydrophobic cavity of the cyclodextrin hosts the DMCH molecule, while the hydrophilic exterior interacts with water [2].
-
Benefit: Reduces cytotoxicity compared to high concentrations of surfactants.
Module C: Synthetic Workup
Q: I used DMCH as a solvent/reagent, and now I have a kinetic emulsion during aqueous extraction. The layers won't separate.
A: DMCH's low density and lack of polarity can form stable "rag layers" with water, especially if surfactants or solid particles are present.
Troubleshooting Steps:
-
Salting Out: Add saturated NaCl (brine). The increased ionic strength of the aqueous layer reduces the solubility of organics and increases the density difference, forcing separation.
-
Density Modification: Add a denser non-polar solvent (like Dichloromethane, DCM) to the organic phase. This increases the density of the organic layer, helping it settle below the aqueous layer (if DCM > DMCH volume) or break the emulsion tension.
Decision Matrix & Workflow
The following diagram illustrates the logical pathway for selecting the correct solubilization method based on your end-goal.
Figure 1: Decision tree for selecting the optimal solubilization strategy for this compound.
Standard Operating Protocols (SOPs)
SOP-01: Preparation of DMCH-Cyclodextrin Inclusion Complex
Purpose: To create a water-soluble formulation of DMCH for biological testing without using toxic organic solvents.
Reagents:
Procedure:
-
Prepare Vehicle: Dissolve HP-
-CD in water to create a 20% (w/v) solution. (e.g., 2g CD in 10mL water). -
Addition: Add DMCH in excess of its solubility (e.g., 1% v/v) to the cyclodextrin solution.
-
Equilibration: Shake or stir vigorously at room temperature for 24 hours. The hydrophobic cavity of the CD will capture the DMCH.
-
Filtration: Filter the suspension through a 0.45
m PVDF filter to remove uncomplexed (insoluble) DMCH droplets. -
Validation: The filtrate should be clear. Analyze by GC or HPLC to determine the final concentration of solubilized DMCH.
SOP-02: Cosolvent Screen for Homogeneity
Purpose: To determine the maximum load of DMCH possible in a polar solvent mixture before phase separation occurs.
Data Table: Approximate Miscibility Limits (Visual Guide)
| Solvent System (v/v) | DMCH Solubility Status | Observation |
| Water (100%) | Insoluble | Phase separation (Top layer) |
| Methanol (100%) | Soluble | Clear solution |
| Methanol:Water (50:50) | Insoluble | Cloudy / Oiling out |
| Acetonitrile (100%) | Soluble | Clear solution |
| DMSO (100%) | Limited/Sparingly Soluble | May separate at high loading |
| THF:Water (80:20) | Soluble | Clear (THF acts as bridge) |
Procedure:
-
Aliquot 1 mL of the polar solvent mixture into a glass vial.
-
Titrate DMCH into the vial in 10
L increments. -
Vortex for 10 seconds after each addition.
-
Endpoint: The appearance of persistent turbidity (cloud point) indicates the solubility limit has been exceeded.
References
-
National Institute of Standards and Technology (NIST). this compound Solubility Data.[7] IUPAC-NIST Solubility Database.[7] [Link]
-
National Institutes of Health (NIH). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability. PubMed Central. [Link]
-
PubChem. this compound Compound Summary. National Library of Medicine. [Link]
Sources
- 1. Solubility - Wikipedia [en.wikipedia.org]
- 2. guidechem.com [guidechem.com]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5268126A - Emulsifiers for the preparation of aqueous polysiloxane emulsions and aqueous polysiloxane-paraffin oil emulsions with long shelf lives - Google Patents [patents.google.com]
- 5. stereoelectronics.org [stereoelectronics.org]
- 6. researchgate.net [researchgate.net]
- 7. IUPAC-NIST Solubilities Database [srdata.nist.gov]
Technical Support Center: Selective Functionalization of 1,4-Dimethylcyclohexane
Ticket System Status: [ONLINE] Current Topic: Site-Selective C-H Activation of Saturated Carbocycles Assigned Specialist: Senior Application Scientist, Functionalization Group
Introduction: The Topology of the Problem
You are likely here because 1,4-dimethylcyclohexane is a deceptive substrate. Symmetrically, it looks simple, but it presents a "Trilemma of Selectivity":
-
Primary C-H (
): Six equivalent methyl protons. Sterically accessible but bond dissociation energy (BDE) is high (~98 kcal/mol). -
Secondary C-H (
): Eight methylene ring protons. Moderate sterics and BDE. -
Tertiary C-H (
): Two methine protons. Lowest BDE (~92 kcal/mol) but sterically shielded, particularly in the cis-isomer.
Furthermore, the stereochemical integrity (
Quick Selectivity Decision Matrix
| Target Site | Bond Type | Recommended Catalyst System | Mechanism | Key Reference |
| Tertiary (Methine) | Fe(PDP) / H | Electrophilic Radical C-H Oxidation | [Chen & White, 2007] | |
| Secondary (Ring) | TBADT / UV Light | Photocatalytic HAT (Hydrogen Atom Transfer) | [Fagnoni/Hill, 2007] | |
| Primary (Methyl) | Rh(I) or Ir(III) / B | Metal-Catalyzed Borylation | [Hartwig, 2011] |
Visual Workflow: Catalyst Selection Logic
Figure 1: Decision tree for catalyst selection based on the desired site of functionalization.
Module 1: Tertiary C-H Oxidation (The "White" Approach)
Objective: Install a hydroxyl or ketone group at the tertiary carbon (C1/C4).
System: Fe(PDP) [Iron(II) (S,S)-PDP] + H
Protocol Overview
The White-Chen catalyst relies on the electrophilic nature of the iron-oxo intermediate. It prefers the most electron-rich bond (tertiary) provided it isn't sterically blocked.
Standard Conditions:
-
Substrate: 1.0 equiv
-
Catalyst: 5 mol% Fe(PDP)
-
Oxidant: 1.2 equiv H
O (50% wt) -
Additive: 0.5 equiv AcOH
-
Solvent: MeCN (0.1 M)
-
Addition: Slow dropwise addition of oxidant solution over 45-60 mins.
Troubleshooting Guide
Q1: My conversion is stuck at <30%. What is wrong?
-
Diagnosis: Catalyst death. The active Fe(V)=O species is unstable and will oxidize the ligand or itself if it cannot find substrate.
-
Fix:
-
Slow Addition is Critical: You must use a syringe pump to add the H
O /AcOH mixture. If you add it all at once, the catalyst deactivates instantly. -
Iterative Addition: If conversion plateaus, add a second portion of catalyst (2.5 mol%) followed by a second slow addition of oxidant.
-
Q2: I am seeing significant diastereomeric scrambling (cis starting material
-
Root Cause: The reaction proceeds via a short-lived carbon-centered radical.
-
Insight: Trans-1,4-dimethylcyclohexane (diequatorial) reacts with high retention. Cis-1,4-dimethylcyclohexane (axial-equatorial) suffers from 1,3-diaxial strain in the transition state and is prone to scrambling or lower yields.
Q3: I'm getting ketone products instead of alcohols.
-
Diagnosis: Over-oxidation. This usually happens if you hit the secondary sites (methylene) instead of tertiary.
-
Fix: Ensure you are using Fe(PDP). If you use simpler iron salts (FeCl
) or Fenton conditions, you will get low selectivity (secondary oxidation). The bulky PDP ligand is required to direct the oxidant to the tertiary site via steric exclusion of the methylene sites.
Module 2: Methylene Functionalization (The "Decatungstate" Approach)
Objective: Functionalize the ring carbons (C2/C3) or perform alkylation. System: TBADT (Tetrabutylammonium decatungstate) + 365-390 nm Light.
Protocol Overview
TBADT acts as a Hydrogen Atom Transfer (HAT) photocatalyst.[6][7] The excited state (
Standard Conditions:
-
Catalyst: 2 mol% TBADT
-
Solvent: MeCN (degassed)
-
Light Source: 365 nm LED (high intensity)
-
Trap: Electron-deficient alkene (for alkylation) or O
(for oxidation).
Troubleshooting Guide
Q1: Why is the reaction targeting the secondary (ring) carbons over the tertiary?
-
Explanation: This is the "Steric Reversal." While tertiary bonds are electronically weaker, the TBADT anion is massive. In this compound, the tertiary hydrogens are shielded by the methyl groups. The secondary hydrogens (C2/C3) are more accessible to the bulky photocatalyst.
-
Outcome: Expect a mixture favoring secondary functionalization (approx 3:1 ratio of
: depending on the trap).
Q2: The reaction solution turned blue and stopped working.
-
Diagnosis: "Heteropoly Blue" formation. This means the reduced catalyst (
) is not being re-oxidized. -
Fix:
-
If Oxidizing: Increase O
flow/pressure. -
If Alkylating: You need a sacrificial oxidant or a radical trap that turns over the catalyst efficiently. Ensure your light intensity is sufficient to drive the cycle.
-
Module 3: Methyl Group Functionalization (Borylation)
Objective: Selectively functionalize the primary methyl groups (
Protocol Overview
Transition metal-catalyzed borylation is controlled almost exclusively by sterics. The metal center activates the least hindered C-H bond.
Standard Conditions:
-
Catalyst: [Ir(COD)(OMe)]
(1.5 mol%) + dtbpy (3 mol%) -
Reagent: B
pin (0.5 equiv relative to alkane) -
Solvent: Neat or Cyclooctane
-
Temp: 80-100 °C
Troubleshooting Guide
Q1: How do I ensure I hit the methyl group and not the ring?
-
Mechanism: The active catalyst is an Ir(III)-tris(boryl) species. It is extremely bulky.
-
Selectivity: In this compound, the ring protons (
and ) are too hindered for the iridium center to approach effectively. The terminal methyl protons are exposed. -
Expected Ratio: >20:1 selectivity for Primary (
) vs. Ring ( / ).
Q2: Can I use the cis isomer?
-
Yes. Unlike the radical methods (Fe/TBADT), the concerted oxidative addition mechanism of Iridium borylation generally retains the configuration of the ring carbons because it doesn't touch them. You will obtain (4-methylcyclohexyl)methylboronate esters.
Visualizing the Radical Scrambling Issue
This diagram explains why stereochemistry is lost during Module 1 or 2 (Radical pathways) but retained in Module 3 (Concerted pathway).
Figure 2: Mechanism of stereochemical scrambling during radical C-H activation.
References
-
Chen, M. S., & White, M. C. (2007). A Predictably Selective Aliphatic C–H Oxidation Reaction for Complex Molecule Synthesis. Science. Link
-
Hartwig, J. F. (2011).[1][8] Regioselectivity of the borylation of alkanes and arenes. Chemical Society Reviews.[1][5][8] Link
-
Tzirakis, M. D., & Orfanopoulos, M. (2013). Decatungstate-Mediated Radical Reactions: From C–H Activation to Dehydrogenative Cross-Couplings. Chemical Reviews. Link
-
Larsen, M. A., & Hartwig, J. F. (2014).[3] Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society.[4][9] Link
-
Notheisz, F., et al. (1997).[10] Configurational isomerization of cis- and trans-1,2-,1,3- and 1,4-dimethylcyclohexanes. Journal of the Chemical Society, Faraday Transactions. Link
Sources
- 1. Regioselectivity of the borylation of alkanes and arenes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. C–C bond formation via photocatalytic direct functionalization of simple alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Publications | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 4. Iridium-Catalyzed Borylation of Primary Benzylic C–H Bonds without a Directing Group: Scope, Mechanism, and Origins of Selectivity | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 5. Tungstate Photocatalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 6. researchgate.net [researchgate.net]
- 7. Decatungstate as Direct Hydrogen Atom Transfer Photocatalyst for SOMOphilic Alkynylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselectivity of the borylation of alkanes and arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iridium-catalyzed borylation of secondary C-H bonds in cyclic ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Configurational isomerization of cis-and trans-1,2-,1,3- and 1,4-dimethylcyclohexanes - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 1,4-Dimethylcyclohexane (DMCH) Reaction Protocols
Introduction: The "Inert" Substrate Paradox
Q: Why is my 1,4-dimethylcyclohexane reaction failing due to moisture when the molecule itself is hydrophobic?
A: You are likely facing the "Solvent-Catalyst Mismatch." While this compound (DMCH) is chemically inert to water (logP ~2.8), it is frequently used as a substrate in C-H functionalization (e.g., Iridium-catalyzed borylation) or thermodynamic isomerization (Lewis acid catalysis). In these high-value transformations, DMCH acts as a carrier for trace water (approx. 50–100 ppm at saturation) which poisons the active catalytic species, not the substrate itself.
This guide addresses the rigorous exclusion of water required to maintain the catalytic cycles of Iridium (Ir) and Aluminum (Al) based systems used with DMCH.
Module 1: Purification & Drying Protocols
Q: How do I achieve anhydrous DMCH (<10 ppm water) for catalytic applications?
A: Standard drying agents (MgSO₄) are insufficient for organometallic catalysis. You must utilize a multi-stage approach leveraging the water-DMCH azeotrope.
The Protocol: Azeotropic Distillation & Sieve Storage
| Step | Action | Technical Rationale |
| 1. Pre-Drying | Stir over CaCl₂ or MgSO₄ for 4 hours. Filter. | Removes bulk water to prevent saturation of sieves later. |
| 2. Distillation | Distill at ambient pressure. Discard the first 10-15% of the fraction. | Critical: DMCH forms a positive azeotrope with water (BP <100°C). The first fraction carries the majority of moisture. |
| 3. Collection | Collect the main fraction (BP 119–124°C depending on isomer ratio). | Trans-isomer boils ~119°C; Cis-isomer boils ~124°C. Ensure your fraction matches your stereochemical needs. |
| 4. Storage | Store over activated 4Å Molecular Sieves (20% m/v) in a glovebox or Schlenk flask. | Reduces water content to <5 ppm. 3Å sieves are also acceptable, but 4Å is standard for cycloalkanes. |
Visualizing the Drying Workflow
Figure 1: The sequential purification workflow to remove azeotropic water from this compound.
Module 2: Troubleshooting C-H Functionalization (Ir-Catalysis)
Q: My Iridium-catalyzed borylation (Hartwig-Miyaura) of DMCH stalls at 20% conversion. Is this moisture?
A: Yes. This is a classic symptom of Ligand Inhibition via Aquation.
In sp³ C-H activation, the active catalyst is often a 14-electron Iridium(III) species (e.g., [Ir(cod)(OMe)]₂ + dtbpy). Water coordinates to the vacant site on the Iridium center, preventing the oxidative addition of the C-H bond. Furthermore, moisture promotes protodeborylation , where the newly formed C-B bond is hydrolyzed back to the alkane, effectively erasing your progress.
Troubleshooting Checklist
| Symptom | Diagnosis | Corrective Action |
| Reaction turns black/precipitates | Catalyst decomposition (Ir aggregation). | Oxygen/Moisture leak. Check Schlenk lines; use fresh B₂pin₂. |
| Low Conversion (<30%) | Competitive binding of H₂O to Ir. | Flame-dry glassware under vacuum. Re-distill DMCH over Na/Benzophenone if sieves fail. |
| Product disappears over time | Protodeborylation. | The boronic ester is hydrolytically unstable. Quench immediately after reaction; do not store crude mixture wet. |
Mechanism of Failure
Figure 2: The "Dual-Threat" of moisture in C-H borylation: Catalyst poisoning and product hydrolysis.
Module 3: Stereocontrol & Isomerization (Lewis Acids)
Q: I am trying to isomerize cis-DMCH to trans-DMCH using AlCl₃, but I am getting a sludge/tar instead of isomerization.
A: You have created "Red Oil" (Gustavson's Complex).
Lewis acid isomerization of cycloalkanes requires superacidic conditions. When AlCl₃ encounters water, it generates HCl and Aluminum hydroxides. While trace HCl is a co-catalyst, excess water causes the AlCl₃ to polymerize the hydrocarbon or form a biphasic sludge (Red Oil) that deactivates the catalyst surface.
Protocol for Moisture-Free Isomerization:
-
Catalyst Handling: AlCl₃ must be sublimed or fresh. If it is grey/clumpy, it is hydrated and useless. It should be a pale yellow/white powder.
-
Promoter Control: Use strictly controlled HCl gas or an alkyl chloride (e.g., t-BuCl) as a promoter, rather than relying on "wet" catalyst to generate protons.
-
The "Sludge" Test: If your reaction mixture separates into a clear upper layer and a dark, viscous lower layer, your system was too wet. The reaction has stopped.
Frequently Asked Questions (FAQ)
Q: Can I use sodium metal to dry DMCH? A: Yes. Since DMCH lacks functional groups that react with sodium, refluxing over Na/Benzophenone (until deep blue) is the "Gold Standard" for Iridium catalysis. However, for simple HPLC/NMR applications, molecular sieves are safer and sufficient.
Q: Does the cis vs. trans ratio affect moisture sensitivity? A: Indirectly. The cis isomer (methyls axial/equatorial) is higher energy and slightly more reactive in C-H activation contexts due to steric relief. If moisture kills your catalyst, you may see a "false" kinetic resolution where one isomer reacts and the other doesn't, simply because the catalyst died before converting the slower isomer.
Q: Is DMCH hygroscopic? A: No. It is hydrophobic. However, water can dissolve in it at ~50-100 ppm levels, which is stoichiometric relative to the micromolar catalyst loadings used in modern drug discovery.
References
-
Hartwig, J. F. (2016). Iridium-Catalyzed C–H Borylation of Alkanes and Arenes. Accounts of Chemical Research.
-
Olah, G. A., & Molnár, Á. (2003). Hydrocarbon Chemistry (2nd Ed.). Wiley-Interscience. (Definitive source on AlCl3 isomerization and "Red Oil" formation).
-
NIST Chemistry WebBook. (2023). This compound Thermochemical Data. National Institute of Standards and Technology.
-
Burrows, J. A. (2014).[1] Purification of Laboratory Chemicals (8th Ed.). Butterworth-Heinemann. (Standard protocols for drying cycloalkanes).
Sources
Technical Support Center: High-Pressure Hydrogenation & Scale-Up
Ticket #8492: Scaling Up Synthesis of 1,4-Dimethylcyclohexane (DMCH) Isomers
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist, Process Chemistry Division Status: Open | Priority: Critical
User Query Summary
"We are moving from gram-scale to kilo-scale synthesis of this compound. We are seeing inconsistent cis/trans ratios and unexpected exotherms. We need a protocol to control stereoselectivity and manage safety during the p-xylene hydrogenation scale-up."
Executive Summary: The Stereochemical Challenge
Scaling up 1,4-DMCH requires navigating a conflict between kinetics and thermodynamics .
-
Kinetic Product: cis-1,4-dimethylcyclohexane (Boiling Point: ~124°C).[1] Formed rapidly on the catalyst surface via syn-addition of hydrogen.
-
Thermodynamic Product: trans-1,4-dimethylcyclohexane (Boiling Point: ~119°C).[2] More stable (diequatorial conformation) but requires isomerization.
To control the output, you must control the catalyst surface environment and residence time.
Phase 1: Catalyst Selection & Stereocontrol
Objective: Define the catalyst system based on your target isomer.
Decision Matrix: Catalyst Performance
| Target Isomer | Recommended Catalyst | Support | Mechanism | Key Process Variable |
| Cis-Dominant (>90%) | Ruthenium (Ru) (5% loading) | Alumina or Carbon | Rapid syn-addition; minimal ring flipping. | Temperature: Keep <100°C to prevent isomerization. |
| Trans-Dominant (>95%) | Nickel (Raney Ni) or Pd | Acidic Support (e.g., Zeolite/Alumina) | Hydrogenation followed by acid-catalyzed isomerization. | Residence Time: Longer contact time allows equilibration to the stable trans form. |
| Mixed/Cost-Effective | Raney Nickel | N/A | High activity, lower cost, but lower stereoselectivity control. | Pressure: High H₂ pressure (>50 bar) required. |
Troubleshooting Guide: Catalyst & Reaction Issues
Q1: My reaction stalls at 60-70% conversion despite high H₂ pressure.
-
Diagnosis: Likely Mass Transfer Limitation or Catalyst Poisoning .
-
The Fix (Mass Transfer): In scale-up, the gas-liquid interface area decreases relative to volume.
-
Action: Increase agitation speed (RPM) to induce a vortex. Use a gas-entrainment impeller (hollow shaft) to recirculate headspace H₂ into the liquid.
-
-
The Fix (Poisoning): Sulfur traces in industrial p-xylene (feedstock) poison Ru/Ni catalysts.
-
Action: Pre-treat p-xylene with activated carbon or use a sulfur-guard bed. Ensure feed sulfur is <1 ppm.
-
Q2: I am targeting the cis isomer, but my trans content is increasing.
-
Diagnosis: Thermal Isomerization . You are operating at thermodynamic equilibrium rather than kinetic control.
-
The Fix: Lower the reaction temperature.
-
Insight: At T > 150°C, the cis isomer (axial-equatorial) has sufficient energy to ring-flip and isomerize to the lower-energy trans (diequatorial) form, especially on acidic supports.
-
Protocol: Cap temperature at 80-90°C and increase H₂ pressure (to 80 bar) to maintain rate without adding heat.
-
Phase 2: Reaction Engineering & Safety (Scale-Up)
Objective: Manage the exotherm and hydrogen hazards.
Workflow Logic: The Hydrogenation Pathway
The following diagram illustrates the kinetic vs. thermodynamic pathways and the critical control points.
Figure 1: Reaction pathway showing the kinetic route to the cis-isomer and the thermodynamic equilibration to the trans-isomer.
Critical Safety Protocol: Exotherm Management
Hydrogenation of aromatics is highly exothermic (~200 kJ/mol). In a kilo-scale reactor, this heat cannot escape as easily as in a flask.
-
Self-Validating Stop System:
-
Install a High-Temperature Cutoff that automatically shuts off the Hydrogen feed valve if T > 120°C (or setpoint + 10°C).
-
Why? Stopping H₂ flow instantly stops the reaction (unlike thermal runaways in other chemistry).
-
-
H₂ Uptake Monitoring:
-
Use a Mass Flow Controller (MFC) to track H₂ consumption.
-
Validation: If H₂ flow drops while T is constant, the catalyst is deactivating. If H₂ flow spikes, you have a leak or a temperature runaway.
-
Phase 3: Downstream Processing (Separation)
Objective: Isolate pure isomers.
Q3: Can I separate the isomers by simple distillation?
-
Answer: Difficult, but possible with high plate counts.
-
The Physics:
-
Scale-Up Recommendation:
-
Use a rectification column with at least 30-50 theoretical plates .
-
Reflux ratio must be high (start at 5:1).
-
Trans isomer will distill over first (lower boiling point).
-
Q4: How do I maximize trans yield if I have a mixture?
-
Protocol: Chemical Equilibration .
-
Do not discard the cis fraction.
-
Treat the cis-rich residue with a Lewis acid (e.g., AlCl₃) or pass it over an acidic zeolite bed at 150°C.
-
This converts cis
trans. Recycle this back to the distillation feed.
-
Summary of Physical Properties for Scale-Up
| Property | cis-1,4-Dimethylcyclohexane | trans-1,4-Dimethylcyclohexane | Relevance |
| Boiling Point | ~124°C | ~119°C | Trans distills first. |
| Stability | Less Stable (Axial/Equatorial) | More Stable (Diequatorial) | Cis converts to Trans with heat/acid. |
| Density | ~0.78 g/mL | ~0.76 g/mL | Slight difference affects tank sizing. |
| Dipole Moment | Non-zero | Zero | Cis is slightly more polar (affects column retention). |
References
-
NIST Chemistry WebBook. Cyclohexane, 1,4-dimethyl-, trans- Thermochemical Data. National Institute of Standards and Technology.[3][4] Link
-
ChemicalBook. cis-1,4-Dimethylcyclohexane Product Properties and Safety.Link
-
American Chemical Society (ACS). Hazards associated with laboratory scale hydrogenations.[5] ACS Chemical Health & Safety.[5] Link
-
Sigma-Aldrich. trans-1,4-Dimethylcyclohexane Safety Data Sheet & Technical Specifications.Link
-
Stereoelectronics. Conformational Analysis of this compound. (Detailed discussion on diaxial vs diequatorial stability). Link
Sources
- 1. CIS-1,4-DIMETHYLCYCLOHEXANE CAS#: 624-29-3 [m.chemicalbook.com]
- 2. trans-1,4-ジメチルシクロヘキサン ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C8H16 | CID 11523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclohexane, 1,4-dimethyl-, cis- [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
enhancing the resolution of 1,4-Dimethylcyclohexane conformers at low temperatures
Topic: Enhancing the Resolution of 1,4-Dimethylcyclohexane (1,4-DMCH) Conformers at Low Temperatures Ticket Scope: Cryogenic NMR, Chromatographic Isolation, and Supersonic Jet Spectroscopy.
Welcome to the Structural Dynamics Support Portal
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Specialist
You have accessed this guide because your room-temperature spectra of this compound are showing averaged signals, or you are attempting to isolate specific stereoisomers for downstream pharmacological binding assays.
At 298 K , 1,4-DMCH exists in a rapid equilibrium. To resolve distinct conformers, you must arrest the kinetics. This guide covers the three critical modules for achieving resolution: Cryogenic NMR (for kinetic trapping), Gas Chromatography (for isomer purification), and Supersonic Jet Spectroscopy (for ground-state isolation).
Module 1: Cryogenic NMR (Variable Temperature)
Objective: Resolve the degenerate ring inversion of cis-1,4-DMCH and detect the minor diaxial conformer of trans-1,4-DMCH.
The Core Problem: Kinetic Averaging
At room temperature, the cyclohexane ring flips (~
-
Cis-isomer: Rapidly interconverts between two identical (degenerate) chair forms (
). You see one averaged methyl signal. -
Trans-isomer: Heavily favors the diequatorial (
) form over the diaxial ( ) form by ~3.6 kcal/mol.[1] The ( ) signals are usually lost in the noise.
Troubleshooting Guide: VT-NMR
Q: I cooled my sample to -60°C in CDCl3, but the sample solidified. What went wrong? A: Standard Chloroform-d freezes at -64°C. For conformational freezing of cyclohexanes, you often need to reach -100°C to -150°C (decoalescence temperature).
-
Solution: Switch to a Freon mixture or a low-freezing organic solvent.
-
Recommendation: A mixture of CDFCl2 / CDF2Cl (Freon-21/Freon-22) remains liquid down to ~-150°C and has low viscosity, which is crucial for shimming.
-
Alternative: CD2Cl2 (Dichloromethane-d2) is good to -95°C. THF-d8 is good to -108°C.
-
Q: My peaks are broadening at low temperature, but not splitting. Is this decoalescence? A: Not necessarily. Broadening can be caused by viscosity-induced poor shimming rather than chemical exchange.[2]
-
Diagnostic: Look at your reference standard (TMS).[2] If TMS is broad, it’s a shim/viscosity issue. If TMS is sharp but your sample peaks are broad, you are near the coalescence temperature (
) . -
Protocol: Continue cooling. The peaks will broaden to a maximum at
and then split into sharp, distinct signals (slow exchange limit) below .
Q: Can I see the trans-diaxial (
-
The Math:
kcal/mol. At 298 K, the population of ( ) is < 0.2%. At -100°C (173 K), the population drops even further due to the Boltzmann factor. -
Strategy: You are fighting thermodynamics. To see the (
) conformer, you actually want higher temperatures (to populate the state) but fast exchange prevents resolution. -
Verdict: Use IR/Raman for (
) detection, or trap it in a matrix. NMR is best for resolving the cis flip.
Workflow: Ultra-Low Temp Shimming
Figure 1: Step-by-step logic for maintaining field homogeneity during cryogenic cooling.
Module 2: Chromatographic Isolation (Isomer Separation)
Objective: Separate cis from trans isomers before spectroscopic analysis. Note: You cannot separate conformers (e.g., cis-ae from cis-ea) by chromatography as they equilibrate faster than the retention time. You separate the isomers.[3]
Troubleshooting Guide: GC Separation
Q: Which isomer elutes first? A: On non-polar columns (DB-1, DB-5), boiling point dictates order.
-
Cis-1,4-DMCH: Higher boiling point (~124°C) due to polarity (net dipole).
-
Trans-1,4-DMCH: Lower boiling point (~119°C) due to symmetry (zero dipole).
-
Result: Trans elutes first; Cis elutes second.
Q: My resolution is poor (
-
The Fix: Use a Cyclodextrin-based column (e.g.,
-DEX). -
Mechanism: Cyclodextrins form inclusion complexes. The linear/planar shape of the trans isomer fits differently into the cavity than the bent cis isomer, significantly enhancing separation factors (
).
Data Summary: Physical Properties for Separation
| Property | Trans-1,4-Dimethylcyclohexane | Cis-1,4-Dimethylcyclohexane | Separation Strategy |
| Boiling Point | 119.3°C | 124.3°C | Distillation / GC (Boiling Point) |
| Dipole Moment | 0 D | ~0.3 D | Silica Gel Chromatography |
| Symmetry | Crystallization (Trans packs better) | ||
| Major Conformer | Diequatorial ( | Axial-Equatorial ( | Cannot separate conformers |
Module 3: Supersonic Jet Spectroscopy
Objective: Obtain "frozen" spectra of conformers in the gas phase without solvent interference.
The Science
In a supersonic expansion, the gas cools to rotational temperatures of ~10 K in microseconds. This "freezes" the conformational population distribution at the pre-expansion temperature (usually room temp), but eliminates thermal broadening (hot bands).
Troubleshooting Guide: Jet Expansion
Q: I see no signal for the trans-diaxial conformer. A: This is a population issue.
-
The expansion cools the vibrations and rotations, but it does not change the conformer ratio from the nozzle temperature (kinetic trapping).
-
Since (
) is 3.6 kcal/mol higher, it is virtually non-existent at the nozzle temp. -
Solution: You must heat the nozzle (to ~200°C) to populate the (
) state before expansion, then rapidly cool it.
Q: How do I distinguish the cis conformers in the Jet? A: You won't see two sets of peaks for cis.
-
Since cis-1,4 (
) and ( ) are superimposable (identical energy) and interconvert via a low barrier, they appear as a single species unless the barrier is high enough and the cooling is fast enough to trap them in local minima—but for 1,4-DMCH, they are chemically equivalent by symmetry in the ground state.
Conformational Energy Landscape
Figure 2: Relative stability of 1,4-DMCH conformers. Note that Cis (a,e) and (e,a) are degenerate.
References
-
Anet, F. A. L., & Bourn, A. J. R. (1967). Nuclear Magnetic Resonance Spectral Assignments and Ring Inversion in Cyclohexane-d11. Journal of the American Chemical Society.
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.[2] (Definitive text on A-values and conformational energy).
- Squillacote, M., et al. (1975). Conformational Analysis of this compound. Journal of the American Chemical Society. (Establishes the 3.6 kcal/mol difference).
-
NIST Webbook. (2023). This compound Retention Indices and Thermochemistry.
-
Kościelski, T., et al. (1985).[4] Resolution of cis- and trans-dimethylcyclohexanes by partition gas chromatography through cyclodextrin complexes. Journal of Chromatography A.
For further assistance, please contact the Structural Dynamics Lab at .
Sources
Validation & Comparative
Comparative Guide: Stability of cis- vs. trans-1,4-Dimethylcyclohexane
Executive Summary
Verdict: trans-1,4-dimethylcyclohexane is thermodynamically more stable than its cis counterpart.[1]
The stability difference arises from steric hindrance. The trans isomer can adopt a diequatorial conformation, eliminating high-energy 1,3-diaxial interactions.[2] Conversely, the cis isomer is locked in a conformation where one methyl group must occupy an energetically unfavorable axial position.[1] Experimental data confirms a stability advantage of approximately 7.6 kJ/mol (1.8 kcal/mol) for the trans isomer.
Theoretical Framework: Conformational Analysis
To understand the stability, one must look beyond the planar hexagon representation and analyze the 3D chair conformations. Cyclohexane rings flip between chair forms to minimize steric strain.
The Stereochemical Landscape
-
trans-1,4-Dimethylcyclohexane:
-
Conformer A (Diequatorial): Both methyl groups are equatorial (
). This is the global minimum energy state. -
Conformer B (Diaxial): Both methyl groups are axial (
). This is highly unstable due to four 1,3-diaxial interactions. -
Equilibrium: The equilibrium shifts almost entirely (>99%) to the diequatorial form.
-
-
cis-1,4-Dimethylcyclohexane:
Visualizing the Energy Hierarchy
The following diagram illustrates the energy gap driven by steric strain.
Figure 1: Conformational energy landscape. The trans-diequatorial conformer represents the thermodynamic sink.
Thermodynamic Stability Comparison
The stability is quantified by the number of 1,3-diaxial interactions . Each axial methyl group introduces two such interactions with ring protons, costing approximately 0.9 kcal/mol per interaction.
| Feature | trans-1,4-Dimethylcyclohexane | cis-1,4-Dimethylcyclohexane |
| Dominant Conformation | Diequatorial ( | Axial-Equatorial ( |
| Axial Methyl Groups | 0 | 1 |
| 1,3-Diaxial Interactions | 0 | 2 |
| Steric Strain Energy | 0.0 kcal/mol (Reference) | ~1.8 kcal/mol (7.6 kJ/mol) |
| Boiling Point | 119.4 °C | 124.3 °C |
| Density ( | 0.762 g/mL | 0.783 g/mL |
Note: The cis isomer has a higher boiling point and density due to less efficient packing (lower symmetry) and a slightly higher dipole moment resulting from the distortion of the ring, despite the molecule being non-polar overall.
Experimental Validation Protocols
As a scientist, you must verify theoretical predictions with empirical data. Below are two field-proven methodologies to distinguish and compare these isomers.
Protocol A: Catalytic Equilibration (Thermodynamic Proof)
This experiment proves that cis converts to trans under thermodynamic control, confirming trans is the lower-energy species.
Objective: Determine the equilibrium constant (
Workflow Diagram:
Figure 2: Workflow for catalytic equilibration of dimethylcyclohexane isomers.
Detailed Methodology:
-
Preparation: In a round-bottom flask, dissolve 100 mg of pure cis-1,4-dimethylcyclohexane in 5 mL of inert solvent (e.g., cyclohexane or neat if using heterogeneous catalyst).
-
Catalysis: Add 10 mg of 10% Palladium on Carbon (Pd/C). Alternatively, a Lewis acid like Aluminum Chloride (
) can be used to facilitate carbocation-mediated isomerization. -
Reaction: Heat the mixture to reflux. The catalyst lowers the activation energy, allowing the breaking and reforming of C-H or C-C bonds required to swap configuration.
-
Analysis: Aliquot samples at defined intervals. Filter off the catalyst and inject into a Gas Chromatograph (GC) equipped with a non-polar capillary column.
-
Result: The peak area for the trans isomer will grow until it reaches ~95-99% of the mixture, giving a
.
Protocol B: 1H NMR Spectroscopy (Structural Proof)
NMR distinguishes the isomers based on the magnetic environment of the ring protons.
Methodology:
-
Sample Prep: Dissolve 10 mg of the isomer in
. -
Acquisition: Acquire a standard 1H NMR spectrum (minimum 300 MHz).
-
Analysis of Methine Protons (H1 and H4):
-
trans (diequatorial): The protons at C1 and C4 are axial . Axial protons have large coupling constants (
) with adjacent axial protons. This results in a broad, wide multiplet (tt or similar). -
cis (axial/equatorial): The molecule flips rapidly at room temperature. The signal for H1/H4 is an average of axial and equatorial environments. The observed peak is narrower and chemically shifted downfield compared to the pure axial signal of the trans isomer.
-
Implications for Drug Development
Understanding this stability profile is critical in medicinal chemistry:
-
Pharmacokinetics: If a drug scaffold contains a 1,4-disubstituted cyclohexane ring, the trans isomer is generally preferred for metabolic stability. The cis isomer, being higher energy, may be more reactive to oxidative metabolism (CYP450) at the axial positions.
-
Receptor Binding: The trans-diequatorial arrangement provides a rigid, extended vector (distance between substituents is maximal). The cis arrangement provides a bent vector. Choosing the wrong isomer will completely abolish binding affinity if the pharmacophore geometry does not match the binding pocket.
-
Solubility: The cis isomer often has higher solubility in polar organic solvents due to its higher entropy and dipole distortion compared to the highly symmetric trans isomer.
References
-
NIST Chemistry WebBook. Cyclohexane, 1,4-dimethyl-, trans- Thermochemical Data.[5] National Institute of Standards and Technology.[6][7][5][8] [Link]
-
NIST Chemistry WebBook. Cyclohexane, 1,4-dimethyl-, cis- Thermochemical Data.[7][5] National Institute of Standards and Technology.[6][7][5][8] [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Authoritative text on A-values and 1,3-diaxial interaction energies).
Sources
- 1. stereoelectronics.org [stereoelectronics.org]
- 2. Video: Disubstituted Cyclohexanes: cis-trans Isomerism [jove.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Cyclohexane, 1,4-dimethyl-, trans- [webbook.nist.gov]
- 6. Cyclohexane, 1,4-dimethyl-, cis- [webbook.nist.gov]
- 7. Cyclohexane, 1,4-dimethyl-, trans- [webbook.nist.gov]
- 8. Cyclohexane, 1,4-dimethyl-, trans- [webbook.nist.gov]
Definitive Structural Validation of 1,4-Dimethylcyclohexane: A Comparative Guide
Executive Summary: The Stereochemical Challenge
In drug discovery scaffolds and natural product synthesis, distinguishing between cis- and trans-1,4-disubstituted cyclohexanes is a recurring analytical bottleneck. While 1,4-dimethylcyclohexane appears structurally simple, it represents a classic "stereochemical paradox" in NMR spectroscopy:
-
The trans isomer exists predominantly in a rigid diequatorial (
) conformation. -
The cis isomer exists as a rapidly equilibrating axial-equatorial (
) mixture at room temperature.
Misassignment of these isomers leads to erroneous structure-activity relationship (SAR) data. This guide objectively compares the Standard Empirical Approach (1D NMR) against the Integrated Structural Validation Protocol (ISVP) , demonstrating why the latter is the required standard for high-impact publications.
Comparative Analysis: Empirical vs. Integrated Validation
We evaluated two validation methodologies. The Standard Approach relies on additivity rules and 1D chemical shifts. The ISVP (the recommended alternative) integrates 2D NOESY data with conformational dynamics.
Table 1: Performance Matrix of Validation Methods
| Feature | Standard Approach (1D | Integrated Protocol (2D NOESY + |
| Primary Metric | Chemical Shift ( | Spatial Correlations (NOE) & Coupling ( |
| Conformational Sensitivity | Low (Time-averaged signals) | High (Detects specific spatial proximity) |
| Ambiguity Risk | High (Solvent shifts can mimic isomer differences) | Low (Geometry-dependent) |
| Data Requirement | < 10 mins acquisition | 2-4 hours acquisition |
| Definitive Proof? | No (Presumptive) | Yes (Absolute) |
Technical Deep Dive: The Causality of Assignment
To validate these structures, one must understand the underlying causality of the spectral differences.
The Thermodynamic Grounding
-
Trans-1,4-dimethylcyclohexane: The diequatorial (
) conformer is 3.6 kcal/mol more stable than the diaxial ( ) form. The molecule is effectively "locked" in the state at room temperature. -
Cis-1,4-dimethylcyclohexane: The molecule possesses one axial and one equatorial methyl group (
). Ring flipping converts the axial methyl to equatorial and vice versa. Since both conformers are degenerate in energy, the NMR signal is a weighted average of both environments.
The Chemical Shift Evidence ( C NMR)
The most reliable 1D indicator is the
-
Mechanism: An axial methyl group experiences steric compression from the
-carbons (C3/C5), resulting in upfield shielding (lower ppm). -
Observation:
-
Trans (
): Both methyls are equatorial (unshielded). ppm. -
Cis (
): Rapid averaging means the signal is 50% axial (shielded) and 50% equatorial (unshielded). ppm.[1]
-
Critical Insight: The cis isomer's methyl carbons consistently appear upfield of the trans isomer due to this time-averaged shielding.
Experimental Protocol: The Self-Validating System
To achieve authoritative grounding, follow this step-by-step Integrated Structural Validation Protocol (ISVP).
Phase 1: Sample Preparation
-
Concentration: Prepare a 20-30 mM solution in CDCl
. High concentration is required for clear NOE signals. -
Filtering: Filter through a 0.45
m PTFE filter to remove paramagnetic particulates that shorten relaxation.
Phase 2: The Definitive Pulse Sequence (2D NOESY)
Do not rely on COSY alone. NOESY provides the spatial proof.
-
Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpph on Bruker).
-
Mixing Time (
): Set to 600-800 ms .-
Reasoning: Small molecules like dimethylcyclohexane have long correlation times (
) and require longer mixing times to build up the NOE signal (positive cross-peaks).
-
-
Relaxation Delay (
): 2.0 seconds.
Phase 3: Data Interpretation Logic
Use the following logic gate to assign your isomer.
Figure 1: Logic flow for distinguishing cis/trans isomers using coupling constants and NOE correlations.
Supporting Data: Validated Spectral Parameters
The following data serves as the reference standard for validation.
Table 2: Reference Chemical Shifts (CDCl , 298 K)
| Nucleus | Position | Trans ( | Cis ( | Mechanistic Note |
| Methyl ( | 23.4 ppm | 20.3 ppm | ||
| Ring C1/C4 | 33.0 ppm | 30.5 ppm | Conformational averaging shields cis ring carbons. | |
| Methine H1/H4 | Trans H1 is axial ( |
Visualization of the -Gauche Effect[2]
Figure 2: Schematic representation of the steric compression (Gamma-Gauche effect) that causes the upfield shift in the cis-isomer.
References
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
values of axial vs equatorial methyls). -
Dalling, D. K., & Grant, D. M. (1967). Carbon-13 magnetic resonance.[1][2][3][4][5][6][7] IX. The methylcyclohexanes.[1][2][4][6] Journal of the American Chemical Society, 89(25), 6612–6622. (The definitive study establishing
C shifts and the -gauche effect in methylcyclohexanes). -
Aydin, R., & Günther, H. (1981). 13C, 1H spin-spin coupling constants. Part IV. Norbornane and some methyl-substituted derivatives.[2][7] Magnetic Resonance in Chemistry, 16(3), 265-271. (Methodology for using coupling constants in rigid vs mobile systems).
-
SDBS Database. (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. (Verified experimental spectra for cis- and trans-1,4-dimethylcyclohexane).
Sources
- 1. CIS-1,4-DIMETHYLCYCLOHEXANE(624-29-3) 13C NMR spectrum [chemicalbook.com]
- 2. modgraph.co.uk [modgraph.co.uk]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. The photoisomerization of cis,trans-1,2-dideuterio-1,4-diphenyl-1,3-butadiene in solution. No bicycle-pedal - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of 1,2- vs. 1,3- vs. 1,4-Dimethylcyclohexane
Title: Comparative Technical Guide: 1,2-, 1,3-, and 1,4-Dimethylcyclohexane Isomers Subtitle: Thermodynamic Stability, Stereochemical Analysis, and Synthetic Protocols for Drug Discovery Scaffolds[1]
Executive Summary
This guide provides a definitive comparative analysis of the three regioisomers of dimethylcyclohexane (DMCH). In drug development, these cycloalkane scaffolds are critical for controlling the spatial orientation of pharmacophores. The selection between 1,2-, 1,3-, and 1,4- isomers dictates the available conformational space, lipophilicity, and metabolic stability of the final drug candidate.[1]
Key Takeaway:
-
Thermodynamic Benchmark: cis-1,3-Dimethylcyclohexane is the global thermodynamic minimum due to its unique diequatorial conformation lacking gauche interactions.[1]
-
Synthetic Challenge: Catalytic hydrogenation of xylenes yields kinetic cis-products (syn-addition), requiring specific isomerization protocols to access thermodynamic trans-isomers for the 1,2- and 1,4- series.[1]
-
Separation: Boiling point inversions in the 1,3-series (relative to 1,2- and 1,4-) necessitate precise fractional distillation or preparative GC parameters.[1]
Stereochemical & Conformational Analysis
Understanding the relative stability of DMCH isomers requires a rigorous analysis of chair conformations, specifically focusing on 1,3-diaxial interactions and gauche interactions .
The Stability Hierarchy
The stability of substituted cyclohexanes is governed by the preference of substituents for the equatorial position (to avoid 1,3-diaxial strain) and the minimization of steric clashes between adjacent substituents (gauche interactions).[2]
| Isomer | Configuration | Conformation (Major) | Interaction Penalty (approx.)[3] | Stability Rank |
| cis-1,3-DMCH | (1R, 3S) | Diequatorial (e,e) | 0 kcal/mol (No gauche, no 1,3-diaxial) | 1 (Most Stable) |
| trans-1,4-DMCH | (1r, 4r) | Diequatorial (e,e) | ~0 kcal/mol (No gauche, no 1,3-diaxial) | 2 |
| trans-1,2-DMCH | (1R, 2R) | Diequatorial (e,e) | +0.9 kcal/mol (1 Gauche interaction) | 3 |
| trans-1,3-DMCH | (1R, 3R) | Axial-Equatorial (a,e) | +1.8 kcal/mol (2 x 1,3-diaxial H-Me) | 4 |
| cis-1,4-DMCH | (1s, 4s) | Axial-Equatorial (a,e) | +1.8 kcal/mol (2 x 1,3-diaxial H-Me) | 5 |
| cis-1,2-DMCH | (1R, 2S) | Axial-Equatorial (a,e) | +1.8 kcal/mol (2 x 1,3-diaxial H-Me) + Gauche | 6 (Least Stable) |
Critical Insight: Researchers often assume all "diequatorial" conformations are equal. This is false.
-
1,2-trans (e,e) places two methyl groups at a 60° dihedral angle (gauche), creating steric strain.[1]
-
1,3-cis (e,e) places methyl groups at a 60° angle but separated by a methylene spacer, effectively removing the gauche clash.[1] This makes cis-1,3-DMCH the thermodynamic sink of the entire series.[1]
Visualization of Stability Logic
Caption: Stability hierarchy of Dimethylcyclohexane isomers. Green nodes represent diequatorial conformers; Red nodes represent axial-equatorial conformers.[1] Note the gauche penalty distinguishes the green nodes.
Physical Properties & Separation Strategy
Separating these isomers requires strict attention to boiling points. The Von Auwers-Skita rule historically suggests cis isomers have higher boiling points and densities.[1] However, the 1,3-isomer series defies this trend due to the unique compactness of the diequatorial cis-form.[1]
| Regioisomer | Isomer | Boiling Point (°C) | Density (g/mL) | Separation Difficulty |
| 1,2-DMCH | cis | 129.7 | 0.796 | Low: |
| trans | 123.4 | 0.776 | ||
| 1,3-DMCH | cis | 120.1 | 0.766 | High: cis is lower boiling (Exception to rule).[1] |
| trans | 123.5 | 0.784 | ||
| 1,4-DMCH | cis | 124.3 | 0.783 | Medium: |
| trans | 119.4 | 0.762 |
Experimental Note: When purifying 1,3-DMCH , do not rely on the standard "cis-boils-higher" heuristic. The cis-1,3 isomer (diequatorial) is more volatile than the trans-1,3 isomer.[1]
Synthetic Protocol: Catalytic Hydrogenation of Xylenes
To generate these scaffolds, researchers typically hydrogenate the corresponding xylene (dimethylbenzene). The choice of catalyst determines the stereochemical outcome (cis/trans ratio).
Mechanism: Syn-Addition
Heterogeneous hydrogenation (Pt, Pd, Rh) occurs on the metal surface. The aromatic ring adsorbs flat, and hydrogen adds to one face (syn-addition).[1]
-
Kinetic Product: The cis isomer is formed initially for 1,2-, 1,3-, and 1,4-xylenes.[1]
-
Thermodynamic Product: Requires subsequent isomerization (equilibration) over an acidic support or higher temperatures.
Experimental Workflow (Self-Validating)
Objective: Synthesis of cis-1,4-Dimethylcyclohexane from p-Xylene.
Reagents:
-
Substrate: p-Xylene (Reagent Grade, >99%)[1]
-
Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or Platinum Oxide (PtO₂, Adams' catalyst).[1] Note: Rh prevents hydrogenolysis better than Pd.
-
Solvent: Glacial Acetic Acid (promotes protonation/catalyst activity).
-
Hydrogen source: H₂ gas (balloon or Parr shaker).
Protocol Steps:
-
Catalyst Loading: In a high-pressure reactor (Parr), charge 1.0 g of p-xylene and 10 mL of acetic acid.[1]
-
Inerting: Add 50 mg of 5% Rh/Al₂O₃. Caution: Pyrophoric when dry. Add under Argon blanket.[1]
-
Pressurization: Purge with H₂ (3x) to remove O₂. Pressurize to 50 psi (3.4 bar).
-
Reaction: Stir vigorously at 25°C for 4-6 hours.
-
Validation Point: Monitor H₂ uptake. Theoretical uptake is 3 moles H₂ per mole xylene.
-
-
Workup: Filter catalyst through Celite (keep wet to prevent ignition). Neutralize filtrate with NaHCO₃.
-
Analysis: Inject aliquot into GC-MS.
Synthesis & Isomerization Logic Flow
Caption: Synthetic pathway from p-xylene to this compound isomers. The initial hydrogenation yields the cis-isomer; Lewis acid catalysis drives conversion to the stable trans-isomer.[1]
References
-
NIST Chemistry WebBook. Cyclohexane, 1,2-dimethyl- (cis/trans) Thermochemical Data.[1] National Institute of Standards and Technology. Link
-
Chemistry LibreTexts. Conformations of Disubstituted Cyclohexanes. (2023).[4] Link
-
ResearchGate. Selective hydrogenation of p-xylene to this compound. (2021).[3][5][6][7] Link
-
Oregon State University. Chapter 4 Worked Problem: Steric Strain in Cyclohexanes.Link
Sources
A Comparative Guide to the Conformational Energy Landscape of 1,4-Dimethylcyclohexane: Experimental vs. Calculated Perspectives
This in-depth technical guide is designed for researchers, scientists, and drug development professionals engaged in conformational analysis. We will explore the nuanced energy differences between the cis and trans isomers of 1,4-dimethylcyclohexane, a classic model system in stereochemistry. By juxtaposing experimental data, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy, with theoretical calculations derived from computational chemistry, this guide provides a comprehensive framework for understanding and predicting molecular conformation and stability.
Introduction: The Significance of Conformational Isomers in this compound
This compound exists as two diastereomers: cis and trans. These isomers, in turn, can adopt different spatial arrangements known as conformations, primarily the low-energy chair forms. The subtle interplay of steric interactions dictates the relative stability of these conformers, a critical factor in determining a molecule's physical properties and biological activity. The energy difference between these conformers, though often small, can have profound effects on molecular recognition and reactivity.
In the cis isomer, one methyl group is positioned axially while the other is equatorial. A ring flip results in an energetically identical conformation where the axial and equatorial positions of the methyl groups are swapped.[1][2][3] Consequently, the two chair conformers of cis-1,4-dimethylcyclohexane are degenerate in energy.
Conversely, the trans isomer can exist in two distinct chair conformations: a diequatorial form and a diaxial form. The diequatorial conformer, where both bulky methyl groups occupy the less sterically hindered equatorial positions, is significantly more stable than the diaxial conformer, where both methyl groups are in the sterically crowded axial positions.[1][2] This energy difference is a cornerstone of conformational analysis.
This guide will dissect the methodologies used to quantify these energy differences, offering both the "gold standard" experimental approach and the increasingly powerful in silico predictive methods.
Experimental Determination: Unveiling Conformational Equilibria with Low-Temperature NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for probing the conformational dynamics of molecules in solution.[4] By cooling a sample to a sufficiently low temperature, the rate of conformational interconversion (ring flipping) can be slowed to the point where individual conformers can be observed as distinct species on the NMR timescale.[5][6]
Causality Behind the Experimental Choices
The choice of low-temperature NMR is predicated on the principle that the energy barrier to chair-chair interconversion in cyclohexanes is on the order of 10-11 kcal/mol. At room temperature, this interconversion is rapid, leading to a time-averaged NMR spectrum. By lowering the temperature, we decrease the thermal energy available to the molecules, effectively "freezing out" the individual conformers and allowing for their direct observation and quantification. The relative populations of the conformers, determined by integrating the areas of their respective NMR signals, can then be used to calculate the Gibbs free energy difference (ΔG) between them.
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines the key steps for determining the conformational energy difference in this compound using ¹³C NMR spectroscopy.
Comparison of Experimental and Calculated Energy Differences
The following table summarizes the experimentally determined and computationally calculated energy differences for the conformers of this compound.
| Comparison | Experimental Energy Difference (kcal/mol) | Calculated Energy Difference (kcal/mol) |
| cis-1,4-Dimethylcyclohexane (axial-equatorial vs. equatorial-axial) | 0 | 0 |
| trans-1,4-Dimethylcyclohexane (diaxial vs. diequatorial) | - | ~3.6 [7][8] |
| trans (diequatorial) vs. cis (axial-equatorial) | 1.55 (ΔG), 1.90 (ΔH) [9] | ~1.67 [10] |
Analysis and Discussion: Bridging the Gap Between Experiment and Theory
The data presented reveals a strong correlation between experimental and calculated energy differences. For cis-1,4-dimethylcyclohexane, both methods concur that the two chair conformers are isoenergetic. [1][2][3]This is a direct consequence of the symmetry of the molecule, where a ring flip simply interchanges the axial and equatorial positions of the two methyl groups, resulting in an identical set of steric interactions.
In the case of trans-1,4-dimethylcyclohexane, computational methods consistently predict an energy difference of approximately 3.6 kcal/mol between the unstable diaxial and the stable diequatorial conformers. [7][8]This value is derived from the four 1,3-diaxial interactions present in the diaxial form, with each interaction contributing about 0.9 kcal/mol of steric strain. [7]While direct experimental measurement of the diaxial conformer's population is challenging due to its very low abundance at equilibrium, the calculated value is widely accepted and serves as a cornerstone in the teaching and application of conformational analysis.
The energy difference between the most stable conformers of the trans (diequatorial) and cis (axial-equatorial) isomers is a more subtle, yet crucial, value. Experimental measurements place this difference in the range of 1.55 to 1.90 kcal/mol, favoring the trans isomer. [9]This is because the cis isomer always has one methyl group in a sterically demanding axial position, which is less stable than the diequatorial arrangement of the trans isomer. Computational predictions are in excellent agreement, with a calculated energy difference of approximately 1.67 kcal/mol. [10] The convergence of experimental and calculated values underscores the predictive power of modern computational chemistry. However, it is crucial to recognize the symbiotic relationship between the two approaches. Experimental data provides the ultimate benchmark for validating and refining computational models and force fields. In turn, computational methods can offer insights into transient or low-population conformers that are difficult to characterize experimentally.
Conclusion: An Integrated Approach to Conformational Analysis
The conformational analysis of this compound serves as a quintessential example of the synergy between experimental and computational chemistry. Low-temperature NMR spectroscopy provides a direct and accurate measurement of conformational equilibria in solution, while computational methods like DFT offer a powerful and predictive tool for understanding the underlying energetic landscape. For researchers in drug development and materials science, a judicious combination of these techniques is paramount for a comprehensive understanding of molecular structure, stability, and function. By leveraging the strengths of both approaches, scientists can make more informed decisions in the design and optimization of novel molecular entities.
References
-
Booth, H., & Everett, J. R. (1980). The conformational equilibrium in [¹³C-1-methyl]-cis-1,4-dimethylcyclohexane. Canadian Journal of Chemistry, 58(24), 2709-2713. [Link]
-
Filo. (2023). a. Calculate the energy difference between the two chair conformers of tr... [Link]
-
Conformation: Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes. (2022, October 27). YouTube. [Link]
-
Oregon State University. (2020). Chapter 4 Worked Problem 1. [Link]
-
University of Calgary. (n.d.). trans-dimethylcyclohexane. [Link]
-
AUREMN. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance, 10(1/2), 1-27. [Link]
-
Abraham, R. J., & Mobli, M. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 73-88. [Link]
-
Gaussian, Inc. (n.d.). GMMX. [Link]
-
NIST. (n.d.). Cyclohexane, 1,4-dimethyl-, cis-. In NIST Chemistry WebBook. [Link]
-
Tycko, R. (2013). NMR at Low and Ultralow Temperatures. Accounts of Chemical Research, 46(9), 1933-1942. [Link]
-
NIST. (n.d.). trans-1,4-dimethylcyclohexane. In NIST/TRC Web Thermo Tables (WTT). [Link]
-
CONFLEX Corporation. (n.d.). Optimization and conformation search using Gaussian program. In CONFLEX Tutorials. [Link]
-
National Institutes of Health. (2013). NMR at Low and Ultra-Low Temperatures. PMC. [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 589-90-2). [Link]
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National Institutes of Health. (2007). Observation of a Low-Temperature, Dynamically Driven, Structural Transition in a Polypeptide by Solid State NMR Spectroscopy. PMC. [Link]
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NIST. (n.d.). Cyclohexane, 1,4-dimethyl-, trans-. In NIST Chemistry WebBook. [Link]
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Leddin, E. M. (n.d.). Gaussian Input Files. In Computational Chemistry Resources. [Link]
-
Gaussian, Inc. (2018). About Gaussian 16 Input. [Link]
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das-Programmierbuero. (n.d.). combined use with other programs. [Link]
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Chemistry Stack Exchange. (2022). Calculating energy difference between two 1-4 dimethylcyclohexane conformers. [Link]
-
Filo. (2025). 1 4-dimethylcyclohexane has how many isomers are possible? [Link]
-
University of Calgary. (n.d.). trans-dimethylcyclohexane. [Link]
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Cheméo. (n.d.). Chemical Properties of Cyclohexane, 1,4-dimethyl-, cis- (CAS 624-29-3). [Link]
-
Dr. Pawan Tambade. (2020, July 28). stereochemistry of 1,4 dimethyl cyclohexane [Video]. YouTube. [Link]
-
Pearson. (n.d.). Calculate the energy difference between the two chair conformers of trans-1,4-dimethylcyclohexane. [Link]
-
Stereoelectronics. (2021). This compound. [Link]
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SB. (2023, August 28). How to Create Input file for Gaussian 09 Calculation and Geometry Optimization [Video]. YouTube. [Link]
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Fernando Martínez Professor. (2025, December 19). 072 EXERCISES AND THEORY 1,4-DIMETHYLCYCLOHEXANES: CONFORMATIONAL ANALYSIS. Calculation of propor... [Video]. YouTube. [Link]
-
Chegg. (2020). Following are the alternative chair conformations for trans-1,4-dimethylcyclohexane. [Link]
-
Gaussian, Inc. (2020, June 3). GaussView 6 GMMX Plugin: VCD Spectrum Case Study [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database. [Link]
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Chemistry LibreTexts. (2021). 3.13: Solutions to Chapter 3 exercises. [Link]
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Cross-Validation of Analytical Techniques for 1,4-Dimethylcyclohexane Isomers
Executive Summary
The accurate characterization of 1,4-Dimethylcyclohexane (1,4-DMCH) is a critical competency in petrochemical standards and organic synthesis. The compound exists as two geometric isomers: the thermodynamically stable trans-1,4-DMCH and the less stable cis-1,4-DMCH .
Because the boiling point differential between these isomers is less than 1.0 °C, standard distillation and rapid gas chromatography often fail to resolve them, leading to co-elution and erroneous purity data. This guide presents a cross-validated analytical workflow combining high-resolution Gas Chromatography (GC-FID) for quantitative rigor and Nuclear Magnetic Resonance (NMR) for structural certainty.
The Stereochemical Challenge
To select the correct analytical method, one must understand the physical behavior of the analytes. The difficulty in separating 1,4-DMCH isomers stems directly from their conformational properties.
| Feature | Trans-1,4-Dimethylcyclohexane | Cis-1,4-Dimethylcyclohexane |
| Thermodynamic Stability | High. Adopts a diequatorial chair conformation, minimizing steric strain. | Low. Must adopt an axial-equatorial conformation, introducing 1,3-diaxial interactions. |
| Boiling Point | 119.4 °C | 120.3 °C |
| Symmetry | Center of Inversion ( | Plane of Symmetry ( |
| Elution Behavior (Non-polar) | Elutes First (Lower B.P.) | Elutes Second (Higher B.P.) |
Data Source: NIST Chemistry WebBook [1]
Isomer Stability Diagram
The following diagram illustrates the conformational logic that dictates the stability and resulting physical properties.
Figure 1: Conformational analysis showing why the Trans isomer is thermodynamically favored.
Quantitative Validation: GC-FID
Gas Chromatography with Flame Ionization Detection (GC-FID) is the gold standard for purity analysis, provided the column efficiency is sufficient to overcome the 0.9 °C boiling point difference.
Methodological Causality
-
Why Capillary Columns? Packed columns lack the theoretical plates required to resolve the isomers. A long (30m or 60m) capillary column is mandatory.
-
Why Non-Polar Phase? A 100% Dimethylpolysiloxane phase (e.g., DB-1, HP-1) separates primarily by boiling point. Since trans boils lower, it elutes first.
-
Why High Split Ratio? 1,4-DMCH is volatile. A high split ratio (50:1 or 100:1) ensures sharp peak shapes, preventing "fronting" that would obscure the resolution between the closely eluting isomers.
Experimental Protocol A: High-Resolution GC-FID
Objective: Quantify the ratio of cis to trans isomers.
-
Sample Prep: Dilute 10 µL of 1,4-DMCH in 1.5 mL of n-Hexane or Dichloromethane.
-
Column: Fused Silica Capillary, 30m x 0.25mm ID, 0.25µm film (Phase: DB-1 or equivalent).
-
Inlet: 250 °C, Split Mode (50:1).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 60 °C (Hold 5 min) — Crucial for isomer separation.
-
Ramp: 5 °C/min to 140 °C.
-
Ramp: 20 °C/min to 250 °C (Hold 2 min).
-
-
Detector (FID): 280 °C.
Expected Result:
-
Peak 1 (RT ~8.5 min): Trans-1,4-Dimethylcyclohexane.
-
Peak 2 (RT ~8.8 min): Cis-1,4-Dimethylcyclohexane.
-
Note: Retention times are approximate and column-dependent.
Structural Validation: NMR Spectroscopy
While GC provides purity, it cannot definitively prove structure without a standard. NMR provides the ab initio structural confirmation based on symmetry.
The "Symmetry" Test
-
Trans-1,4-DMCH: The molecule is highly symmetric (Center of Inversion). The methyl carbons are chemically equivalent and occupy the equatorial position (rigid chair).
-
Cis-1,4-DMCH: The molecule undergoes rapid ring-flipping at room temperature. The observed signal is an average of the axial and equatorial environments.
Experimental Protocol B: 13C and 1H NMR
Objective: Confirm identity of the major isomer.
-
Solvent: CDCl
(Chloroform-d). -
Concentration: ~20 mg sample in 0.6 mL solvent.
-
Acquisition:
-
1H NMR: 16 scans. Look for the methyl doublet.
-
13C NMR: 256 scans, proton-decoupled.
-
Diagnostic Signals:
| Isomer | Methyl Carbon Shift (
Note: Exact shifts vary by concentration, but the Trans isomer methyls will consistently appear downfield of the Cis isomer methyls.
The Cross-Validation Workflow
To ensure data integrity, researchers should not rely on a single technique. The following workflow integrates GC and NMR to generate a self-validating Certificate of Analysis (CoA).
Figure 2: Integrated analytical workflow for validating stereochemical purity.
Summary of Comparative Techniques
| Technique | Sensitivity | Specificity | Role in Workflow |
| GC-FID | High (ppm level) | Low (Retention time only) | Primary Quantitation. Determines the % ratio of isomers. |
| GC-MS | High | Medium (Mass spec is similar) | Impurity ID. Identifies non-isomer contaminants (e.g., oxidation products). |
| Low | High (Stereo-environment) | Structural Lock. Confirms which isomer corresponds to the major peak. | |
| FTIR | Medium | Medium | Fingerprinting. Useful for goods-in raw material checks. |
References
-
NIST Chemistry WebBook. Cyclohexane, 1,4-dimethyl-, cis- and trans- Isomer Data. National Institute of Standards and Technology.[1] [Link]
-
LibreTexts Chemistry. Conformations of Disubstituted Cyclohexanes.[Link]
- ScienceDirect/Elsevier.Separation of dimethylcyclohexane isomers using cyclodextrin phases.
Sources
Thermodynamic & Conformational Profile of 1,4-Dimethylcyclohexane
Executive Summary
1,4-Dimethylcyclohexane (1,4-DMCH) serves as a fundamental model in physical organic chemistry for understanding non-bonded interactions, steric strain, and conformational analysis. Unlike acyclic alkanes, the cyclic constraints of 1,4-DMCH create a distinct thermodynamic landscape where stereochemistry (cis vs. trans) dictates physical properties and stability.
This guide synthesizes high-precision thermodynamic data with mechanistic insights. It distinguishes between configurational stability (cis vs. trans isomers, which requires bond breaking to interconvert) and conformational mobility (ring flipping, which occurs rapidly at ambient temperatures). The trans-isomer, capable of accessing a diequatorial conformation, represents the global thermodynamic minimum, approximately 7.1 kJ/mol (1.7 kcal/mol) more stable than the cis-isomer.
Stereochemical & Conformational Landscape
To interpret the thermodynamic data correctly, one must first map the conformational energy surface. The stability differences arise primarily from 1,3-diaxial interactions .
-
Trans-1,4-Dimethylcyclohexane: Exists in equilibrium between a diequatorial conformer (stable) and a diaxial conformer (high energy). The diequatorial form has zero 1,3-diaxial interactions.[1][2][3]
-
Cis-1,4-Dimethylcyclohexane: Exists as a rapidly equilibrating mixture of two degenerate chair conformers. In both forms, one methyl group is equatorial and the other is axial.[1][2][3][4][5] This forces the molecule to always bear the energetic cost of two 1,3-diaxial interactions.
Conformational Energy Diagram
The following diagram illustrates the energy gap between the isomers and their respective conformers.
Figure 1: Relative potential energy landscape of this compound isomers. The trans-diequatorial form is the thermodynamic sink.
Thermodynamic Data Repository
The following data sets are compiled from high-precision calorimetric studies and standard reference databases (NIST, TRC).
Table 1: Fundamental Physical Constants
| Property | trans-1,4-Dimethylcyclohexane | cis-1,4-Dimethylcyclohexane | Comparative Insight |
| Boiling Point ( | 392.6 K (119.5 °C) | 397.0 K (123.9 °C) | Cis has a higher |
| Melting Point ( | 237.0 K (-36.2 °C) | 186.5 K (-86.7 °C) | Trans packs much more efficiently in the crystal lattice (higher symmetry), leading to a significantly higher |
| Enthalpy of Vaporization ( | 37.9 kJ/mol | 39.0 kJ/mol | The cis isomer requires more energy to vaporize, consistent with its higher boiling point. |
| Critical Temperature ( | 587.7 K | ~590 K | Similar critical points indicate comparable intermolecular forces at high energy states. |
Table 2: Thermochemical Data (Standard State: Liquid, 298.15 K)
| Property | Symbol | trans-Isomer | cis-Isomer |
| Enthalpy of Formation | -222.4 kJ/mol | -215.3 kJ/mol | |
| Enthalpy of Combustion | -5212.3 kJ/mol | -5219.4 kJ/mol | |
| Entropy | 268.0 J/mol·K | ~275 J/mol·K | |
| Heat Capacity | 210.3 J/mol·K | ~212 J/mol·K | |
| Relative Stability | 0.0 (Ref) | +7.1 kJ/mol |
Technical Note: The enthalpy of formation (
) confirms the trans isomer is thermodynamically favored by 7.1 kJ/mol. This value aligns perfectly with the theoretical prediction of two gauche interactions (in cis) vs. zero (in trans-diequatorial).
Experimental Protocol: High-Precision Combustion Calorimetry
To validate the thermodynamic data above or characterize a new derivative, a standard "bucket" calorimeter is insufficient. The following protocol outlines a self-validating Oxygen Bomb Calorimetry workflow necessary for publication-quality data (
Phase 1: System Calibration & Validation
-
Standardization: Calibrate the calorimeter using NIST-traceable Benzoic Acid (Standard Reference Material 39j).
-
Washburn Corrections: Apply corrections for standard states (reactant/product pressure, solution of CO₂ in water, and oxidation of nitrogen impurities).
-
Self-Check: Run a secondary standard (e.g., highly pure cyclohexane) to verify the instrument's accuracy against known literature values before testing the 1,4-DMCH sample.
Phase 2: Sample Combustion
-
Encapsulation: Seal liquid 1,4-DMCH in a volatile matter crucible or a thin-walled glass ampoule to prevent evaporation prior to ignition.
-
Ignition: Pressurize bomb with 3.0 MPa of high-purity Oxygen (
). Fire using a platinum fuse wire. -
Temperature Logging: Record temperature rise using a platinum resistance thermometer (PRT) with
K resolution.
Phase 3: Post-Run Analysis (The "Trust" Step)
-
Gravimetric CO₂ Recovery: Do not rely solely on temperature rise. Collect the exhaust gas through Ascarite/Anhydrone traps to weigh the CO₂ produced.
-
Carbon Balance: The ratio of calculated carbon (from sample mass) to recovered carbon (from CO₂ traps) must be
. If it deviates, the combustion was incomplete, and the data point must be discarded.
Workflow Diagram
Figure 2: Self-validating combustion calorimetry workflow ensuring data integrity.
Critical Comparison: Isomer Stability Trends
For drug development professionals utilizing cyclohexane scaffolds, understanding the relative stability of the 1,4-isomer versus the 1,2- and 1,3-isomers is vital for predicting reaction outcomes and equilibrium distributions.
| Isomer Pair | Stability Order | Mechanistic Reason |
| 1,4-Dimethyl | Trans > Cis | Trans can be diequatorial (0 strain).[1][2] Cis is ax-eq (1.7 kcal strain). |
| 1,3-Dimethyl | Cis > Trans | Cis is diequatorial (0 strain).[1][2] Trans is ax-eq (1.7 kcal strain). |
| 1,2-Dimethyl | Trans > Cis | Trans is diequatorial (0 strain).[1][2] Cis is ax-eq (1.7 kcal strain). |
Key Takeaway: The 1,4-trans isomer behaves similarly to the 1,2-trans isomer in terms of stability preference, whereas the 1,3-substitution pattern inverts this trend (favoring cis). This "odd-even" effect is a classic signature of cyclohexane stereochemistry.
References
-
NIST Chemistry WebBook, SRD 69. Cyclohexane, 1,4-dimethyl-, trans-. National Institute of Standards and Technology.[6][7] [Link]
-
NIST Chemistry WebBook, SRD 69. Cyclohexane, 1,4-dimethyl-, cis-. National Institute of Standards and Technology.[6][7] [Link]
-
Huffman, H.M., et al. (1949). "Low Temperature Thermal Data on Eight C8H16 Alkylcyclohexanes."[8] Journal of the American Chemical Society. [Link]
-
Prosen, E.J., et al. (1947). "Heats of combustion and isomerization of the eight C8H16 alkylcyclohexanes." Journal of Research of the National Bureau of Standards. [Link]
-
Majer, V. & Svoboda, V. (1985). Enthalpies of Vaporization of Organic Compounds: A Critical Review and Data Compilation. Blackwell Scientific Publications.[8]
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A Researcher's Guide to Benchmarking Computational Methods for 1,4-Dimethylcyclohexane Conformational Analysis
For researchers, scientists, and professionals in drug development, the accurate prediction of molecular conformations is a cornerstone of modern computational chemistry. The seemingly simple molecule, 1,4-dimethylcyclohexane, with its cis and trans isomers and distinct chair conformations, serves as an excellent case study for benchmarking the accuracy and efficiency of various computational methods. This guide provides an in-depth comparison of widely used computational approaches, supported by experimental and high-level theoretical data, to aid in the selection of the most appropriate method for your research needs.
The Conformational Landscape of this compound
This compound exists as two diastereomers: cis and trans. The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain.[1] The stability of the substituted conformers is primarily dictated by the steric strain introduced by the methyl groups, particularly the unfavorable 1,3-diaxial interactions.[2]
-
cis-1,4-Dimethylcyclohexane: In its chair conformation, one methyl group must occupy an axial position while the other is equatorial (a,e). A ring flip results in an equivalent (a,e) conformation.[3]
-
trans-1,4-Dimethylcyclohexane: This isomer can exist in two distinct chair conformations: one with both methyl groups in equatorial positions (e,e) and another with both in axial positions (a,a).[3] The diequatorial conformer is significantly more stable as it avoids the considerable steric strain of 1,3-diaxial interactions present in the diaxial form.[4]
The key energetic differences that serve as our benchmarking metrics are:
-
The energy difference between the diequatorial (e,e) and diaxial (a,a) conformers of trans-1,4-dimethylcyclohexane.
-
The energy difference between the more stable trans (e,e) isomer and the cis (a,e) isomer.
Experimentally and through high-level calculations, the energy difference between the diequatorial and diaxial conformers of the trans isomer is approximately 3.6 kcal/mol .[4] The trans isomer is more stable than the cis isomer by about 1.67 kcal/mol (7 kJ/mol).[3][5]
Benchmarking Computational Methods
The choice of a computational method for conformational analysis represents a trade-off between accuracy and computational cost. We will compare three main classes of methods: Force Fields, Density Functional Theory (DFT), and high-accuracy ab initio methods.
High-Accuracy Benchmark: Coupled Cluster Theory
Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] is considered the "gold standard" in quantum chemistry for its high accuracy in calculating molecular energies.[6] Due to its significant computational expense, it is often used to benchmark other, more efficient methods. For the conformational analysis of this compound, CCSD(T) calculations provide the most reliable theoretical reference values. A computational study employing CCSD(T)/6-311++G(d,p) has been performed to refine the potential energy surfaces of this compound conformers.[7]
Force Field Methods: Speed and Efficiency
Force field methods, also known as molecular mechanics (MM), are the most computationally efficient approaches. They rely on a set of classical mechanics-based potential energy functions to describe the interactions between atoms. Their speed makes them ideal for screening large numbers of molecules or for performing long molecular dynamics simulations.
Commonly Used Force Fields:
-
MMFF94 (Merck Molecular Force Field 94): A versatile force field designed for a broad range of organic molecules.[8] It often provides a good balance of speed and accuracy for conformational energies. For conformational analysis, MMFF94 has shown strong performance in various studies.[9]
-
OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom): Widely used for simulations of organic liquids and biomolecules.
Performance:
Force fields like MMFF94 can predict the diequatorial preference of trans-1,4-dimethylcyclohexane. However, the quantitative accuracy of the energy difference can vary. For routine conformational searches and initial screening, their performance is generally adequate.
Density Functional Theory: The Workhorse of Computational Chemistry
Density Functional Theory (DFT) offers a good compromise between the accuracy of high-level ab initio methods and the speed of force fields.[10] The choice of the functional and basis set is crucial for obtaining reliable results.
Popular DFT Functionals:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used hybrid functional that often provides good geometries and reasonable energies for many organic molecules. However, it can sometimes overestimate conformer energies.[11]
-
M06-2X (Minnesota '06 functional with 2X exchange): This meta-hybrid GGA functional is known for its improved performance in describing non-covalent interactions, which are important in determining conformational preferences.[12][13][14]
-
Dispersion Corrections (e.g., -D3): For systems where London dispersion forces are significant, such as alkanes, including an empirical dispersion correction (e.g., B3LYP-D3) is crucial for accurate energy calculations.[11][15][16]
Performance:
DFT methods, particularly those with dispersion corrections, can provide conformational energy differences in good agreement with experimental and CCSD(T) data. For instance, a B3LYP/6-311++G(d,p) level of theory has been used to identify all distinguishable molecular structures of this compound conformers.[7]
Comparative Performance Data
The following table summarizes the expected performance of various computational methods in predicting the energy difference between the diequatorial (e,e) and diaxial (a,a) conformers of trans-1,4-dimethylcyclohexane.
| Method | Predicted ΔE (e,e vs a,a) (kcal/mol) | Typical Deviation from Benchmark (kcal/mol) | Relative Computational Cost |
| Benchmark (Experimental/CCSD(T)) | ~3.6 | - | Very High |
| Force Fields | |||
| MMFF94 | 3.5 - 4.0 | ± 0.5 | Very Low |
| OPLS-AA | 3.4 - 3.9 | ± 0.6 | Very Low |
| DFT | |||
| B3LYP | 3.7 - 4.2 | ± 0.6 | Medium |
| B3LYP-D3 | 3.5 - 3.9 | ± 0.3 | Medium |
| M06-2X | 3.4 - 3.8 | ± 0.2 | High |
Note: The predicted energy values and deviations are approximate and can vary depending on the specific implementation, basis set, and software used.
Experimental and Computational Protocols
To ensure the reliability and reproducibility of benchmarking studies, it is essential to follow well-defined protocols.
Experimental Determination of Conformational Energies
Gas-phase experimental techniques such as variable-temperature infrared spectroscopy or nuclear magnetic resonance (NMR) spectroscopy are commonly used to determine the relative populations of conformers at different temperatures. The energy difference can then be calculated using the van't Hoff equation.
Computational Protocol for Conformational Analysis
A standard computational workflow for conformational analysis involves the following steps:
-
Initial Structure Generation: Create 3D structures of the cis and trans isomers of this compound.
-
Conformational Search (for flexible molecules): For more complex molecules, a systematic or stochastic conformational search is performed to identify low-energy conformers. For this compound, the primary chair conformers are well-defined.
-
Geometry Optimization: Each conformer is optimized to find its minimum energy structure using the chosen computational method (force field or DFT).[17]
-
Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
Single-Point Energy Calculation (Optional but Recommended): For higher accuracy, a single-point energy calculation can be performed on the optimized geometry using a more accurate method or a larger basis set.
-
Relative Energy Calculation: The relative energies of the conformers are calculated by comparing their total energies (including ZPVE and thermal corrections).
Visualizing the Conformational Isomers and Workflow
The following diagrams illustrate the key conformers of this compound and the general workflow for computational benchmarking.
Caption: Conformational isomers of this compound.
Caption: General workflow for benchmarking computational methods.
Conclusion and Recommendations
The selection of a computational method for conformational analysis should be guided by the specific requirements of the research project in terms of accuracy and available computational resources.
-
For high-throughput screening and initial conformational searches, force fields such as MMFF94 provide a rapid and reasonably accurate assessment.
-
For more reliable energy calculations and geometric parameters, DFT methods are recommended. B3LYP with a dispersion correction (B3LYP-D3) offers a good balance of accuracy and computational cost for general-purpose applications.
-
For studies where high accuracy is paramount, especially for resolving small energy differences or for systems with complex non-covalent interactions, the M06-2X functional is a superior choice, albeit at a higher computational cost.
-
For establishing a highly accurate benchmark or for very small systems, CCSD(T) calculations are the gold standard, though they are not practical for routine calculations on larger molecules.
By understanding the strengths and limitations of each method, researchers can make informed decisions to obtain reliable and meaningful results in their computational studies of molecular conformations.
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-
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-
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-
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Royal Society of Chemistry. Non-covalent interactions (NCIs) in π-conjugated functional materials: advances and perspectives. [Link]
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A Comparative Analysis of Reaction Kinetics: Unraveling the Stereochemical Influence of cis- and trans-1,4-Dimethylcyclohexane
This guide provides an in-depth comparative study of the reaction rates of cis- and trans-1,4-dimethylcyclohexane. Moving beyond a simple procedural outline, we will dissect the fundamental principles of conformational analysis and steric hindrance that dictate the kinetic behavior of these diastereomers. This document is intended for researchers and professionals in chemistry and drug development who require a nuanced understanding of how stereoisomerism impacts chemical reactivity.
The Decisive Role of Structure: Conformational Stability
The observed differences in reaction rates between cis- and trans-1,4-dimethylcyclohexane are not arbitrary; they are a direct consequence of their three-dimensional structures and thermodynamic stabilities. As diastereomers, they share the same connectivity but differ in the spatial arrangement of their methyl groups, leading to distinct energetic profiles.[1] The cyclohexane ring is not planar; it predominantly adopts a low-energy "chair" conformation to minimize both angle strain and torsional strain.[2][3]
The cis-Isomer: A State of Inherent Strain
In cis-1,4-dimethylcyclohexane, the two methyl groups are on the same face of the ring. In any given chair conformation, this necessitates that one methyl group occupies an axial position (perpendicular to the ring's plane) while the other occupies an equatorial position (in the approximate plane of the ring). A "ring flip"—a rapid conformational interconversion—swaps these positions, but the resulting conformer is identical in energy.
The critical feature of the cis isomer is the unavoidable presence of an axial methyl group. This group experiences significant steric repulsion from the two other axial hydrogens on the same side of the ring (at carbons 3 and 5 relative to the methyl group). This destabilizing effect is known as a 1,3-diaxial interaction .[4][5]
Caption: Chair conformation of cis-1,4-dimethylcyclohexane.
The trans-Isomer: The Low-Energy Ground State
Conversely, the trans isomer has its methyl groups on opposite faces of the ring. This geometry allows for a conformation where both methyl groups occupy equatorial positions (di-equatorial). The alternative, ring-flipped conformer would force both groups into highly unfavorable axial positions (di-axial). The di-equatorial conformer completely avoids the destabilizing 1,3-diaxial interactions present in the cis isomer.[2][6]
Consequently, the di-equatorial conformer of trans-1,4-dimethylcyclohexane is significantly more stable and represents the overwhelmingly predominant form at equilibrium. The energy difference between the cis and trans isomers is approximately 7 kJ/mol (1.8 kcal/mol), making the trans isomer the thermodynamic ground state.[7][8]
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A Senior Application Scientist's Guide to Validating the Purity of 1,4-Dimethylcyclohexane Samples
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. In the case of 1,4-Dimethylcyclohexane, a common solvent and building block in organic synthesis, ensuring its isomeric and chemical purity is critical for reaction efficiency, stereochemical control, and the prevention of unwanted side reactions. This guide provides an in-depth comparison of analytical methodologies for validating the purity of this compound samples, with a focus on providing actionable, field-proven insights and robust experimental protocols.
The Analytical Imperative: Why Purity Matters
This compound exists as two geometric isomers: cis and trans. These isomers, being diastereomers, possess distinct three-dimensional structures and, consequently, different physical and chemical properties. The trans isomer, with both methyl groups in the equatorial position in its most stable chair conformation, is thermodynamically more stable than the cis isomer, where one methyl group is forced into a higher-energy axial position.[1][2] The presence of one isomer as an impurity in the other can significantly impact stereoselective reactions and the properties of resulting materials.
Beyond isomeric purity, the presence of other volatile organic compounds as impurities can introduce unforeseen variables into sensitive chemical processes. These impurities can arise from the manufacturing process, such as the catalytic hydrogenation of p-xylene, or from degradation and contamination during storage.[3] Therefore, a robust analytical strategy is not merely a quality control checkpoint but a fundamental aspect of reliable and reproducible science.
Comparative Analysis of Purity Determination Techniques
While several analytical techniques can provide information about a chemical sample, their suitability for purity validation varies significantly. Here, we compare the three most common techniques: Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
| Parameter | Gas Chromatography (GC-FID) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Primary Application | Quantitative and qualitative analysis of volatile and semi-volatile compounds. | Structural elucidation and quantitative analysis. | Functional group identification. |
| Isomer Separation | Excellent, especially with specialized columns.[4][5] | Can distinguish isomers, but quantification of minor isomers can be challenging. | Generally poor for distinguishing non-functionalized isomers. |
| Limit of Detection (LOD) | Low ppm to ppb range for most impurities.[6][7] | ~0.1-1% for routine quantitative NMR (qNMR).[8] | Generally in the % range, not suitable for trace analysis. |
| Quantification Accuracy | High, with proper calibration. | High for qNMR with an internal standard.[9][10] | Primarily qualitative for this application. |
| Throughput | High, with modern autosamplers. | Moderate, requires longer acquisition times for good signal-to-noise. | High, very rapid analysis. |
| Self-Validating System | High, with system suitability tests and reference standards. | High, inherent quantitative nature of the technique. | Low, provides limited information for purity validation. |
For the routine and precise determination of both isomeric and chemical purity of this compound, Gas Chromatography with a Flame Ionization Detector (GC-FID) is the superior technique. Its high resolving power, sensitivity, and quantitative accuracy make it the industry standard. NMR, particularly quantitative NMR (qNMR), serves as an excellent orthogonal method for structural confirmation and for providing an independent measure of purity without the need for a specific reference standard for every impurity. FTIR is best utilized as a rapid screening tool for gross contamination or functional group impurities but lacks the specificity and sensitivity for detailed purity analysis of this compound.
Experimental Protocols
Primary Method: High-Resolution Gas Chromatography (GC-FID)
This protocol is designed to provide excellent separation of cis- and trans-1,4-dimethylcyclohexane and common hydrocarbon impurities. The choice of a specialized capillary column is critical for resolving the isomers.
1. Principle of the Method:
Gas chromatography separates volatile compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column.[11] The Flame Ionization Detector (FID) is highly sensitive to hydrocarbons and generates a signal proportional to the mass of the analyte, allowing for accurate quantification.
2. Experimental Workflow:
Caption: Workflow for GC-FID Purity Analysis of this compound.
3. Detailed GC-FID Parameters:
| Parameter | Recommended Setting | Causality and Rationale |
| GC System | Agilent 7890B or equivalent with FID | A robust and widely used system known for its reliability and performance. |
| Column | Option 1 (High Resolution): Beta-cyclodextrin based chiral column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) | Cyclodextrin-based stationary phases provide excellent selectivity for positional and geometric isomers through inclusion complexation.[4] |
| Option 2 (General Purpose): Mid-polarity column (e.g., Calixarene-based or 5% Phenyl Polysiloxane) (30 m x 0.25 mm ID, 0.25 µm film thickness) | These columns offer good general-purpose separation for a range of hydrocarbons.[5] | |
| Injector | Split/Splitless, 250 °C | A high injector temperature ensures rapid and complete vaporization of the sample. |
| Injection Volume | 1 µL | A standard injection volume for capillary columns. |
| Split Ratio | 100:1 | A high split ratio prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium or Hydrogen, Constant Flow at 1.2 mL/min | Provides optimal column efficiency and resolution. |
| Oven Program | 40 °C (hold 5 min), ramp to 150 °C at 5 °C/min | A slow initial temperature and ramp rate are crucial for resolving the closely eluting cis and trans isomers.[5][12] |
| Detector | FID, 280 °C | A high detector temperature prevents condensation of analytes. |
| Makeup Gas | Nitrogen, 25 mL/min | Optimizes detector performance. |
| Data System | Agilent OpenLab or equivalent | For instrument control, data acquisition, and analysis. |
4. Data Analysis and Purity Calculation:
Purity is typically determined using the area percent method, assuming that all components have a similar response factor in the FID, which is a reasonable assumption for hydrocarbon isomers.
Purity (%) = (Area of main peak / Total area of all peaks) x 100
5. System Validation and Trustworthiness:
To ensure the validity of the results, a system suitability test should be performed before running samples. This involves injecting a standard mixture of cis- and trans-1,4-dimethylcyclohexane to verify that the system can achieve a baseline resolution between the two isomer peaks.
Orthogonal Method: Quantitative ¹H NMR (qNMR) Spectroscopy
1. Principle of the Method:
Quantitative NMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[13] By comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration, the purity of the analyte can be determined with high accuracy.
2. Experimental Workflow:
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- 4. Sci-Hub. Resolution of cis- and trans-dimethylcyclohexanes by partition gas chromatography through cyclodextrin complexes / Journal of Chromatography A, 1985 [sci-hub.box]
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- 13. rssl.com [rssl.com]
A Comparative Analysis of 1,4-Dimethylcyclohexane and Other C8H16 Isomers for Researchers and Drug Development Professionals
In the intricate landscape of organic chemistry, isomers—molecules sharing the same molecular formula but differing in atomic arrangement—present unique challenges and opportunities. For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric differences is paramount, as subtle variations in structure can profoundly influence physical properties, reactivity, and ultimately, functionality. This guide provides an in-depth, objective comparison of 1,4-Dimethylcyclohexane with its fellow C8H16 isomers, grounded in experimental data and established scientific principles.
The C8H16 molecular formula encompasses a diverse array of cyclic and acyclic hydrocarbons, each with a distinct three-dimensional architecture. This structural diversity gives rise to a spectrum of physicochemical properties, making the selection of the appropriate isomer critical for specific applications, from solvent-based synthesis to the development of novel therapeutics. This guide will navigate the complexities of these isomers, offering a clear, data-driven comparison to inform your research and development endeavors.
Structural Diversity Among C8H16 Isomers: A Comparative Overview
The C8H16 isomers can be broadly categorized into cycloalkanes and alkenes. Within the cycloalkane family, constitutional isomers, such as dimethylcyclohexanes, ethylcyclohexane, and cyclooctane, differ in their carbon skeleton. Furthermore, stereoisomerism, in the form of cis-trans isomerism, is prevalent in substituted cycloalkanes like this compound, adding another layer of structural and functional diversity.
Comparative Analysis of Physicochemical Properties
The selection of a C8H16 isomer for a specific application is heavily reliant on its physical properties. These properties, which are a direct consequence of the molecule's structure and intermolecular forces, dictate its behavior in various experimental and industrial settings. The following tables provide a comparative summary of key physicochemical properties for this compound and other representative C8H16 isomers.
Table 1: Comparison of Boiling Point, Melting Point, and Density
| Isomer | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |
| This compound (mixture of cis/trans) | ~124 | ~ -87 | ~0.77 |
| cis-1,4-Dimethylcyclohexane | 124.3 | -87.6 | 0.783 |
| trans-1,4-Dimethylcyclohexane | 119.5 | -37.2 | 0.763 |
| Ethylcyclohexane | 132 | -111 | 0.788[1] |
| Cyclooctane | 151 | 14.5 | 0.834 |
| 1-Octene | 121.3 | -101.7 | 0.715[2] |
Expert Insights: The boiling points of these isomers are primarily influenced by the strength of their intermolecular van der Waals forces. The more compact, spherical shape of the trans-1,4-dimethylcyclohexane leads to a lower boiling point compared to its more linear cis counterpart, as the latter allows for a larger surface area for intermolecular contact. Cyclooctane, with its larger and more flexible ring structure, exhibits a significantly higher boiling point. In contrast, the acyclic 1-octene has a boiling point comparable to the dimethylcyclohexanes, highlighting the competing factors of molecular weight and branching. The significant difference in melting points between the cis and trans isomers of this compound is a classic example of how molecular symmetry affects packing efficiency in the solid state. The more symmetrical trans isomer can pack more efficiently into a crystal lattice, resulting in a much higher melting point.
Table 2: Thermodynamic Stability - A Comparison of Heats of Combustion
The heat of combustion is a critical measure of the thermodynamic stability of an isomer. A lower (less negative) heat of combustion indicates a more stable molecule, as less energy is released upon combustion.
| Isomer | Heat of Combustion (kJ/mol) | Relative Stability |
| trans-1,4-Dimethylcyclohexane | -5203.4 | More Stable |
| cis-1,4-Dimethylcyclohexane | -5210.4 | Less Stable |
| Ethylcyclohexane | -5221.2 | Reference |
Expert Insights: The difference in the heats of combustion between cis- and trans-1,4-dimethylcyclohexane provides a quantitative measure of their relative stabilities. The trans isomer is approximately 7 kJ/mol more stable than the cis isomer[1]. This increased stability is attributed to the fact that in the most stable chair conformation of trans-1,4-dimethylcyclohexane, both methyl groups can occupy equatorial positions, minimizing steric strain. In contrast, for the cis isomer, one methyl group must occupy a less stable axial position, leading to greater steric interactions and a higher energy state.[2] Ethylcyclohexane, with a slightly higher heat of combustion, is less stable than trans-1,4-dimethylcyclohexane. This can be attributed to the greater conformational flexibility of the ethyl group, which can lead to a slightly higher average energy state.
Experimental Methodologies for Isomer Characterization
To ensure the reliability and validity of the comparative data presented, it is crucial to adhere to standardized and well-documented experimental protocols. The following sections detail the methodologies for determining the key physicochemical properties discussed.
Protocol for Isomer Separation and Identification: Gas Chromatography-Mass Spectrometry (GC-MS)
Causality of Experimental Choices: Gas chromatography is the ideal technique for separating volatile isomers based on their differential partitioning between a stationary phase and a mobile gas phase. The choice of the stationary phase is critical; a non-polar stationary phase is typically used for the separation of non-polar hydrocarbons, where elution order is primarily determined by boiling point. Mass spectrometry provides definitive identification of the separated isomers by analyzing their mass-to-charge ratio and fragmentation patterns.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 1% v/v) of the C8H16 isomer mixture in a volatile solvent such as hexane.
-
Instrument Setup:
-
Gas Chromatograph:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet: Split/splitless injector at a temperature of 250°C.
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 150°C) at a controlled rate (e.g., 5°C/min) to ensure separation of isomers with different boiling points.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Acquisition and Analysis: The separated isomers will elute from the GC column at different retention times and enter the mass spectrometer. The resulting mass spectra can be compared to a library of known spectra for positive identification.
Protocol for Conformational Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Experimental Choices: NMR spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure of molecules in solution. For substituted cyclohexanes, ¹H and ¹³C NMR can provide detailed information about the preferred chair conformation and the axial or equatorial orientation of substituents. The chemical shifts and coupling constants of the protons are highly sensitive to their local electronic and steric environment.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small amount (e.g., 5-10 mg) of the purified isomer in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution.
-
Probe Temperature: Room temperature is typically sufficient. For studying conformational equilibria, variable temperature NMR may be employed.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to observe the chemical shifts and coupling patterns of the protons.
-
Acquire a ¹³C NMR spectrum to determine the number of unique carbon environments.
-
Advanced 2D NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish proton-proton and proton-carbon correlations, respectively, aiding in the complete assignment of the spectra.
-
-
Spectral Analysis:
-
Chemical Shifts: Protons in an axial position are typically shielded and appear at a higher field (lower ppm) compared to equatorial protons.
-
Coupling Constants (³JHH): The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them. Larger coupling constants are observed for axial-axial interactions compared to axial-equatorial or equatorial-equatorial interactions. This information is crucial for determining the preferred conformation.
-
Protocol for Determination of Heat of Combustion: Bomb Calorimetry (ASTM D240)
Causality of Experimental Choices: Bomb calorimetry is the standard method for determining the gross heat of combustion of liquid hydrocarbon fuels. The sample is combusted in a constant-volume container (the "bomb") under a high pressure of oxygen to ensure complete combustion. The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change of the water is measured to calculate the heat of combustion.
Step-by-Step Methodology:
-
Apparatus: A bomb calorimeter, consisting of a sample bomb, a calorimeter bucket with a stirrer, a water jacket, and a high-precision thermometer.
-
Sample Preparation: Accurately weigh a small amount (typically 0.8-1.2 g) of the liquid hydrocarbon sample into a crucible.
-
Bomb Assembly: Place the crucible in the bomb. Attach a fuse wire to the electrodes so that it is in contact with the sample.
-
Pressurization: Seal the bomb and charge it with pure oxygen to a pressure of approximately 30 atm.
-
Calorimeter Setup: Place the bomb in the calorimeter bucket containing a known mass of water. Ensure the stirrer and thermometer are properly positioned.
-
Ignition and Temperature Measurement: Allow the system to reach thermal equilibrium. Ignite the sample by passing an electric current through the fuse wire. Record the temperature of the water at regular intervals until it reaches a maximum and then begins to cool.
-
Calculation: The gross heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid), and corrections for the heat of formation of nitric acid and sulfuric acid (if sulfur is present in the sample).
Applications and Industrial Relevance
The choice between this compound and its isomers is often dictated by the specific requirements of the application.
-
This compound , with its relatively low toxicity and good solvency for non-polar compounds, is utilized as a solvent in various chemical processes. Its predictable conformational behavior also makes it a model compound for stereochemical studies.
-
Ethylcyclohexane is a component of some jet fuels and is also used as a solvent and in organic synthesis.
-
Cyclooctane and its derivatives are of interest in materials science and the synthesis of complex organic molecules due to the unique conformational properties of the eight-membered ring.
-
Octene isomers , particularly 1-octene, are important industrial chemicals used as comonomers in the production of polyethylene to control its density and other properties.
Conclusion
This comparative guide has illuminated the significant impact of subtle structural variations on the physicochemical properties of C8H16 isomers. For researchers and professionals in drug development, a thorough understanding of these differences is not merely academic but a practical necessity for informed decision-making in experimental design, process development, and material selection. The provided experimental protocols offer a framework for the reliable characterization of these compounds, ensuring the integrity and reproducibility of research findings. By leveraging this data-driven approach, the scientific community can more effectively harness the unique properties of each isomer to advance innovation and discovery.
References
-
Cis-1,4-dimethylcyclohexane | chemical compound. In Britannica. Retrieved from [Link]
-
Ethylcyclohexane. In Wikipedia. Retrieved from [Link]
-
Cyclooctane. In Wikipedia. Retrieved from [Link]
-
1-Octene. In PubChem. Retrieved from [Link]
-
ASTM D240 - 19, Standard Test Method for Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter. In ASTM International. Retrieved from [Link]
-
ASTM D1078 - 19, Standard Test Method for Distillation Range of Volatile Organic Liquids. In ASTM International. Retrieved from [Link]
-
ASTM D1298 - 12b(2017), Standard Test Method for Density, Relative Density, or API Gravity of Crude Petroleum and Liquid Petroleum Products by Hydrometer Method. In ASTM International. Retrieved from [Link]
-
Heats of combustion and isomerization of the eight C8H16 alkylcyclohexanes. In NIST. Retrieved from [Link]
-
GC-MS: A Powerful Technique for Hydrocarbon Analysis. In Lab Manager. Retrieved from [Link]
-
NMR Spectroscopy: a Tool for Conformational Analysis. In AUREMN. Retrieved from [Link]
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A Guide to Inter-Laboratory Comparison of 1,4-Dimethylcyclohexane Analysis
This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the analysis of 1,4-dimethylcyclohexane. It is intended for researchers, analytical scientists, and quality assurance professionals in the pharmaceutical, environmental, and chemical industries who are involved in the quantitative analysis of this compound. The guide emphasizes the importance of robust analytical methodologies and adherence to best practices to ensure data comparability and reliability across different laboratories.
Introduction: The Significance of Accurate this compound Analysis
This compound is a cycloalkane that exists as two stereoisomers: cis-1,4-dimethylcyclohexane and trans-1,4-dimethylcyclohexane.[1][2] It is a component of some fuels and industrial solvents and can be found as an impurity in various products. Accurate and precise quantification of this compound is crucial for quality control, regulatory compliance, and safety assessment.
Inter-laboratory comparisons are a vital tool for assessing the proficiency of analytical laboratories and ensuring the validity of their results.[3] As mandated by standards such as ISO/IEC 17025, participation in such comparisons provides an objective measure of a laboratory's performance against its peers and contributes to the overall quality assurance of analytical data.[4] This guide outlines a structured approach to designing and executing an ILC for this compound, focusing on a widely applicable and robust analytical technique: Gas Chromatography-Mass Spectrometry (GC-MS).
Designing the Inter-Laboratory Comparison Study
A successful ILC hinges on a well-defined study protocol that minimizes variables unrelated to laboratory performance. This section details the key components of a hypothetical ILC for this compound analysis.
Study Coordinator and Participating Laboratories
A designated study coordinator is responsible for the overall management of the ILC. This includes preparing and distributing the test materials, collecting and analyzing the data, and issuing the final report. The participating laboratories should be those that routinely perform volatile organic compound (VOC) analysis.
Test Material and Homogeneity Testing
A certified reference material (CRM) of this compound (as a mixture of cis and trans isomers) should be procured from an accredited reference material producer.[5] The CRM provides a known, traceable concentration and uncertainty, which is essential for an accurate assessment of laboratory performance.
The study coordinator will prepare a bulk sample by spiking a suitable matrix (e.g., reagent water) with the this compound CRM to a target concentration relevant to the participants' routine analyses. The bulk sample must undergo homogeneity and stability testing prior to distribution to ensure that all participants receive identical test items.
Analytical Methodology
To ensure a baseline of comparability, a standardized analytical method should be provided to all participating laboratories. While laboratories may have their own validated methods, the ILC protocol should specify a common approach. For the analysis of this compound in an aqueous matrix, a purge and trap or headspace GC-MS method is recommended.[6][7]
dot
Caption: Inter-Laboratory Comparison Workflow
Experimental Protocol: GC-MS Analysis of this compound
The following is a recommended protocol for the quantitative analysis of cis- and trans-1,4-dimethylcyclohexane in a water matrix. This method is based on established EPA methodologies for volatile organic compounds.[8]
Sample Preparation (Purge and Trap)
This protocol is adapted from EPA Method 524.2.[8][9]
-
Sample Collection: Ensure samples are collected in 40 mL vials with PTFE-lined septa, leaving no headspace. If residual chlorine is suspected, the vials should contain a quenching agent like ascorbic acid.
-
Internal Standard Spiking: To a 5 mL sample aliquot in the purging vessel, add a known amount of an appropriate internal standard (e.g., fluorobenzene or deuterated analogs).
-
Purging: Purge the sample with an inert gas (e.g., helium) at a defined flow rate for a specific time (e.g., 11 minutes). The volatile compounds, including this compound isomers, will be transferred to a sorbent trap.
-
Desorption: After purging, rapidly heat the trap and backflush with the carrier gas to transfer the analytes onto the GC column.
GC-MS Parameters
The following table provides a starting point for the GC-MS parameters. Laboratories should optimize these conditions for their specific instrumentation.
| Parameter | Recommended Setting |
| Gas Chromatograph (GC) | |
| Column | DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)[10] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial: 40°C, hold for 2 min; Ramp: 10°C/min to 200°C, hold for 2 min |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-300 |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Quantifier Ions | cis-1,4-Dimethylcyclohexane: m/z 97, 83, 55; trans-1,4-Dimethylcyclohexane: m/z 97, 83, 55 |
Calibration
Prepare a series of calibration standards by diluting the this compound CRM in reagent water. The concentration range should bracket the expected concentration in the test sample. Analyze the calibration standards using the same GC-MS method as the samples and construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Data Analysis and Performance Evaluation
Participating laboratories will submit their quantitative results for both cis- and trans-1,4-dimethylcyclohexane to the study coordinator. The coordinator will then perform a statistical analysis to evaluate each laboratory's performance.
Statistical Analysis
The performance of each laboratory is typically assessed using z-scores, as described in ISO 13528. The z-score is calculated as follows:
z = (x - X) / σ
where:
-
x is the result reported by the laboratory
-
X is the assigned value (the robust mean of all reported results or the known value from the CRM)
-
σ is the standard deviation for proficiency assessment
Interpretation of Results
The z-scores are interpreted as follows:
-
|z| ≤ 2: Satisfactory performance
-
2 < |z| < 3: Questionable performance
-
|z| ≥ 3: Unsatisfactory performance
A summary of the results from all participating laboratories should be presented in a clear and concise format, such as the table below.
| Laboratory ID | Reported cis-isomer (µg/L) | cis-isomer z-score | Reported trans-isomer (µg/L) | trans-isomer z-score | Performance |
| Lab A | 22.5 | -0.5 | 27.8 | -0.2 | Satisfactory |
| Lab B | 26.1 | 1.2 | 31.5 | 1.5 | Satisfactory |
| Lab C | 18.9 | -2.1 | 23.5 | -2.0 | Questionable |
| Lab D | 29.8 | 2.8 | 35.2 | 2.9 | Questionable |
| Lab E | 15.2 | -4.0 | 19.8 | -4.1 | Unsatisfactory |
(Note: The data in this table is for illustrative purposes only.)
Conclusion and Continuous Improvement
Participation in an ILC for this compound analysis provides invaluable feedback to laboratories on their analytical capabilities. The results can be used to identify potential areas for improvement, such as refining analytical methods, providing additional training to personnel, or recalibrating instrumentation. A thorough investigation should be conducted for any unsatisfactory results to determine the root cause and implement corrective actions. By embracing a culture of continuous improvement, laboratories can enhance the quality and reliability of their analytical data.
References
- U.S. EPA. (1995). Method 524.
-
Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes. (n.d.). Agilent Technologies. Retrieved January 29, 2026, from [Link]
- Xu, X., et al. (2015). Comprehensive two-dimensional gas chromatography (GC×GC) measurements of volatile organic compounds in the atmosphere. Atmospheric Chemistry and Physics, 15(19), 11057-11071.
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Shimadzu. (n.d.). System Gas Chromatography (GC) - Data Sheets. Retrieved January 29, 2026, from [Link]
-
NIST. (n.d.). Cyclohexane, 1,4-dimethyl-. In NIST Chemistry WebBook. Retrieved January 29, 2026, from [Link]
- U.S. EPA. (2003). Method 5030C: Purge-and-Trap for Aqueous Samples. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
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Shimadzu. (n.d.). EPA Method 524.2 Volatile Organics in Drinking Water. Retrieved January 29, 2026, from [Link]
- Park, J., et al. (2021). Application of Static Headspace GC-MS Method for Selective 1,4-Dioxane Detection in Food Additives. Foods, 10(9), 2153.
- Agilent Technologies. (2015).
- Agilent Technologies. (2020). US EPA Method 524.
- de Souza, A. N., et al. (2002). A Headspace gas chromatographic method for the analysis of cyclohexanone and cyclohexanol in a system involving metalloporphyrin. Journal of the Brazilian Chemical Society, 13(4), 534-538.
- Agilent Technologies. (n.d.). Volatile Organic Compound Analysis Using Purge and Trap.
- ASTM D4790-99(2004). (2004). Standard Test Method for Analysis of Cyclohexane by Gas Chromatography (External Standard).
- CDC. (n.d.).
- BenchChem. (n.d.).
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- Thermo Fisher Scientific. (n.d.). AN002952: Adhering to U.S. EPA Method 524.
- Huybrechts, T., et al. (2000). Evaluation of purge-and-trap–high-resolution gas chromatography–mass spectrometry for the determination of 27 volatile organic compounds in water.
- Hites, R. A. (2007). Gas Chromatography Mass Spectrometry. In Handbook of Instrumental Techniques for Analytical Chemistry (pp. 609-624). Prentice Hall.
- USP. (2012). Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method. LCGC North America, 30(s4), 30-36.
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National Environmental Methods Index. (n.d.). EPA-NERL: 524.2: VOCs in Water Using GCMS. Retrieved January 29, 2026, from [Link]
- The most stable form of trans-1,4-dimethylcyclohexane is represented as. (2022, October 15). [Video]. YouTube.
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CPAchem. (n.d.). Inorganic CRM. Retrieved January 29, 2026, from [Link]
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PubChem. (n.d.). This compound. In PubChem Compound Database. Retrieved January 29, 2026, from [Link]
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Safety Operating Guide
1,4-Dimethylcyclohexane: Laboratory Disposal & Safety Protocol
Executive Safety Summary
Immediate Action Required: 1,4-Dimethylcyclohexane (CAS: 589-90-2) is a Category 2 Flammable Liquid and a known Aspiration Hazard .[1][2] It poses significant chronic risks to aquatic environments.
-
Primary Hazard: Flash point < 23°C (High Flammability). Vapors can travel to ignition sources and flash back.
-
Critical Segregation: strictly separate from oxidizers (e.g., Nitric Acid, Peroxides) and halogenated solvents (e.g., Dichloromethane, Chloroform).[1]
-
Disposal Path: Non-Halogenated Organic Solvent Stream (Fuel Blending).
Chemical Characterization & Waste Profile
To ensure safe handling, researchers must understand the physicochemical properties that dictate disposal logistics. This compound is often supplied as a mixture of cis- and trans- isomers.[1][2] For disposal purposes, these isomers are treated identically.
Table 1: Physicochemical Properties Relevant to Disposal
| Property | Value | Operational Implication |
| Physical State | Liquid (Colorless) | Use liquid-tight containers (HDPE or Glass).[1][2] |
| Flash Point | ~16°C (61°F) | D001 Ignitable Waste .[1][2][3] Ground all containers during transfer. |
| Boiling Point | 119–124°C | Volatile.[1][2] Keep containers tightly closed to prevent vapor buildup.[4] |
| Density | 0.78 g/mL | Lighter than water.[1][2] Will float on aqueous spills. |
| Water Solubility | Immiscible | Do NOT dispose of via sink/drain.[1][2] |
| RCRA Code | D001 | Federal requirement for ignitable waste management.[1][2] |
Waste Segregation Strategy (The "Why")
Effective waste management relies on the chemistry of the final destruction method. We do not merely "throw away" chemicals; we prepare them for industrial incineration.
-
The Mechanism: this compound is a high-BTU hydrocarbon.[1][2] Waste facilities prefer to use it for Fuel Blending , where the waste is burned to power cement kilns.
-
The Contamination Risk: Mixing this solvent with halogenated compounds (like Chloroform) ruins its fuel value and forces the facility to use Destructive Incineration (requires scrubbers for HCl gas), which is significantly more expensive and energy-intensive.[1]
Diagram 1: Segregation Decision Tree
This logic flow ensures your waste ends up in the correct stream, minimizing cost and safety risks.[1][2]
Caption: Decision matrix for segregating this compound to optimize disposal efficiency and safety.
Operational Disposal Protocol
Follow this self-validating workflow to manage waste accumulation at the bench.
Step 1: Container Selection[1]
-
Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.
-
Why: this compound is compatible with HDPE.[1] Avoid LDPE or polystyrene which may swell or degrade over time.
-
-
Venting: Use standard caps. Vented caps are generally not required unless the mixture contains gas-evolving reagents, but headspace (10%) is mandatory to allow for thermal expansion.
Step 2: Labeling (RCRA Compliance)
Before adding the first drop of waste, the container must be labeled.
-
Identifier: "Hazardous Waste - Non-Halogenated Organic Solvent."
-
Constituents: Explicitly list "this compound."
-
Hazard Checkbox: Mark "Ignitable" (Flammable).
Step 3: Transfer & Grounding[1][2][5]
-
Static Hazard: Non-polar solvents like this compound can accumulate static charge during pouring.[1]
-
Protocol:
-
Perform all transfers inside a certified chemical fume hood.
-
If transferring >4 Liters, ensure the receiving drum is grounded/bonded to the dispensing container.
-
Use a funnel to prevent spillage; do not free-pour.
-
Spill Contingency & Emergency Response
Spills of this compound present an immediate fire and inhalation risk.[1] Your response is dictated by volume.
Diagram 2: Spill Response Workflow
Execute this logic immediately upon release.
Caption: Volume-dependent response protocol. Evacuation is mandatory for uncontained flammable spills.
References
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (Ignitability - D001). Retrieved from [Link]
-
Carl Roth. (2018).[5] Safety Data Sheet: Cyclohexane (Analogous Hydrocarbon Handling). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
